Emapticap pegol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1390630-22-4 |
|---|---|
Molecular Formula |
C18H37N2O10P |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-[[2-[[2-(2-methoxyethoxy)acetyl]-[2-(2-methoxyethoxy)ethyl]amino]acetyl]amino]hexyl dihydrogen phosphate |
InChI |
InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |
InChI Key |
QJAGBAPUFWBVSD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Mirror-Image Therapeutics: A Technical Deep Dive into Spiegelmers and the Mechanism of Emapticap Pegol
For Immediate Release
This technical guide provides an in-depth exploration of Spiegelmer technology, a revolutionary approach in oligonucleotide-based therapeutics. It details the unique structural and functional properties of Spiegelmers, the systematic evolution of ligands by exponential enrichment (SELEX) process for their discovery, and the mechanism of action of emapticap pegol (NOX-E36), a pioneering Spiegelmer targeting the chemokine CCL2. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Spiegelmers: A Mirror-Image Paradigm in Drug Discovery
Spiegelmers (a German portmanteau of Spiegel, meaning mirror, and meros, meaning part) are a novel class of therapeutic macromolecules composed of L-ribonucleic acid (L-RNA) or L-deoxyribonucleic acid (L-DNA).[1][2] Unlike their natural D-oligonucleotide counterparts, Spiegelmers are constructed from the enantiomeric, or mirror-image, forms of nucleotides. This fundamental difference in chirality confers a remarkable resistance to degradation by nucleases, which are stereospecific for natural D-nucleic acids.[3] This intrinsic stability gives Spiegelmers a significant pharmacokinetic advantage for in vivo applications.[4]
Functionally, Spiegelmers are a type of aptamer, meaning they can fold into specific three-dimensional structures that enable high-affinity and high-specificity binding to a target molecule.[2][5] However, their production requires a unique approach, as the enzymes used in conventional aptamer selection are incompatible with L-nucleic acids.
The Spiegelmer SELEX Process: A Chiral Twist on Directed Evolution
The discovery of Spiegelmers is accomplished through a modified Systematic Evolution of Ligands by EXponential enrichment (SELEX) process. This "mirror-image SELEX" circumvents the enzymatic limitations by using the enantiomer of the target molecule for selection.[6][7][8]
The key steps of the Spiegelmer SELEX protocol are as follows:
-
Target Enantiomer Synthesis: The process begins with the chemical synthesis of the mirror-image (D-enantiomer) of the natural target molecule (which is typically an L-protein).[2]
-
In Vitro Selection with a D-Oligonucleotide Library: A large combinatorial library of D-RNA or D-DNA oligonucleotides is incubated with the D-target enantiomer.[9]
-
Partitioning and Amplification: Oligonucleotides that bind to the D-target are separated from non-binding sequences. These selected D-aptamers are then amplified using standard enzymatic methods like PCR and in vitro transcription.[7]
-
Iterative Enrichment: The process of selection and amplification is repeated for multiple rounds, each time with increasing stringency to enrich for the highest-affinity binders.
-
Sequence Identification and L-Oligonucleotide Synthesis: The sequences of the high-affinity D-aptamers are determined. Finally, the corresponding L-oligonucleotide, the Spiegelmer, is chemically synthesized.[6] This L-Spiegelmer will then bind to the natural L-target with the same high affinity and specificity as the D-aptamer bound to the D-target.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kidneynews.org [kidneynews.org]
- 6. researchgate.net [researchgate.net]
- 7. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. Crystal structure of a mirror-image L-RNA aptamer (Spiegelmer) in complex with the natural L-protein target CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
Emapticap Pegol and its Impact on Monocyte Chemoattraction: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emapticap pegol (NOX-E36) is a novel Spiegelmer® therapeutic designed to neutralize C-C motif chemokine ligand 2 (CCL2), a key chemokine implicated in the recruitment of monocytes to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory effects on monocyte chemoattraction. We present a synthesis of preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the development of therapies targeting inflammatory and fibrotic diseases.
Introduction
Monocyte chemoattraction is a fundamental process in the inflammatory response, playing a critical role in the pathogenesis of numerous diseases, including diabetic nephropathy, atherosclerosis, and various cancers. The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, recruiting them from the bloodstream into tissues.[1] Once in the tissues, monocytes differentiate into macrophages, which can contribute to tissue damage and fibrosis.[2]
This compound is a 40-nucleotide L-RNA aptamer, a Spiegelmer®, that binds with high affinity and specificity to human CCL2, thereby neutralizing its biological activity.[3] Its unique L-configuration renders it resistant to nuclease degradation, ensuring a prolonged half-life in vivo.[2] This whitepaper will delve into the quantitative effects of this compound on monocyte chemoattraction, the experimental protocols used to elucidate these effects, and the signaling pathways it modulates.
Quantitative Data on the Inhibition of Monocyte Chemoattraction
The inhibitory effect of this compound on monocyte chemoattraction has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Monocyte Migration by this compound
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | Dissociation constant for the binding of NOX-E36 to human CCL2. | 1.32 nM | [3] |
| IC50 | The half maximal inhibitory concentration of mNOX-E36 (murine this compound) on the migration of mCCL2-stimulated THP-1 cells. | ~3 nM | [4] |
| Significant Inhibition | Concentration of NOX-E36 that significantly inhibits CCL2-mediated migration of the human monocytic leukemia cell line THP-1. | 1 nM | [1] |
Table 2: In Vivo Effects of this compound on Monocyte/Macrophage Infiltration
| Study Population | Intervention | Key Finding | Reference |
| Uninephrectomized db/db mice (model of advanced diabetic nephropathy) | 50 mg/kg mNOX-E36–3′PEG subcutaneously three times per week | 40% reduction in the number of glomerular macrophages compared to control. | [2][5] |
| Patients with Type 2 Diabetes and Albuminuria (Phase IIa Clinical Trial) | 0.5 mg/kg this compound subcutaneously twice weekly for 12 weeks | 15-20% reduction in blood monocyte count. | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this whitepaper.
In Vitro Monocyte Migration Assay (THP-1 Cells)
This assay is used to quantify the chemotactic response of monocytes to CCL2 and the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced THP-1 cell migration.
Materials:
-
THP-1 human monocytic cell line
-
Recombinant human CCL2
-
This compound (NOX-E36)
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: THP-1 cells are cultured in appropriate medium. Prior to the assay, cells are harvested, washed, and resuspended in serum-free medium. Cells are then labeled with a fluorescent dye according to the manufacturer's instructions.
-
Assay Setup:
-
The lower chambers of the 24-well plate are filled with serum-free medium containing a specific concentration of CCL2 (e.g., 10 ng/mL).
-
To test the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with CCL2 in the lower chambers for a defined period (e.g., 30 minutes) at 37°C.
-
The Transwell inserts are placed into the wells.
-
-
Cell Migration: A suspension of labeled THP-1 cells (e.g., 1 x 10^5 cells in 100 µL) is added to the upper chamber of each insert.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period of 2 to 4 hours to allow for cell migration.
-
Quantification: After incubation, the non-migrated cells in the upper chamber are removed. The migrated cells in the lower chamber are quantified by measuring the fluorescence using a plate reader.
-
Data Analysis: The percentage of migrating cells is calculated for each condition. The IC50 value for this compound is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
In Vivo Diabetic Nephropathy Mouse Model
This model is used to evaluate the therapeutic efficacy of this compound in a disease context.
Objective: To assess the effect of mNOX-E36 on glomerular macrophage infiltration in a mouse model of advanced diabetic nephropathy.
Animal Model:
-
Male db/db mice, a genetic model of type 2 diabetes, are used.
-
To accelerate and exacerbate diabetic nephropathy, a uninephrectomy (surgical removal of one kidney) is performed at a specific age (e.g., 8 weeks).
Treatment Protocol:
-
At an advanced stage of the disease (e.g., 4 months of age), mice are randomized into treatment and control groups.
-
The treatment group receives subcutaneous injections of mNOX-E36–3′PEG at a dose of 50 mg/kg, three times per week.
-
The control group receives a non-functional Spiegelmer at the same dose and schedule.
-
The treatment continues for a specified duration (e.g., 2 months).
Outcome Measures:
-
Glomerular Macrophage Quantification: At the end of the treatment period, mice are euthanized, and the kidneys are harvested.
-
Kidney sections are prepared and stained for macrophage markers (e.g., CD68 or F4/80) using immunohistochemistry.
-
The number of macrophages per glomerulus is counted in a blinded manner.
-
Statistical Analysis: The mean number of glomerular macrophages is compared between the treatment and control groups using an appropriate statistical test (e.g., t-test).
Flow Cytometry for Monocyte and CCR2 Analysis
Flow cytometry is employed to analyze changes in circulating monocyte populations and the expression of the CCL2 receptor, CCR2, on their surface.
Objective: To quantify the percentage of circulating monocytes and the cell surface expression of CCR2 in human blood samples from clinical trial participants.
Materials:
-
Whole blood samples collected in EDTA tubes.
-
Fluorescently labeled antibodies against human CD14 (monocyte marker), CD16 (monocyte subset marker), and CCR2.
-
Red blood cell lysis buffer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Sample Preparation: An aliquot of whole blood is incubated with a cocktail of fluorescently labeled antibodies against CD14, CD16, and CCR2.
-
Red Blood Cell Lysis: Following antibody incubation, red blood cells are lysed using a lysis buffer.
-
Washing: The remaining white blood cells are washed with FACS buffer and resuspended.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. Data is collected for a sufficient number of events.
-
Data Analysis:
-
Monocytes are identified based on their forward and side scatter properties and expression of CD14.
-
Monocyte subsets (classical, intermediate, and non-classical) can be further delineated based on the expression of CD14 and CD16.
-
The percentage of CCR2-positive monocytes and the mean fluorescence intensity (MFI) of CCR2 staining are determined.
-
Changes in these parameters are compared between baseline and post-treatment samples.
-
Signaling Pathways and Visualizations
This compound exerts its effect by disrupting the signaling cascade initiated by the binding of CCL2 to its receptor, CCR2, on the surface of monocytes.
The CCL2-CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are crucial for monocyte chemotaxis. These pathways include:
-
Phospholipase C (PLC) Activation: Activated G-proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC, which in turn phosphorylates downstream targets involved in cell migration.
-
PI3K/Akt Pathway: This pathway is also activated downstream of CCR2 and plays a role in cell survival and migration.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is activated and contributes to the cytoskeletal rearrangements necessary for cell movement.
By binding to CCL2 and preventing its interaction with CCR2, this compound effectively blocks the initiation of this entire signaling cascade, thereby inhibiting monocyte chemoattraction.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts described in this whitepaper.
Caption: Mechanism of this compound's neutralization of CCL2.
Caption: Overview of the CCL2-CCR2 signaling pathway and its inhibition.
Caption: Workflow for the in vitro monocyte migration assay.
Conclusion
This compound demonstrates a potent and specific inhibitory effect on monocyte chemoattraction by neutralizing the chemokine CCL2. Preclinical and clinical data consistently show a reduction in monocyte/macrophage migration and infiltration in relevant disease models and in patients. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in this area. As a targeted anti-inflammatory agent, this compound holds significant promise for the treatment of a wide range of inflammatory and fibrotic diseases where monocyte chemoattraction plays a key pathological role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Late Onset of Ccl2 Blockade with the Spiegelmer mNOX-E36–3′PEG Prevents Glomerulosclerosis and Improves Glomerular Filtration Rate in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamers in the Therapeutics and Diagnostics Pipelines [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Late onset of Ccl2 blockade with the Spiegelmer mNOX-E36-3'PEG prevents glomerulosclerosis and improves glomerular filtration rate in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
Emapticap Pegol: A Technical Guide to its Structural and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapticap pegol (also known as NOX-E36) is a novel therapeutic agent that acts as a potent and specific antagonist of the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By neutralizing CCL2, this compound effectively inhibits the recruitment of inflammatory monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various diseases.[2][6][7] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Structural and Chemical Properties
This compound is a Spiegelmer®, a unique class of therapeutic aptamers.[8][9] It is composed of a 40-nucleotide L-RNA (ribonucleic acid) oligonucleotide conjugated to a 40 kilodalton (kDa) polyethylene (B3416737) glycol (PEG) moiety.[6] The L-configuration of the ribonucleotides confers exceptional stability against nuclease degradation, a significant advantage over natural D-RNA molecules.[8][9] The PEGylation serves to increase the hydrodynamic radius of the molecule, thereby extending its plasma half-life.
The crystal structure of the 40-mer L-RNA aptamer of this compound in complex with its target, L-CCL2, has been solved at a resolution of 2.05 Å.[8][9] This high-resolution structural data provides detailed insights into the intramolecular contacts of the aptamer and the specific interactions responsible for its high-affinity binding to CCL2.[8][9]
| Property | Description | Source |
| Drug Name | This compound | [2][6] |
| Code Name | NOX-E36 | [2][6] |
| Chemical Class | Spiegelmer® (L-RNA Aptamer) | [8][9] |
| Composition | 40-nucleotide L-RNA conjugated to a 40 kDa PEG | [6] |
| Target | C-C motif ligand 2 (CCL2 / MCP-1) | [1][2][3][4][5] |
| Purity (commercial sodium salt) | 91.38% | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding with high affinity and specificity to CCL2, thereby preventing its interaction with its cognate receptor, C-C chemokine receptor 2 (CCR2).[10][11][12] The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes, triggers a cascade of intracellular signaling events that lead to chemotaxis, or directed cell migration, towards the source of the CCL2 signal.[10][11][13][[“]]
The CCL2-CCR2 signaling axis activates several key downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11][13] Activation of these pathways ultimately results in the cellular responses of migration, proliferation, and survival.[11][13] By sequestering CCL2, this compound effectively blocks the initiation of this signaling cascade.
CCL2 Signaling Pathway and Inhibition by this compound
Caption: this compound neutralizes CCL2, preventing its binding to the CCR2 receptor and subsequent activation of downstream signaling pathways.
Quantitative Data from Clinical and Preclinical Studies
This compound has undergone clinical evaluation, most notably in a Phase IIa study for diabetic nephropathy.[1][7][15][16][17][18][19] Preclinical studies in animal models have also been conducted to establish its proof of concept.[2]
Table 1: Pharmacokinetics of this compound (Phase IIa Clinical Trial)
| Parameter | Value | Population | Source |
| Dosage and Administration | 0.5 mg/kg subcutaneous injection, twice weekly for 12 weeks | 72 patients with type 2 diabetes and albuminuria | [15] |
| Steady-State Plasma Concentration | 355 ± 105 nM | Patients with type 2 diabetes and albuminuria | [18] |
Table 2: Efficacy of this compound in Diabetic Nephropathy (Phase IIa Clinical Trial)
| Endpoint | Result | Comparison | p-value | Source |
| Mean Albumin/Creatinine Ratio (ACR) Reduction | 32% lower than placebo at the end of treatment | This compound vs. Placebo | 0.014 | [16] |
| Maximum ACR Reduction | 39% lower than placebo 8 weeks post-treatment | This compound vs. Placebo | 0.01 | [16] |
| Patients with ≥50% ACR Reduction | 31% | This compound group | - | [16] |
| Patients with ≥50% ACR Reduction | 6% | Placebo group | - | [16] |
| Change in HbA1c at 12 weeks | -0.32% | This compound group | 0.096 | [15] |
| Change in HbA1c at 12 weeks | +0.06% | Placebo group | 0.096 | [15] |
| Change in HbA1c 4 weeks post-treatment | Significant improvement vs. placebo | This compound vs. Placebo | 0.036 | [15] |
Table 3: Preclinical Efficacy of this compound (Mouse Models)
| Model | Dosage and Administration | Key Finding | Source |
| Leukemia-bearing mice | 14.4 mg/kg (mNOX-E36), s.c., 3x/week for 3 weeks | Interfered with the infiltration of M2-like macrophages into spleens | [2] |
| Diabetic mice | 20 mg/kg (mNOX-E36), s.c., 3x/week for 4 weeks | Reduced albuminuria and restored the glomerular endothelial glycocalyx | [2] |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound (NOX-E36) involves a multi-step process that begins with the solid-phase synthesis of the 40-nucleotide L-RNA oligonucleotide. This is followed by purification and subsequent conjugation to a 40 kDa PEG moiety.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
A detailed protocol for the synthesis of Spiegelmers like this compound is described in "RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation" in Current Protocols in Nucleic Acid Chemistry. The process involves:
-
Solid-Phase Synthesis: The 40-mer amino-modified L-RNA oligonucleotide is synthesized on a solid support, typically on a 1- to 4-mmol scale.
-
Deprotection: A two-step deprotection process is carried out to remove the protecting groups from the synthesized oligonucleotide.
-
Purification of Oligonucleotide: The crude oligonucleotide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Desalting: The purified oligonucleotide is desalted using tangential flow ultrafiltration.
-
PEG Conjugation: The amino-modified L-RNA is reacted with an N-hydroxysuccinimide (NHS)-ester-activated 40 kDa PEG.
-
Purification of Conjugate: The resulting this compound conjugate is purified by preparative anion-exchange (AX)-HPLC.
-
Final Processing: The purified conjugate undergoes a final ultrafiltration and is then lyophilized to yield the final product.
In-process and quality control are monitored throughout the synthesis using analytical methods.
In Vitro Cell Migration Assay (Transwell Assay)
The inhibitory effect of this compound on CCL2-mediated cell migration is typically assessed using a transwell migration assay, also known as a Boyden chamber assay.
Principle: This assay measures the chemotactic response of cells towards a chemoattractant (in this case, CCL2) across a permeable membrane. This compound is tested for its ability to block this migration.
General Protocol:
-
Cell Culture: A suitable monocytic cell line expressing CCR2 (e.g., THP-1) is cultured to an appropriate density.
-
Assay Setup: Transwell inserts with a permeable membrane are placed in a multi-well plate. The lower chamber of the wells is filled with media containing CCL2 as the chemoattractant.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control before being seeded into the upper chamber of the transwell inserts.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (typically several hours).
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope or quantified using a plate reader. A significant reduction in the number of migrated cells in the presence of this compound indicates its inhibitory activity. In one study, 1 nM of NOX-E36 significantly inhibited CCL2-mediated migration in the human monocytic leukemia cell line THP-1.[2]
Western Blot Analysis of Downstream Signaling
To confirm that this compound inhibits the intracellular signaling pathways activated by CCL2, Western blotting is employed to measure the phosphorylation status of key signaling proteins.
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins like AKT and ERK.
General Protocol:
-
Cell Culture and Stimulation: CCR2-expressing cells are serum-starved and then stimulated with CCL2 in the presence or absence of this compound for a short period (e.g., 30 minutes).
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (p-AKT), ERK (p-ERK), and p38 MAPK (p-p38 MAPK), as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. A decrease in the phosphorylation of AKT, ERK, and p38 MAPK in cells treated with this compound demonstrates its inhibitory effect on CCL2 signaling. Studies have shown that the murine-specific version of this compound (mNOX-E36) abrogates the CCL2-induced phosphorylation of AKT, ERK, and p38-MAPK in mCCL2-stimulated cells.[2]
Conclusion
This compound is a well-characterized Spiegelmer® with a clear mechanism of action targeting the pro-inflammatory chemokine CCL2. Its unique L-RNA structure provides high stability, and its efficacy has been demonstrated in both preclinical models and clinical trials for diabetic nephropathy. The detailed structural and functional data, along with established experimental protocols for its synthesis and characterization, provide a solid foundation for its further development and application in various inflammatory and fibrotic diseases.
References
- 1. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. NOX-E36 [tmepharma.com]
- 7. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of a mirror-image L-RNA aptamer (Spiegelmer) in complex with the natural L-protein target CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 11. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. medscape.com [medscape.com]
- 16. kidneynews.org [kidneynews.org]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of L-RNA Aptamers: The Case of Emapticap Pegol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of L-RNA aptamers, also known as Spiegelmers, from their discovery and synthesis to their mechanism of action, using the CXCL12-inhibiting aptamer emapticap pegol (formerly known as NOX-A12) as a central example.
Introduction to L-RNA Aptamers (Spiegelmers)
Aptamers are short, single-stranded nucleic acid (DNA or RNA) sequences that fold into specific three-dimensional structures to bind with high affinity and specificity to a target molecule, ranging from small molecules to large proteins.[1][2][3] However, natural D-RNA aptamers are susceptible to rapid degradation by nucleases in biological fluids, limiting their therapeutic potential.[4]
L-RNA aptamers, or Spiegelmers (from the German word Spiegel for mirror), are a novel class of therapeutic oligonucleotides that overcome this limitation.[2][4] They are composed of L-ribonucleotides, the enantiomer (mirror image) of the natural D-ribonucleotides.[4][5] This chiral inversion renders them virtually invisible to the body's nucleases, giving them exceptional stability and a prolonged plasma half-life, which is a significant advantage for therapeutic applications.[4][5][6][7]
Discovery of L-RNA Aptamers: The Mirror-Image SELEX Process
Since L-RNA cannot be processed by the natural enzymes (polymerases) required for standard aptamer selection, a clever workaround known as Mirror-Image SELEX is employed.[4][5][6] This process involves using the mirror image of the therapeutic target to select a conventional D-RNA aptamer. The resulting D-RNA sequence is then used as a template to chemically synthesize its L-RNA counterpart, the Spiegelmer, which will bind to the natural target with the same high affinity.[1][4][7]
Key Steps in Mirror-Image SELEX
-
Target Inversion: The process begins with the chemical synthesis of the D-enantiomer of the natural L-protein target.[4]
-
In Vitro Selection (SELEX): A large combinatorial library of D-RNA molecules (typically 1014 to 1015 different sequences) is incubated with the mirror-image D-target.[8]
-
Partitioning: RNA sequences that bind to the D-target are separated from non-binding sequences.
-
Amplification: The bound D-RNA molecules are eluted and then amplified using reverse transcriptase PCR (RT-PCR) and in vitro transcription to create an enriched pool for the next round of selection.[1]
-
Iterative Enrichment: This selection and amplification cycle is repeated multiple times (typically 8-15 rounds), with increasing selection pressure (stringency) to isolate the highest-affinity binders.
-
Sequencing and Synthesis: The final, highly enriched D-RNA aptamers are sequenced. This sequence information is then used to chemically synthesize the L-RNA aptamer (the Spiegelmer) using L-nucleoside phosphoramidites.[5]
-
Final Product: The resulting L-RNA Spiegelmer will bind to the natural L-protein target with the same affinity and specificity as the D-RNA aptamer bound to the mirror-image D-protein target.[7]
Experimental Protocol: Mirror-Image SELEX for a Peptide Target
-
Library Preparation: A DNA template library is synthesized, consisting of a central random region (e.g., 40 nucleotides) flanked by constant primer binding sites for amplification.
-
RNA Pool Generation: The DNA library is amplified by PCR, and the product is used for in vitro transcription with T7 RNA polymerase to generate the initial D-RNA pool.
-
Target Immobilization: The synthesized D-enantiomer of the target peptide is biotinylated and immobilized on streptavidin-coated magnetic beads.[8]
-
Binding Reaction: The D-RNA pool is refolded (heated and cooled) in a selection buffer (e.g., 50 mM EPPS pH 8.0, 100 mM NaCl, 25 mM MgCl₂) and incubated with the immobilized D-target beads at a defined temperature (e.g., 23°C) to allow binding.[8]
-
Washing (Partitioning): The beads are washed multiple times with the selection buffer to remove non-binding RNA sequences. The stringency of the washes (e.g., volume, duration, temperature) is increased in later rounds.
-
Elution: The bound RNA is eluted from the beads, typically using a high pH buffer (e.g., 25 mM NaOH, 1 mM EDTA) or a chelating agent if the interaction is metal-dependent.[8]
-
Amplification: The eluted RNA is reverse transcribed to cDNA, which is then amplified by PCR. This DNA product serves as the template for the next round's in vitro transcription.
-
Monitoring Progress: The enrichment of binding species is monitored by filter-binding assays or electrophoretic mobility shift assays (EMSA) using radiolabeled RNA from successive rounds.
-
Cloning and Sequencing: After the final round, the enriched cDNA pool is cloned into a plasmid vector and individual clones are sequenced to identify unique aptamer sequences.
-
L-RNA Synthesis: Based on the identified D-RNA sequences, the corresponding L-RNA Spiegelmers are produced via solid-phase chemical synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Engineering of Aptamers for Theranostic Application in Human Health and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the discovery of therapeutic Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Ribonucleic acid aptamer - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An L-RNA Aptamer That Binds and Inhibits Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Emapticap Pegol: A Technical Guide to Therapeutic Applications Beyond Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emapticap pegol (NOX-E36) is a PEGylated L-stereoisomer RNA aptamer, or Spiegelmer®, that acts as a potent and specific antagonist of the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). While its role in the treatment of diabetic nephropathy has been explored in clinical trials, the fundamental mechanism of action—the disruption of the CCL2/CCR2 signaling axis—holds significant therapeutic potential across a spectrum of diseases characterized by chronic inflammation and fibrosis. This technical guide provides an in-depth exploration of the preclinical evidence supporting the use of this compound in oncology, liver disease, and ophthalmology. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and development in these promising new therapeutic areas.
Introduction to this compound and the CCL2/CCR2 Axis
This compound is a novel therapeutic agent that neutralizes CCL2, a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation.[1] By binding to CCL2, this compound prevents its interaction with its receptor, CCR2, thereby inhibiting the downstream signaling cascades that promote inflammation, cellular infiltration, and tissue remodeling. The unique L-RNA structure of this Spiegelmer makes it resistant to degradation by nucleases, ensuring a longer half-life and sustained therapeutic effect.[1]
The CCL2/CCR2 axis is a critical pathway in the pathogenesis of numerous diseases beyond nephropathy.[2] In oncology, it facilitates the infiltration of tumor-associated macrophages (TAMs) that create an immunosuppressive microenvironment and promote tumor growth and metastasis. In liver diseases, this axis is central to the progression of steatohepatitis and fibrosis. In ophthalmology, CCL2-mediated inflammation is a key driver of fibrotic scarring in various eye conditions. This guide will delve into the preclinical evidence for this compound's efficacy in these areas.
Oncology: Targeting the Tumor Microenvironment
The infiltration of TAMs into the tumor microenvironment is a significant factor in promoting tumor progression and resistance to therapy. This compound's ability to block the recruitment of these cells presents a promising strategy for cancer treatment.
Preclinical Evidence in Oncology
Preclinical studies have demonstrated the potential of this compound in various cancer models, including solid tumors such as pancreatic and liver cancer, as well as hematological malignancies like leukemia.[2]
Table 1: Preclinical Oncology Data for this compound (mNOX-E36)
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Leukemia | Leukemia-bearing mice | 14.4 mg/kg mNOX-E36, s.c., 3x/week for 3 weeks | Interfered with the infiltration of M2-like macrophages into the spleens. | [1] |
| Pancreatic Cancer | Preclinical models | N/A | Preclinical data has shown activity. | [2] |
| Liver Cancer | Preclinical models | N/A | Preclinical data has shown activity. | [2] |
Experimental Protocol: In Vivo Leukemia Model
The following protocol is a representative example of the methodology used in preclinical oncology studies with this compound's murine analogue, mNOX-E36.
Objective: To evaluate the effect of mNOX-E36 on M2-like macrophage infiltration in a leukemia mouse model.
Materials:
-
Leukemia-bearing mice
-
mNOX-E36 (murine-specific CCL2 Spiegelmer)
-
Vehicle control (e.g., saline)
-
Syringes and needles for subcutaneous injection
-
Flow cytometry equipment and antibodies for macrophage markers (e.g., CD206)
Procedure:
-
Leukemia is induced in the mice according to the established model protocol.
-
Mice are randomly assigned to a treatment group (mNOX-E36) or a control group (vehicle).
-
The treatment group receives subcutaneous injections of mNOX-E36 at a dose of 14.4 mg/kg, administered three times per week for three consecutive weeks.[1]
-
The control group receives an equivalent volume of vehicle on the same schedule.
-
At the end of the treatment period, spleens are harvested from the mice.
-
Spleen tissue is processed to create single-cell suspensions.
-
Cells are stained with fluorescently labeled antibodies against macrophage markers to identify and quantify M2-like macrophage populations using flow cytometry.
-
Data is analyzed to compare the percentage of M2-like macrophages in the spleens of the treated versus control groups.
Signaling Pathway in Oncology
Caption: this compound blocks CCL2, inhibiting monocyte recruitment and TAM differentiation.
Liver Disease: Combating Fibrosis and Steatohepatitis
The CCL2/CCR2 axis is a key driver of inflammation and fibrosis in chronic liver diseases. By blocking this pathway, this compound has the potential to halt or even reverse the progression of liver damage.
Preclinical Evidence in Liver Disease
Preclinical studies have shown that pharmacological inhibition of CCL2 can reduce macrophage infiltration and ameliorate steatohepatitis in murine models of chronic liver injury.
Table 2: Preclinical Liver Disease Data for this compound (mNOX-E36)
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Chronic Hepatic Injury (CCl4-induced) | Mice | mNOX-E36, s.c., 3x/week | Significantly decreased infiltration of macrophages into the liver. | [2] |
| Chronic Hepatic Injury (MCD diet-induced) | Mice | mNOX-E36, s.c., 3x/week | Significantly decreased infiltration of macrophages and reduced fatty liver degeneration. | [2] |
Experimental Protocol: Murine Model of Chronic Liver Injury
The following protocol outlines a general methodology for inducing and treating chronic liver injury in mice to assess the efficacy of mNOX-E36.
Objective: To evaluate the effect of mNOX-E36 on macrophage infiltration and steatohepatitis in a mouse model of chronic liver injury.
Materials:
-
C57BL/6 mice
-
Carbon tetrachloride (CCl4) or methionine-choline-deficient (MCD) diet to induce liver injury
-
mNOX-E36
-
Vehicle control
-
Equipment for subcutaneous injections
-
Histology equipment (for H&E and Sirius Red staining)
-
Flow cytometry equipment and antibodies for macrophage markers
Procedure:
-
Chronic liver injury is induced in mice through either repeated intraperitoneal injections of CCl4 or by feeding an MCD diet for a specified period (e.g., 6-8 weeks).
-
During the injury induction period, mice are treated with subcutaneous injections of mNOX-E36 (e.g., 15 mg/kg, three times weekly) or a vehicle control.
-
At the end of the study period, mice are euthanized, and liver tissue is collected.
-
A portion of the liver is fixed in formalin and embedded in paraffin (B1166041) for histological analysis (H&E for general morphology and steatosis, Sirius Red for fibrosis).
-
Another portion of the liver is used to isolate non-parenchymal cells for flow cytometric analysis of macrophage populations.
-
Quantitative analysis is performed to compare the degree of steatosis, fibrosis, and macrophage infiltration between the mNOX-E36 treated and control groups.
Signaling Pathway in Liver Fibrosis
Caption: this compound inhibits CCL2, reducing macrophage-mediated activation of HSCs and fibrosis.
Ophthalmology: A Novel Anti-Fibrotic Approach
Fibrotic scarring is a major cause of vision loss in several ocular diseases. The anti-inflammatory and anti-fibrotic properties of this compound make it a promising candidate for ophthalmic applications.
Preclinical Evidence in Ophthalmology
A key area of investigation is the use of this compound to prevent scarring after glaucoma filtration surgery.
Table 3: Preclinical Ophthalmology Data for this compound (mNOX-E36)
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Glaucoma Filtration Surgery | Mice | Subconjunctival mNOX-E36 | Attenuated myeloid cell infiltration, inflammatory cytokine expression, and fibrosis. Comparable to mitomycin C in inhibiting fibrosis and maintaining bleb survival. | [1] |
Experimental Protocol: Murine Model of Glaucoma Filtration Surgery
The following protocol describes a model for evaluating anti-fibrotic agents in the context of glaucoma filtration surgery.
Objective: To assess the efficacy of mNOX-E36 in reducing postoperative fibrosis and improving surgical outcomes in a mouse model of glaucoma filtration surgery.
Materials:
-
C57BL/6 mice
-
Surgical instruments for glaucoma filtration surgery
-
mNOX-E36
-
Mitomycin C (MMC) as a positive control
-
Vehicle control
-
Slit-lamp and optical coherence tomography (OCT) for bleb imaging
-
Equipment for immunofluorescence staining and RT-qPCR
Procedure:
-
Glaucoma filtration surgery is performed on the mice to create a filtering bleb.
-
Immediately after surgery, mice are treated with subconjunctival injections of mNOX-E36, a sponge application of MMC, or a vehicle control.
-
Bleb morphology and survival are monitored postoperatively using slit-lamp examination and OCT at various time points (e.g., day 1, day 7).
-
At the end of the observation period, mice are euthanized, and the conjunctival blebs are harvested.
-
Tissue is processed for immunofluorescence staining to visualize inflammatory cell infiltration and extracellular matrix deposition (e.g., collagen I).
-
RT-qPCR is performed to quantify the expression of pro-inflammatory and pro-fibrotic genes.
-
Data is analyzed to compare the outcomes in the mNOX-E36-treated group with the control and MMC-treated groups.
Signaling Pathway in Ocular Fibrosis
Caption: this compound blocks CCL2, reducing myeloid cell infiltration and fibroblast to myofibroblast transformation, thereby preventing scarring.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound's therapeutic potential extends far beyond nephropathy. Its ability to modulate the inflammatory and fibrotic processes by inhibiting the CCL2/CCR2 axis opens up new avenues for the treatment of a wide range of challenging diseases. In oncology, this compound could be a valuable component of combination therapies, enhancing the efficacy of immunotherapies by remodeling the tumor microenvironment. In liver disease, it offers a promising approach to combat the progression of steatohepatitis and fibrosis. In ophthalmology, it has the potential to become a safer and more effective alternative to current anti-fibrotic treatments.
Further research is warranted to fully elucidate the therapeutic potential of this compound in these and other indications. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and identifying patient populations most likely to benefit from CCL2 inhibition. The continued investigation of this novel therapeutic agent holds the promise of delivering significant clinical benefits to patients with a variety of unmet medical needs.
References
In Vitro Anti-inflammatory Properties of Emapticap Pegol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of emapticap pegol (NOX-E36). This compound is a Spiegelmer®, a mirror-image L-oligonucleotide, that specifically binds to and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4] By inhibiting CCL2, this compound effectively blocks a key driver of inflammatory cell recruitment, demonstrating its potential as a therapeutic agent in inflammatory diseases.[1]
Core Mechanism of Action: High-Affinity Binding to CCL2
This compound's primary anti-inflammatory effect stems from its high-affinity binding to human CCL2. This interaction has been quantified using surface plasmon resonance (Biacore) analysis, revealing a low nanomolar dissociation constant (Kd), indicative of a strong and stable complex formation.[5] The specificity of this compound has also been assessed against other related chemokines.
Table 1: Binding Affinity of this compound (NOX-E36) to Human Chemokines
| Target Chemokine | Dissociation Constant (Kd) [nM] |
| CCL2 (MCP-1) | 2.4 ± 0.4 |
| CCL8 (MCP-2) | Increased 2-fold vs. CCL2 |
| CCL11 (Eotaxin) | Further increased vs. CCL8 |
| CCL13 (MCP-4) | Clearly reduced affinity vs. CCL2 |
| CCL7 (MCP-3) | No binding observed |
| Data sourced from surface plasmon resonance measurements.[5][6] |
The murine surrogate, mNOX-E36, has been shown to bind to murine CCL2 with a dissociation constant (Kd) of 157 ± 48 pM.[7]
Inhibition of Inflammatory Cell Migration
A critical function of CCL2 is to induce the migration of monocytes and other immune cells to sites of inflammation. This compound and its murine counterpart have been shown to potently inhibit this process in vitro.
Table 2: In Vitro Inhibition of Monocyte Migration
| Compound | Cell Line | Assay Type | Chemoattractant | Key Finding |
| This compound (NOX-E36) | THP-1 (human monocytic leukemia) | Transwell Migration | Human CCL2 | 1 nM significantly inhibits migration |
| mNOX-E36 | THP-1 (human monocytic leukemia) | Transwell Migration | Murine CCL2 | IC50 of ~3 nM |
| Data from in vitro cell-based assays.[1][7] |
Experimental Protocol: THP-1 Monocyte Migration Assay (Transwell)
This assay is a standard method to evaluate the effect of an inhibitor on chemokine-induced cell migration.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Setup: A Transwell insert with a porous membrane (typically 5-8 µm pores) is placed in a well of a 24-well plate.
-
Chemoattractant Gradient: The lower chamber is filled with assay medium containing a specific concentration of human CCL2 to act as a chemoattractant.
-
Inhibitor Treatment: THP-1 cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Cell Migration: The treated THP-1 cells are added to the upper chamber of the Transwell insert. The plate is then incubated for several hours (e.g., 2-4 hours) at 37°C to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber with a plate reader.
-
Data Analysis: The percentage of migration inhibition is calculated for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of inhibitor that reduces cell migration by 50%, is then determined from the dose-response curve.
Modulation of Intracellular Signaling Pathways
CCL2 exerts its effects by binding to its receptor, CCR2, which triggers downstream intracellular signaling cascades that are crucial for cell migration and activation. The murine version of this compound, mNOX-E36, has been shown to inhibit the CCL2-induced phosphorylation of key signaling proteins.
Table 3: Inhibition of CCL2-Induced Signaling in Murine Cells
| Signaling Protein | Effect of mNOX-E36 | Cell Type |
| AKT | Abrogates phosphorylation | mCCL2-stimulated murine hematopoietic cells |
| ERK | Abrogates phosphorylation | mCCL2-stimulated murine hematopoietic cells |
| p38-MAPK | Abrogates phosphorylation | mCCL2-stimulated murine hematopoietic cells |
| Data from in vitro signaling studies.[1] |
Experimental Protocol: Western Blot for Phosphorylated Signaling Proteins
This protocol outlines the general steps to assess the inhibition of CCL2-induced protein phosphorylation.
-
Cell Culture and Starvation: Murine hematopoietic cells (e.g., Ba/F3-CCR2) are cultured in appropriate media. Prior to stimulation, cells are serum-starved for several hours to reduce basal levels of protein phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of mNOX-E36 or a vehicle control for a defined period (e.g., 30 minutes).
-
CCL2 Stimulation: Cells are then stimulated with murine CCL2 for a short period (e.g., 5-30 minutes) to induce the phosphorylation of target proteins.
-
Cell Lysis: The stimulation is stopped by placing the cells on ice and lysing them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of AKT, ERK, and p38-MAPK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified. To normalize the data, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.
Effect on Other Pro-inflammatory Cytokines
Currently, there is limited publicly available in vitro data detailing the direct effects of this compound on the production and release of other key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells. The primary mechanism of this compound is the direct neutralization of CCL2. While this action is expected to have downstream effects on the broader inflammatory milieu by reducing the recruitment of cytokine-producing cells, direct modulation of TNF-α and IL-6 secretion has not been extensively documented in the provided search results. Further research is warranted to fully elucidate the broader anti-inflammatory profile of this compound.
Summary and Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent and specific inhibitor of the pro-inflammatory chemokine CCL2. Its high binding affinity translates into effective inhibition of CCL2-mediated monocyte migration and abrogation of downstream inflammatory signaling pathways. These findings provide a strong scientific rationale for the development of this compound as a therapeutic agent for inflammatory conditions where CCL2 plays a pathogenic role. Further in vitro studies could more fully characterize its impact on the broader cytokine network and on the function of other immune cell types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Late Onset of Ccl2 Blockade with the Spiegelmer mNOX-E36–3′PEG Prevents Glomerulosclerosis and Improves Glomerular Filtration Rate in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Emapticap Pegol in a Mouse Model of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapticap pegol (also known as NOX-E36) is an investigational Spiegelmer® (an L-enantiomeric oligonucleotide aptamer) that acts as a potent and specific inhibitor of the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] CCL2 plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of diabetic complications, particularly diabetic nephropathy.[6][7][8][9][10] By neutralizing CCL2, this compound offers a targeted therapeutic approach to mitigate the inflammatory processes that drive the progression of diabetes-associated pathologies.[11][12][13][14][15]
These application notes provide a comprehensive protocol for the use of this compound in a mouse model of diabetes. The protocols for inducing both Type 1 and Type 2 diabetes are detailed, followed by the administration protocol for this compound and methods for assessing key outcome measures.
Mechanism of Action: CCL2 Signaling in Diabetes
In diabetic conditions, hyperglycemia and other metabolic derangements stimulate various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, to overproduce CCL2.[6][10] CCL2 then binds to its receptor, CCR2, which is predominantly expressed on the surface of monocytes and macrophages.[6][7] This binding event triggers a cascade of intracellular signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[8] The activation of these pathways leads to the transcription of pro-inflammatory and pro-fibrotic genes, resulting in the recruitment of inflammatory cells to the kidney, increased extracellular matrix deposition, and ultimately, renal injury and fibrosis characteristic of diabetic nephropathy.[6][8][9] this compound directly binds to CCL2, preventing its interaction with CCR2 and thereby inhibiting these downstream pathological effects.
Figure 1: Simplified signaling pathway of CCL2 in diabetic nephropathy and the inhibitory action of this compound.
Experimental Protocols
I. Induction of Diabetes in Mice
Two primary models are commonly used to recapitulate the features of Type 1 and Type 2 diabetes in mice.
A. Type 1 Diabetes Model: Streptozotocin (STZ)-Induced Diabetes
This model is characterized by the destruction of pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[4][16][17][18]
-
Animals: Male mice (e.g., C57BL/6J, BALB/c), 8-10 weeks old.
-
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate (B86180) buffer (pH 4.5)
-
Insulin syringes (28-30G)
-
Glucometer and test strips
-
-
Protocol:
-
Fast mice for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. For a multiple low-dose protocol, a concentration of 10 mg/mL is often used.
-
Administer STZ via intraperitoneal (IP) injection at a dose of 40-50 mg/kg body weight for 5 consecutive days.[16]
-
Monitor blood glucose levels daily for the first week and then weekly. Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 250 mg/dL.[16]
-
Provide supplemental hydration with 10% sucrose (B13894) water for the first 48 hours post-injection to prevent hypoglycemia.
-
B. Type 2 Diabetes Model: High-Fat Diet (HFD)-Induced Diabetes
This model mimics the development of obesity, insulin resistance, and subsequent hyperglycemia seen in human Type 2 diabetes.[19]
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Materials:
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet (control)
-
Glucometer and test strips
-
Equipment for glucose and insulin tolerance tests.
-
-
Protocol:
-
House mice in groups and provide ad libitum access to either a high-fat diet or a standard chow diet.
-
Monitor body weight weekly.
-
After 8-12 weeks on the respective diets, confirm the diabetic phenotype by assessing:
-
Fasting blood glucose (expect elevated levels in the HFD group).
-
Glucose tolerance test (GTT): Administer a glucose bolus (2 g/kg) via IP injection after an overnight fast and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. HFD-fed mice will exhibit impaired glucose clearance.
-
Insulin tolerance test (ITT): Administer insulin (0.75 U/kg) via IP injection after a 4-6 hour fast and measure blood glucose at 0, 15, 30, 45, and 60 minutes. HFD-fed mice will show a reduced response to insulin.
-
-
II. Administration of this compound
-
Materials:
-
This compound (mouse-specific version)
-
Sterile, preservative-free vehicle (e.g., phosphate-buffered saline (PBS) or sterile saline)
-
Insulin syringes (28-30G)
-
-
Protocol:
-
Reconstitute this compound in the appropriate vehicle to the desired stock concentration. Ensure the solution is clear and free of particulates. As an oligonucleotide aptamer, follow the manufacturer's specific instructions for reconstitution and storage.[20][21][22]
-
Based on preclinical studies in diabetic mice, a typical dose is 20 mg/kg body weight.[23]
-
Administer the prepared this compound solution via subcutaneous (SC) injection. The loose skin over the dorsal midline (scruff) is a common and well-tolerated injection site.
-
The recommended dosing frequency is three times per week.[23]
-
The control group should receive an equivalent volume of the vehicle via the same administration route and frequency.
-
Figure 2: General experimental workflow for evaluating this compound in a mouse model of diabetes.
Data Presentation: Key Outcome Measures
The efficacy of this compound should be assessed through a combination of biochemical and histological analyses.
Quantitative Data Summary
| Parameter | Diabetic Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value | Reference |
| Urinary Albumin-to-Creatinine Ratio (ACR) (µg/mg) | Expected to be elevated | Expected to be reduced | <0.05 | [11][12][13] |
| Glycated Hemoglobin (HbA1c) (%) | Expected to be elevated | May show reduction | <0.05 | [14][15] |
| Fasting Blood Glucose (mg/dL) | Elevated | May show modest or no change | - | [23] |
| Body Weight (g) | Variable depending on model | Expected to be similar to control | - | [23] |
| Renal Macrophage Infiltration (cells/glomerulus) | Increased | Expected to be reduced | <0.05 | [11] |
| Renal Gene Expression of Inflammatory Markers (e.g., Tnf, Il1b) (fold change) | Upregulated | Expected to be downregulated | <0.05 | [24] |
Note: The table presents expected outcomes based on the mechanism of action of CCL2 inhibition and data from clinical and preclinical studies. Actual results may vary depending on the specific experimental conditions.
Methodologies for Key Experiments
-
Urinary Albumin-to-Creatinine Ratio (ACR):
-
Collect urine samples from mice housed in metabolic cages.
-
Measure albumin concentration using a mouse-specific ELISA kit.
-
Measure creatinine (B1669602) concentration using a commercially available assay kit.
-
Calculate the ACR by dividing the albumin concentration by the creatinine concentration.
-
-
Glycated Hemoglobin (HbA1c):
-
Collect whole blood samples.
-
Measure HbA1c levels using a commercially available mouse-specific assay kit.
-
-
Renal Histopathology:
-
At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde.
-
Harvest kidneys and fix in 4% paraformaldehyde overnight.
-
Embed kidneys in paraffin (B1166041) and section at 4-5 µm.
-
Perform staining with:
-
Periodic acid-Schiff (PAS): To assess glomerulosclerosis and mesangial expansion.
-
Masson's trichrome: To visualize collagen deposition and fibrosis.
-
Immunohistochemistry: Use antibodies against macrophage markers (e.g., F4/80, CD68) to quantify inflammatory cell infiltration.
-
-
-
Gene Expression Analysis:
-
Harvest kidney tissue and snap-freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for genes of interest (e.g., Ccl2, Tnf, Il1b, Tgfb1) and a housekeeping gene for normalization.
-
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in established mouse models of diabetes. By targeting the CCL2-mediated inflammatory cascade, this compound holds promise as a therapeutic agent for diabetic complications. Rigorous adherence to these protocols will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel compound.
References
- 1. Oligonucleotide Aptamers: New Tools for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Specific Aptamer-Mediated Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Chemokines and Chemokine Receptors in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. portlandpress.com [portlandpress.com]
- 9. From Diabetic Nephropathy to End-Stage Renal Disease: The Effect of Chemokines on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathogenic Pathways and Therapeutic Approaches Targeting Inflammation in Diabetic Nephropathy [mdpi.com]
- 11. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. academic.oup.com [academic.oup.com]
- 14. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A pathophysiological intersection between metabolic biomarkers and memory: a longitudinal study in the STZ-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A novel aptamer-based small RNA delivery platform and its application to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current progress on aptamer-targeted oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aptamers against mouse and human tumor-infiltrating myeloid cells as reagents for targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Expression profiling pre-diabetic mice to uncover drugs with clinical application to type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Testing Emapticap Pegol's Efficacy on Monocyte Migration
Introduction
Monocyte migration to sites of inflammation is a critical process in the pathogenesis of various diseases, including atherosclerosis and diabetic nephropathy. This migration is primarily driven by chemokines, which are small chemotactic cytokines. Two key chemokines involved in this process are C-C motif ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), and C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1). These chemokines bind to their respective G protein-coupled receptors on monocytes, CCR2 and CXCR4, initiating signaling cascades that lead to directional cell movement.[1][2][3][4]
Emapticap pegol (NOX-E36) is a Spiegelmer®, a unique class of L-oligonucleotide-based aptamers, that specifically binds and neutralizes the pro-inflammatory chemokine CCL2.[5] By inhibiting CCL2, this compound is expected to reduce the recruitment of monocytes to inflammatory sites, thereby ameliorating disease progression.
This application note provides a detailed protocol for an in vitro monocyte migration assay to evaluate the efficacy of this compound in inhibiting monocyte chemotaxis. The primary assay focuses on CCL2-mediated migration, the direct target of this compound. Additionally, a protocol for CXCL12-mediated migration is included to assess the specificity of the inhibitory effect. The described method utilizes a Boyden chamber (or Transwell®) system, a widely accepted and robust method for quantifying chemotaxis in vitro.[1][6]
Principle of the Assay
The monocyte migration assay is based on the Boyden chamber principle.[6] The chamber consists of two compartments, an upper and a lower chamber, separated by a microporous membrane.[1][2] Monocytes are placed in the upper chamber, while the lower chamber contains a chemoattractant (e.g., CCL2 or CXCL12).[1] In the presence of a chemotactic gradient, monocytes will migrate through the pores of the membrane into the lower chamber.[2]
To test the efficacy of this compound, the compound is pre-incubated with the chemoattractant in the lower chamber or with the monocytes in the upper chamber. A reduction in the number of migrated cells in the presence of this compound, compared to the control, indicates its inhibitory activity. The number of migrated cells can be quantified using various methods, such as manual counting after staining, or by measuring cellular ATP levels using a luminescence-based assay.[1][7]
Signaling Pathway Overview
Monocyte chemotaxis is initiated when a chemokine like CCL2 or CXCL12 binds to its receptor on the monocyte surface. This binding activates intracellular signaling pathways, leading to the reorganization of the actin cytoskeleton, which is essential for cell motility.[8] The diagram below illustrates the simplified signaling pathway for CXCL12-induced monocyte migration.
Caption: CXCL12 signaling pathway leading to monocyte migration.
Experimental Workflow
The overall workflow for the in vitro monocyte migration assay is depicted below. It involves the isolation of primary human monocytes, setting up the Boyden chamber assay with appropriate controls and treatments, incubation to allow for cell migration, and subsequent quantification of the migrated cells.
Caption: Workflow for the monocyte migration assay.
Materials and Reagents
-
Cells: Primary human monocytes (freshly isolated from healthy donor blood using CD14 magnetic beads) or a monocytic cell line (e.g., THP-1).[1][9]
-
Assay Plates: 96-well chemotaxis plates with 5 µm pore size polycarbonate membranes (e.g., Transwell® or Boyden chamber).[1][2]
-
Reagents:
-
Detection System:
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from the PBMC fraction using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Assess the purity of the isolated CD14+ monocytes using flow cytometry. Purity should be >80% for use in the assay.[1][2]
-
Resuspend the purified monocytes in serum-free assay medium at a final concentration of 1.0 - 1.5 x 10^6 cells/mL.[6]
Protocol 2: Monocyte Migration Assay
-
Preparation of Chemoattractant/Inhibitor Plate:
-
In a 96-well plate (which will be the lower chamber), add 150 µL of assay medium containing the chemoattractant (CCL2 or CXCL12) with or without various concentrations of this compound.
-
Suggested Concentrations:
-
CCL2/CXCL12: A dose-response curve should first be established to determine the optimal concentration that induces significant migration (e.g., 10-100 ng/mL).[11]
-
This compound: Prepare a serial dilution to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50.
-
-
Controls:
-
Negative Control (Basal Migration): Assay medium only (no chemoattractant).
-
Positive Control (Maximal Migration): Assay medium with the optimal concentration of chemoattractant only.
-
Specificity Control (for CXCL12 assay): Assay medium with CXCL12 + a known CXCR4 antagonist like AMD3100.[1]
-
-
-
Assay Assembly:
-
Carefully place the 96-well Transwell insert (5 µm pore size) onto the plate containing the chemoattractants and inhibitors. Ensure no air bubbles are trapped beneath the membrane.[10]
-
-
Cell Seeding:
-
Add 50 µL of the monocyte suspension (1.0 - 1.5 x 10^6 cells/mL) to the upper chamber of each well.[6]
-
-
Incubation:
Protocol 3: Quantification of Migrated Cells (Luminescence Method)
-
After incubation, carefully remove the Transwell insert.
-
Equilibrate the plate containing the migrated cells (lower chamber) to room temperature for 10 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of migrated cells.[1]
Data Presentation and Analysis
The raw data (luminescence units) should be organized in a table. The percentage of migration inhibition can be calculated using the following formula:
% Inhibition = 100 * [1 - (RLU_compound - RLU_negative) / (RLU_positive - RLU_negative)]
Where:
-
RLU_compound: Relative Luminescence Units in the presence of chemoattractant and this compound.
-
RLU_negative: RLU of the negative control (basal migration).
-
RLU_positive: RLU of the positive control (maximal migration).
The IC50 value (the concentration of this compound that inhibits 50% of monocyte migration) can be determined by plotting the % inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Table 1: Example Data for this compound Inhibition of CCL2-Mediated Monocyte Migration
| This compound (nM) | Mean RLU | Std. Dev. | % Migration | % Inhibition |
| 0 (Negative Control) | 1,500 | 150 | 0% | - |
| 0 (Positive Control) | 15,000 | 950 | 100% | 0% |
| 0.1 | 14,500 | 890 | 96.3% | 3.7% |
| 1 | 12,000 | 750 | 77.8% | 22.2% |
| 10 | 8,250 | 540 | 50.0% | 50.0% |
| 100 | 3,000 | 310 | 11.1% | 88.9% |
| 1000 | 1,800 | 200 | 2.2% | 97.8% |
Table 2: Specificity Analysis - Effect of this compound on CXCL12-Mediated Migration
| Condition | Chemoattractant | Inhibitor | Mean RLU | % Inhibition |
| Negative Control | None | None | 1,400 | - |
| Positive Control | CXCL12 (10 nM) | None | 12,000 | 0% |
| This compound | CXCL12 (10 nM) | Emapticap (100 nM) | 11,800 | 1.9% |
| AMD3100 (Control) | CXCL12 (10 nM) | AMD3100 (100 nM) | 2,500 | 89.6% |
Conclusion
This application note provides a comprehensive framework for assessing the in vitro efficacy of this compound on monocyte migration. By employing a standardized Boyden chamber assay, researchers can reliably quantify the inhibitory potential of this compound on CCL2-driven chemotaxis. The inclusion of a specificity assay using CXCL12 ensures that the observed effects are target-specific. The presented protocols and data analysis methods offer a robust platform for drug development professionals and scientists to evaluate novel inhibitors of inflammatory cell recruitment.
References
- 1. criver.com [criver.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | The generation, activation, and polarization of monocyte-derived macrophages in human malignancies [frontiersin.org]
- 5. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.5. In Vitro Monocyte Migration Assay [bio-protocol.org]
- 8. A real time chemotaxis assay unveils unique migratory profiles amongst different primary murine macrophages. — Immunology [immunology.ox.ac.uk]
- 9. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Administration of Emapticap Pegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapticap pegol (also known as NOX-E36) is a pioneering therapeutic agent belonging to the Spiegelmer® class of L-RNA aptamers. It is engineered to specifically bind and neutralize the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] CCL2 is a key signaling molecule in the inflammatory cascade, responsible for the recruitment of monocytes and macrophages to sites of inflammation.[3] By inhibiting CCL2, this compound effectively disrupts this inflammatory cell infiltration, offering a promising therapeutic strategy for a range of inflammatory and fibrotic diseases.[4][5]
Preclinical research has demonstrated the efficacy of the mouse-specific surrogate, mNOX-E36, in various animal models, particularly in the context of diabetic nephropathy and other inflammatory conditions.[3][6][7] These application notes provide a comprehensive guide to the administration of this compound in preclinical animal studies, covering its mechanism of action, administration protocols, and relevant experimental models.
Mechanism of Action: The CCL2/CCR2 Signaling Axis
This compound exerts its therapeutic effect by targeting the CCL2/CCR2 signaling axis. CCL2, secreted by various cell types in response to inflammatory stimuli, binds to its receptor, CCR2, which is predominantly expressed on the surface of monocytes and macrophages.[8] This binding initiates a conformational change in the G protein-coupled receptor CCR2, activating several downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[1][4][8] The activation of these pathways ultimately leads to cellular responses such as chemotaxis, proliferation, survival, and cytokine production, driving the inflammatory process.[1][4] this compound, by binding to CCL2 with high affinity and specificity, prevents its interaction with CCR2, thereby inhibiting the downstream signaling cascade and mitigating the inflammatory response.[5]
References
- 1. Nucleic acid aptamers: clinical applications and promising new horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptamers against mouse and human tumor-infiltrating myeloid cells as reagents for targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. Late onset of Ccl2 blockade with the Spiegelmer mNOX-E36-3'PEG prevents glomerulosclerosis and improves glomerular filtration rate in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Evaluating Emapticap Pegol in Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological pathway of chronic kidney disease (CKD), leading to end-stage renal failure.[1] Inflammation is a critical driver of this fibrotic process.[2] The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), plays a pivotal role in recruiting inflammatory monocytes and macrophages to the site of kidney injury.[2][3] This inflammatory infiltrate perpetuates a cycle of tissue damage and pro-fibrotic signaling.
Emapticap pegol (formerly NOX-E36) is a Spiegelmer®, an L-enantiomeric RNA aptamer, that specifically binds to and neutralizes human CCL2.[1][4] By inhibiting CCL2, this compound is designed to reduce the influx of inflammatory cells into the kidney, thereby mitigating downstream fibrotic processes. Preclinical and clinical studies have suggested the therapeutic potential of targeting the CCL2/CCR2 axis in kidney disease.[2][4][5][6]
These application notes provide a comprehensive framework for designing and executing a preclinical study to evaluate the anti-fibrotic efficacy of this compound in a murine model of renal fibrosis.
Mechanism of Action: The CCL2/CCR2 Signaling Axis in Renal Fibrosis
Upon kidney injury, resident renal cells, such as tubular epithelial cells, release CCL2.[3] CCL2 then binds to its cognate receptor, CCR2, which is predominantly expressed on the surface of monocytes and macrophages.[3][5] This interaction triggers a cascade of downstream signaling events, leading to the chemotaxis of these inflammatory cells to the kidney. Once in the kidney, activated macrophages contribute to fibrosis through the release of pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-β), and by transdifferentiating into myofibroblasts, the primary producers of extracellular matrix.[2][3] this compound acts by sequestering CCL2, thereby preventing its interaction with CCR2 and disrupting this pathological cascade.
Signaling Pathway Diagram
Caption: CCL2 signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
To assess the anti-fibrotic potential of this compound, a robust preclinical model of renal fibrosis is essential. The Unilateral Ureteral Obstruction (UUO) model is a widely used and well-characterized model that induces rapid and progressive interstitial fibrosis.[5]
Experimental Groups
| Group | Description | Number of Animals (n) |
| 1 | Sham Operation + Vehicle | 10 |
| 2 | UUO + Vehicle | 10 |
| 3 | UUO + this compound (Low Dose) | 10 |
| 4 | UUO + this compound (High Dose) | 10 |
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in the UUO model.
Detailed Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
This protocol describes the surgical procedure to induce renal fibrosis in mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Buprenorphine for analgesia
-
Warming pad
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by pedal withdrawal reflex.
-
Shave the left flank and disinfect the surgical area with 70% ethanol (B145695) and povidone-iodine.
-
Make a small flank incision to expose the left kidney.
-
Gently exteriorize the kidney and identify the ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Return the kidney to the abdominal cavity.
-
Close the muscle layer and skin with sutures.
-
For sham-operated animals, follow the same procedure but without ligating the ureter.
-
Administer buprenorphine for post-operative pain relief and place the animal on a warming pad until recovery.
Dosing Regimen
-
Vehicle: Phosphate-buffered saline (PBS).
-
-
Low Dose: 1 mg/kg
-
High Dose: 5 mg/kg
-
-
Administration: Subcutaneous injection, twice weekly, starting on the day of surgery (Day 0).
Endpoint Analysis Protocols
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (4 µm)
-
Masson's Trichrome stain kit
-
Sirius Red stain solution (0.1% in saturated picric acid)
Procedure (Masson's Trichrome):
-
Deparaffinize and rehydrate kidney sections.
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse and differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
-
Result: Collagen will be stained blue, nuclei black, and cytoplasm red.
Procedure (Sirius Red):
-
Deparaffinize and rehydrate sections to water.
-
Stain in Sirius Red solution for 1 hour.
-
Wash quickly in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount.
-
Quantification: The red-stained collagen area can be quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total cortical area.
Materials:
-
Paraffin-embedded kidney sections
-
Primary antibodies: anti-Collagen I, anti-α-SMA, anti-F4/80 (macrophage marker)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 20 minutes).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with blocking serum.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Quantification: The positively stained area for each marker can be quantified using image analysis software.
Materials:
-
Kidney tissue (~50 mg)
-
6N HCl
-
Chloramine-T solution
-
Ehrlich's reagent
-
Hydroxyproline (B1673980) standards
Procedure:
-
Weigh and homogenize a portion of the kidney.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T solution to an aliquot of the sample and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop color.
-
Measure the absorbance at 550 nm.
-
Calculate the hydroxyproline content based on a standard curve.
-
Data Expression: Results are typically expressed as µg of hydroxyproline per mg of wet kidney tissue.
Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the proposed study. The values are based on published literature for CCL2/CCR2 inhibition in the UUO model.[5][7]
Table 1: Histological and Biochemical Markers of Renal Fibrosis
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (Low Dose) | UUO + this compound (High Dose) |
| Sirius Red Positive Area (%) | < 1 | 15 - 25 | 8 - 15 | 5 - 10 |
| α-SMA Positive Area (%) | < 0.5 | 10 - 20 | 5 - 12 | 3 - 8 |
| Hydroxyproline (µg/mg tissue) | 1 - 2 | 8 - 15 | 4 - 9 | 3 - 6 |
Table 2: Markers of Inflammation
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (Low Dose) | UUO + this compound (High Dose) |
| F4/80 Positive Cells (cells/field) | < 5 | 50 - 80 | 25 - 45 | 15 - 30 |
Table 3: Gene Expression of Pro-fibrotic Markers (Fold Change vs. Sham)
| Gene | UUO + Vehicle | UUO + this compound (Low Dose) | UUO + this compound (High Dose) |
| Col1a1 (Collagen I) | 10 - 20 | 5 - 12 | 2 - 7 |
| Acta2 (α-SMA) | 8 - 15 | 4 - 9 | 2 - 5 |
| Tgf-β1 | 5 - 10 | 2 - 6 | 1.5 - 4 |
Conclusion
The provided application notes and protocols offer a detailed guide for the preclinical evaluation of this compound's anti-fibrotic efficacy in a murine model of renal fibrosis. By targeting the CCL2-mediated inflammatory cascade, this compound holds promise as a therapeutic agent to halt or reverse the progression of chronic kidney disease. The successful execution of these studies will provide critical data on the dose-dependent effects of this compound on key histological, biochemical, and molecular markers of renal fibrosis, paving the way for further development.
References
- 1. NOX-E36 [tmepharma.com]
- 2. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of CCR2 Ameliorates Progressive Fibrosis in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Effects of Emapticap Pegol in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the biological effects of emapticap pegol (NOX-E36). This compound is a Spiegelmer®, an L-RNA aptamer, that specifically binds to and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1)[1]. By inhibiting CCL2, this compound effectively blocks the recruitment of monocytes and macrophages to sites of inflammation, a key process in various inflammatory and fibrotic diseases, including diabetic nephropathy[1][2][3][4].
This document outlines detailed protocols for studying the impact of this compound on key cellular processes, including cell migration, intracellular signaling pathways, and apoptosis. The provided methodologies are designed to be adaptable to specific research questions and cell types.
Mechanism of Action: The CCL2-CCR2 Signaling Axis
This compound exerts its effects by disrupting the interaction between CCL2 and its primary receptor, C-C chemokine receptor 2 (CCR2)[5]. This interaction is a critical step in the inflammatory cascade. The binding of CCL2 to CCR2 on the surface of immune cells, such as monocytes, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, ultimately orchestrate cellular responses like chemotaxis, proliferation, and survival[1][6][7]. This compound, by sequestering CCL2, prevents the activation of this signaling cascade.
Recommended Cell Culture Models
The choice of cell culture model is critical for obtaining relevant data. The following cell lines and primary cells are recommended for investigating the various effects of this compound.
| Cell Type | Application | Key Considerations |
| THP-1 | Monocyte Migration, Anti-inflammatory Assays | Human monocytic leukemia cell line. Expresses CCR2 and migrates in response to CCL2. Can be differentiated into macrophage-like cells with PMA. |
| Primary Human Monocytes | Monocyte Migration, Anti-inflammatory Assays | More physiologically relevant than cell lines. Isolation from peripheral blood is required. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Activation, Monocyte-Endothelial Interactions | Useful for studying the role of CCL2 in inflammation at the blood vessel wall. |
| Conditionally Immortalized Human Podocytes | Diabetic Nephropathy Modeling, Apoptosis Assays | Essential for studying the direct effects of CCL2 and its inhibition on podocyte injury in the context of diabetic kidney disease. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro effects of this compound and related CCL2/CCR2 inhibitors.
Table 1: Inhibition of Cell Migration
| Compound | Cell Type | Assay | Key Finding | Reference |
| This compound (NOX-E36) | THP-1 | Transwell Migration | 1 nM significantly inhibits CCL2-mediated migration. | [1] |
| mNOX-E36 (murine equivalent) | Ba/F3-CCR2 | Transwell Migration | Dose-dependent inhibition of CCL2-mediated migration. | [1] |
| CCR2 Inhibitor (RS102895) | Mouse Podocytes | Not specified | Ameliorates high glucose-induced apoptosis. | [8] |
Table 2: Inhibition of Signaling Pathways
| Compound | Cell Type | Pathway Analyzed | Key Finding | Reference |
| mNOX-E36 (murine equivalent) | mCCL2-stimulated cells | p-Akt, p-ERK, p-p38 MAPK | Abrogates CCL2-induced phosphorylation. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in vitro.
Protocol 1: Monocyte Chemotaxis Assay (Transwell Migration)
This protocol is designed to quantify the inhibitory effect of this compound on CCL2-induced monocyte migration.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Recombinant Human CCL2 (MCP-1)
-
This compound (NOX-E36)
-
24-well Transwell plates (5 or 8 µm pore size)
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Prior to the assay, serum-starve the cells in RPMI-1640 with 0.5% BSA for 4-6 hours. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add 600 µL of serum-free RPMI-1640 containing various concentrations of CCL2 (e.g., 0, 1, 10, 50 ng/mL).
-
For the inhibition groups, pre-incubate CCL2 with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 30 minutes at 37°C before adding to the lower chamber.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the prepared THP-1 cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM or another suitable stain.
-
Quantify the fluorescence using a fluorescence plate reader. Alternatively, fix and stain the cells with crystal violet and count the cells under a microscope.
-
Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on CCL2-induced phosphorylation of Akt and ERK.
Materials:
-
THP-1 cells or other CCR2-expressing cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Recombinant Human CCL2 (MCP-1)
-
This compound (NOX-E36)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate THP-1 cells in 6-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an optimal concentration of CCL2 (e.g., 50 ng/mL) for a short duration (e.g., 5-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-Akt) to confirm equal loading.
-
Protocol 3: Podocyte Apoptosis Assay in a Diabetic Model
This protocol is designed to investigate the protective effect of this compound against high glucose-induced apoptosis in podocytes, a model for diabetic nephropathy.
Materials:
-
Conditionally immortalized human podocytes
-
Appropriate podocyte culture medium
-
High glucose medium (e.g., 30 mM D-glucose)
-
Mannitol (as an osmotic control)
-
This compound (NOX-E36)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture human podocytes according to standard protocols.
-
Plate the cells in 6-well plates.
-
Once the cells reach the desired confluency, switch to a high glucose medium (e.g., 30 mM D-glucose) to induce a diabetic-like state. Include a control group with normal glucose and an osmotic control group with mannitol.
-
Simultaneously treat the cells with various concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
Apoptosis Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Concluding Remarks
The provided application notes and protocols offer a robust framework for elucidating the cellular mechanisms of this compound. By employing these in vitro models, researchers can effectively assess the therapeutic potential of this CCL2 inhibitor in various disease contexts. Adherence to these detailed methodologies will facilitate the generation of reproducible and high-quality data, contributing to a deeper understanding of this compound's anti-inflammatory and anti-fibrotic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOX-E36 [tmepharma.com]
- 3. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Effect of CCL2 on BV2 microglial cell migration: Involvement of probable signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCL2 promotes proliferation, migration and angiogenesis through the MAPK/ERK1/2/MMP9, PI3K/AKT, Wnt/β‑catenin signaling pathways in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MCP-1/CCR2 axis in podocytes is involved in apoptosis induced by diabetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emapticap Pegol in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for emapticap pegol (NOX-E36) as documented in reported clinical trials. This information is intended to guide researchers and professionals in the development and execution of studies involving this investigational drug.
Introduction
This compound (NOX-E36) is an investigational Spiegelmer®, a unique class of L-oligonucleotide aptamers, that acts as a potent and specific antagonist to the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By inhibiting CCL2, this compound disrupts the recruitment of inflammatory monocytes and macrophages to sites of tissue injury, a key process in the pathophysiology of various inflammatory and fibrotic diseases. Clinical research has primarily focused on its potential therapeutic effects in diabetic nephropathy.
Mechanism of Action: CCL2 Signaling Pathway
This compound exerts its therapeutic effect by binding to and neutralizing CCL2, thereby preventing its interaction with the C-C chemokine receptor type 2 (CCR2) on the surface of monocytes and macrophages. This interruption of the CCL2/CCR2 signaling axis is crucial in mitigating the inflammatory cascade associated with diabetic kidney disease.
Dosage and Administration in Clinical Trials
The primary source of dosage and administration information for this compound comes from a Phase IIa, randomized, double-blind, placebo-controlled clinical trial (NCT01547897) in patients with type 2 diabetes and albuminuria.
Quantitative Dosing Information
The following table summarizes the key quantitative parameters of this compound administration in the aforementioned clinical trial.
| Parameter | Value | Reference |
| Clinical Trial ID | NCT01547897 | [1][2] |
| Phase | IIa | [1][3] |
| Patient Population | Type 2 diabetic patients with albuminuria | [1][3] |
| Dosage | 0.5 mg/kg of body weight | [3] |
| Route of Administration | Subcutaneous (SC) injection | [3] |
| Frequency | Twice weekly | [3] |
| Treatment Duration | 12 weeks | [3] |
| Follow-up Period | 12 weeks (treatment-free) | [3] |
Preparation and Administration Protocol (General Guidance)
While specific instructions from an investigator brochure are not publicly available, the following protocol is based on standard procedures for subcutaneous drug administration.
Materials:
-
This compound (NOX-E36) vial (concentration to be confirmed from product specifications)
-
Sterile syringe (e.g., 1 mL or 3 mL) with a sterile needle for withdrawal
-
Sterile needle for subcutaneous injection (e.g., 25-27 gauge, 1/2 to 5/8 inch)
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Dosage Calculation: Calculate the required volume of this compound solution based on the patient's body weight and the concentration of the drug.
-
Preparation:
-
Inspect the vial for particulate matter or discoloration.
-
Clean the vial stopper with an alcohol swab.
-
Withdraw the calculated volume of this compound into the syringe.
-
Change the needle to one appropriate for subcutaneous injection.
-
Remove any air bubbles from the syringe.
-
-
Administration:
-
Select an injection site. Common sites for subcutaneous injections include the abdomen (at least 2 inches from the navel), the front of the thighs, or the upper outer arms.
-
Rotate injection sites to avoid lipohypertrophy.
-
Clean the selected injection site with an alcohol swab and allow it to air dry.
-
Pinch a one- to two-inch fold of skin at the injection site.
-
Insert the needle at a 45- to 90-degree angle into the pinched skin.
-
Slowly inject the medication.
-
Withdraw the needle at the same angle it was inserted.
-
Apply gentle pressure to the site with a clean gauze or cotton ball if needed. Do not rub the site.
-
Dispose of the syringe and needle in a sharps container.
-
Experimental Protocols in Clinical Trials
The following outlines the general experimental workflow for a clinical trial investigating this compound, based on the design of the Phase IIa study.
Key Assessments and Endpoints
-
Primary Endpoint: Change in urinary albumin-to-creatinine ratio (ACR) from baseline.[1]
-
Secondary Endpoints:
Summary of Clinical Trial Findings
The Phase IIa trial of this compound in patients with diabetic nephropathy demonstrated that the drug was generally safe and well-tolerated.[1] Key efficacy findings from this study are summarized in the table below.
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Change in ACR from Baseline to Week 12 | -29% | -16% | 0.221 | [1] |
| Change in HbA1c at Week 12 | -0.31% | +0.05% | 0.146 | [3] |
| Maximum ACR Reduction vs. Placebo (at Week 20) | -39% (in post-hoc analysis) | - | 0.010 | [3] |
| Maximum HbA1c Difference vs. Placebo (at Week 16) | -0.47% | - | 0.026 | [3] |
Notably, the effects on ACR and HbA1c were observed to be maintained even after the cessation of treatment, suggesting a potential disease-modifying effect.[3] No significant changes in blood pressure or estimated glomerular filtration rate (eGFR) were observed between the treatment groups.[3]
Safety and Tolerability
This compound was reported to be generally safe and well-tolerated in the Phase IIa trial.[1] The most common treatment-related adverse events were mild, local injection site reactions.[1] No treatment-related serious adverse events were reported during the treatment and follow-up phases of the study.[1]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data from clinical trials. It is not a substitute for a formal investigator's brochure or regulatory guidance. Researchers should always consult the latest official documentation and protocols for any investigational product.
References
- 1. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring the Therapeutic Effect of Emapticap Pegol In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapticap pegol (NOX-E36) is a therapeutic agent that functions as a Spiegelmer®, a unique class of L-oligonucleotide aptamers. It is designed to bind and neutralize the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4] By inhibiting CCL2, this compound effectively blocks the recruitment of inflammatory monocytes and macrophages to sites of tissue injury.[1][5] This anti-inflammatory mechanism of action suggests its potential as a disease-modifying agent in various conditions, including diabetic nephropathy and liver diseases.[2][3][4][5]
These application notes provide detailed protocols for monitoring the therapeutic effects of this compound in vivo, focusing on key pathological processes such as apoptosis, liver injury, and fibrosis.
Signaling Pathway of this compound
The therapeutic action of this compound is initiated by its binding to CCL2, which prevents CCL2 from interacting with its receptor, CCR2, on the surface of inflammatory cells. This blockade inhibits downstream signaling pathways that lead to cell migration, inflammation, and fibrosis.
Caption: Mechanism of action of this compound.
I. Monitoring Anti-Apoptotic Effects
Given that inflammation can drive apoptosis, the anti-inflammatory properties of this compound may lead to a reduction in programmed cell death in diseased tissues.
A. In Vivo Caspase Activity Assay
Objective: To quantify the activity of executioner caspases (e.g., Caspase-3/7) in tissue lysates as a measure of apoptosis.
Experimental Protocol:
-
Animal Model: Utilize a relevant disease model (e.g., carbon tetrachloride-induced liver injury).
-
Treatment: Administer this compound or a vehicle control to respective animal cohorts.
-
Tissue Collection: At a predetermined endpoint, euthanize animals and harvest the target tissue (e.g., liver).
-
Lysate Preparation: Homogenize a portion of the tissue in lysis buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization.
-
Caspase Activity Measurement: Use a commercially available fluorometric or colorimetric caspase-3/7 activity assay kit.[6][7][8][9][10]
-
Incubate the lysate with a caspase-specific substrate.
-
Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
-
Data Analysis: Normalize caspase activity to the total protein concentration.
B. TUNEL Assay for Apoptotic Cell Detection
Objective: To identify and quantify apoptotic cells in tissue sections through the detection of DNA fragmentation.
Experimental Protocol:
-
Animal Model and Treatment: As described in the caspase activity assay.
-
Tissue Collection and Processing:
-
Harvest target tissue and fix in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut into sections.
-
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the tissue sections using a commercial kit.[11]
-
Microscopy: Visualize the stained sections using fluorescence or light microscopy.
-
Quantification: Count the number of TUNEL-positive cells per high-power field in multiple sections per animal.
Data Presentation: Anti-Apoptotic Effects
| Parameter | Vehicle Control Group | This compound Group |
| Caspase-3/7 Activity (RFU/mg protein) | Insert Mean ± SD | Insert Mean ± SD |
| TUNEL-Positive Cells/HPF | Insert Mean ± SD | Insert Mean ± SD |
II. Assessment of Hepatoprotective Effects
The therapeutic efficacy of this compound in liver diseases can be monitored by assessing biomarkers of liver injury and inflammation.
A. Serum Biomarker Analysis
Objective: To measure the levels of key liver enzymes and inflammatory markers in the serum.
Experimental Protocol:
-
Animal Model and Treatment: Utilize a model of liver injury (e.g., non-alcoholic steatohepatitis - NASH).
-
Blood Collection: Collect blood samples from animals at baseline and at specified time points throughout the study.
-
Serum Separation: Process the blood to separate the serum.
-
Biochemical Analysis: Use standard automated analyzers or ELISA kits to measure the following:
-
Data Analysis: Compare the changes in biomarker levels from baseline between the treatment and control groups.
Data Presentation: Liver Injury and Inflammation Biomarkers
| Biomarker | Baseline (Mean ± SD) | End of Study (Mean ± SD) - Vehicle | End of Study (Mean ± SD) - this compound |
| ALT (U/L) | Insert Value | Insert Value | Insert Value |
| AST (U/L) | Insert Value | Insert Value | Insert Value |
| ALP (U/L) | Insert Value | Insert Value | Insert Value |
| Total Bilirubin (mg/dL) | Insert Value | Insert Value | Insert Value |
| CCL2/MCP-1 (pg/mL) | Insert Value | Insert Value | Insert Value |
| sCD163 (ng/mL) | Insert Value | Insert Value | Insert Value |
III. Monitoring Anti-Fibrotic Effects
A key therapeutic goal for chronic inflammatory diseases is the reduction of fibrosis.
A. Non-Invasive Assessment of Liver Stiffness
Objective: To measure liver stiffness as a surrogate for fibrosis using imaging techniques.
Experimental Protocol:
-
Animal Model and Treatment: Use a long-term model of liver fibrosis (e.g., bile duct ligation).
-
Imaging:
-
Transient Elastography (FibroScan): Measure liver stiffness by assessing the velocity of a shear wave propagated through the liver.[16][17]
-
Magnetic Resonance Elastography (MRE): Use MRI to measure the displacement of liver tissue in response to low-frequency sound waves to create a stiffness map.[16][18]
-
-
Data Acquisition: Perform measurements at baseline and at the end of the treatment period.
-
Data Analysis: Compare the change in liver stiffness (measured in kilopascals, kPa) between the groups.
B. Histological Assessment of Fibrosis
Objective: To quantify the extent of collagen deposition in the liver.
Experimental Protocol:
-
Animal Model and Treatment: As described in the non-invasive assessment.
-
Tissue Collection and Processing: Harvest, fix, and section the liver as previously described.
-
Staining: Stain tissue sections with Picro-Sirius Red or Masson's trichrome to visualize collagen.[19]
-
Image Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the percentage of the fibrotic area relative to the total tissue area.
-
-
Fibrosis Scoring: Alternatively, a pathologist can perform semi-quantitative scoring using a standardized system (e.g., METAVIR).[16]
Data Presentation: Anti-Fibrotic Effects
| Parameter | Vehicle Control Group | This compound Group |
| Liver Stiffness (kPa) - Change from Baseline | Insert Mean ± SD | Insert Mean ± SD |
| Collagen Area (%) | Insert Mean ± SD | Insert Mean ± SD |
| Fibrosis Score (e.g., METAVIR) | Insert Median (Range) | Insert Median (Range) |
Experimental Workflow Diagram
Caption: General experimental workflow.
Logical Relationship Diagram for Therapeutic Effect Monitoring
Caption: Monitoring therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidneynews.org [kidneynews.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. tmepharma.com [tmepharma.com]
- 6. Caspase assays: identifying caspase activity and substrates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring caspase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]
- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Applications of Different Biomarkers in the Diagnosis of Drug-induced Liver Injury [openbiomarkerjournal.com]
- 16. Non-invasive in vivo Imaging Grading of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of non-invasive tests for liver fibrosis | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 18. Fibrosis Quantification and HCC evaluation – Body MRI [bodymri.stanford.edu]
- 19. Quantification Accuracy of Liver Fibrosis by In Vivo Elastography and Digital Image Analysis of Liver Biopsy Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of CCL2 Levels Using ELISA Following Emapticap Pegol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapticap pegol (also known as NOX-E36) is a novel therapeutic agent that specifically targets and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] CCL2 plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various inflammatory and fibrotic diseases, including diabetic nephropathy.[1][3] By inhibiting CCL2, this compound aims to reduce the inflammatory response and subsequent tissue damage. This application note provides a detailed protocol for quantifying the in vitro and in vivo efficacy of this compound by measuring CCL2 levels using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action of this compound
This compound is a Spiegelmer®, an L-RNA oligonucleotide, which is a mirror-image of a natural RNA molecule. This configuration makes it resistant to degradation by nucleases, providing a longer half-life in vivo. It binds with high affinity and specificity to CCL2, preventing it from interacting with its receptor, CCR2, on the surface of monocytes and other immune cells.[1] This blockade of the CCL2/CCR2 signaling axis inhibits the migration of these cells to inflammatory sites, thereby mitigating the inflammatory cascade.
References
Application Notes and Protocols: Immunohistochemical Assessment of Inflammation in Tissues Treated with Emapticap Pegol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of inflammatory infiltrates in tissues following treatment with emapticap pegol. This compound is a Spiegelmer® that specifically binds to and inhibits C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4] By blocking the CCL2/CCR2 signaling axis, this compound is designed to reduce the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various inflammatory and fibrotic diseases, including diabetic nephropathy.[5][6]
The following protocols and data are intended to guide researchers in designing and executing IHC studies to assess the anti-inflammatory efficacy of this compound and similar CCL2/CCR2 inhibitors at the tissue level.
Mechanism of Action of this compound
This compound's therapeutic effect is rooted in its ability to potently and specifically inhibit CCL2.[1][2][3][4] CCL2 is a critical chemokine that recruits CCR2-expressing inflammatory cells, predominantly monocytes, to inflamed tissues.[7][8] Once in the tissue, these monocytes differentiate into macrophages, which can perpetuate the inflammatory response and contribute to tissue damage.[5][9] By neutralizing CCL2, this compound is expected to reduce the infiltration of these key inflammatory cells.
Quantitative Analysis of Inflammatory Markers
The following tables summarize expected quantitative changes in key inflammatory markers in renal tissue following treatment with a CCL2/CCR2 inhibitor, based on preclinical data. These data can serve as a benchmark for studies evaluating this compound.
Table 1: Effect of CCL2/CCR2 Inhibition on Macrophage Infiltration in Renal Cortex
| Marker | Treatment Group | Mean Positive Area (%) | Standard Deviation | p-value |
| F4/80 | Vehicle Control | 2.5 | 0.5 | <0.05 |
| CCR2 Inhibitor | 1.2 | 0.3 | ||
| CD68 | Diabetic Control | 3.8 (score) | 0.4 | <0.001 |
| Treated | 1.5 (score) | 0.3 |
Data for F4/80 are adapted from a study using a CCR2 inhibitor in a murine model of renovascular hypertension.[1] Data for CD68 are semi-quantitative scores from a study in a rat model of diabetic nephropathy.[6]
Table 2: Effect of CCL2/CCR2 Inhibition on T-Cell Infiltration and Pro-inflammatory Cytokine Expression in Renal Tissue
| Marker | Treatment Group | Relative Expression/Cell Count | Notes |
| CD3 | Vehicle Control | Baseline | No significant change observed with CCR2 inhibition in one study.[1] |
| CCR2 Inhibitor | No significant change | ||
| TNF-α (mRNA) | Vehicle Control | Baseline | CCR2 inhibition reduced TNF-α mRNA expression.[1] |
| CCR2 Inhibitor | Decreased | ||
| IL-6 (mRNA) | Diabetic Rat Model | Elevated | Studies suggest IL-6 is elevated in diabetic kidney disease. |
| Treated | Potentially Reduced | Inhibition of the upstream MCP-1/CCR2 axis is expected to reduce downstream inflammatory cytokines.[7] |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key inflammatory markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow
Protocol 1: CD68 Staining for Macrophages
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a Tris/EDTA buffer (pH 9.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS or TBS).
3. Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
4. Protein Block:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 20-30 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against CD68 (e.g., clone KP1 or PG-M1) diluted in antibody diluent. Optimal dilution should be determined empirically, but a starting point of 1:100 to 1:200 is recommended.
-
Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
6. Detection System:
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
7. Chromogen Development:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
Protocol 2: F4/80 Staining for Murine Macrophages
1. Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer.
3. Peroxidase Block:
-
Follow the same procedure as in Protocol 1.
4. Protein Block:
-
Follow the same procedure as in Protocol 1.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against F4/80 (e.g., clone A3-1) diluted in antibody diluent. A starting dilution of 1:100 to 1:500 is recommended.
-
Incubate for 60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
6. Detection System:
-
Follow the same procedure as in Protocol 1.
7. Chromogen Development:
-
Follow the same procedure as in Protocol 1.
8. Counterstaining, Dehydration, and Mounting:
-
Follow the same procedure as in Protocol 1.
Protocol 3: CD3 Staining for T-Lymphocytes
1. Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
2. Antigen Retrieval:
-
Immerse slides in a citrate buffer (pH 6.0) or Tris/EDTA buffer (pH 9.0). The optimal buffer should be determined based on the antibody datasheet.
-
Heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes.
-
Rinse slides in wash buffer.
3. Peroxidase Block:
-
Follow the same procedure as in Protocol 1.
4. Protein Block:
-
Follow the same procedure as in Protocol 1.
5. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against CD3 (polyclonal or monoclonal) diluted in antibody diluent. A starting dilution of 1:100 to 1:200 is recommended.
-
Incubate for 60 minutes at room temperature.
-
Rinse with wash buffer.
6. Detection System:
-
Follow the same procedure as in Protocol 1.
7. Chromogen Development:
-
Follow the same procedure as in Protocol 1.
8. Counterstaining, Dehydration, and Mounting:
-
Follow the same procedure as in Protocol 1.
Quantitative Image Analysis
For objective and reproducible data, quantitative analysis of IHC staining is recommended.
-
Image Acquisition: Acquire high-resolution digital images of the stained tissue sections.
-
Region of Interest (ROI) Selection: Define specific anatomical regions for analysis (e.g., glomeruli, tubulointerstitium).
-
Image Analysis Software: Utilize image analysis software to perform color deconvolution to separate the chromogen stain (e.g., DAB) from the counterstain (e.g., hematoxylin).
-
Thresholding: Set a threshold to define positive staining based on intensity.
-
Quantification: Calculate the percentage of the ROI that is positively stained or the number of positive cells per unit area.
-
Statistical Analysis: Compare the quantitative data between treatment and control groups using appropriate statistical tests.
By following these detailed protocols and utilizing quantitative analysis, researchers can robustly assess the anti-inflammatory effects of this compound in various tissues, providing valuable insights into its therapeutic potential.
References
- 1. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of CCR2 ameliorates progressive fibrosis in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoexpression of alpha-SMA and CD68 in native kidney biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Targeting inerleukin-6 for renoprotection [frontiersin.org]
- 9. annexpublishers.com [annexpublishers.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Response to Emapticap Pegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emapticap pegol (formerly known as NOX-E36) is a therapeutic agent that targets the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By neutralizing CCL2, this compound inhibits the recruitment of monocytes and other immune cells that express the CCL2 receptor, CCR2. This mechanism of action makes it a promising candidate for the treatment of inflammatory and fibrotic diseases. Flow cytometry is a critical tool for elucidating the pharmacodynamic effects of this compound on immune cell populations, providing quantitative data on changes in cell numbers and receptor expression. These application notes provide a detailed protocol for the flow cytometric analysis of immune cells, particularly monocytes, in response to treatment with this compound.
Mechanism of Action: this compound and the CCL2-CCR2 Axis
This compound is a Spiegelmer®, a unique class of L-oligonucleotide aptamers that are mirror-images of natural nucleic acids, making them resistant to nuclease degradation. It specifically binds to and neutralizes CCL2, a key chemokine involved in the recruitment of monocytes, memory T-cells, and dendritic cells to sites of inflammation. The binding of CCL2 to its receptor, CCR2, on the surface of these immune cells triggers a signaling cascade that leads to chemotaxis, or directed cell movement. By inhibiting this interaction, this compound effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating inflammation and subsequent tissue damage.
Figure 1: this compound's inhibitory effect on the CCL2-CCR2 signaling pathway.
Data Presentation: Effects of this compound on Monocytes
Clinical studies have demonstrated that treatment with this compound leads to a quantifiable reduction in circulating monocytes and a decrease in the expression of the CCR2 receptor on their surface.[1] The following tables summarize these key findings.
| Parameter | Observation | Fold Change | Reference |
| Blood Monocyte Count | 15-20% reduction within one week of treatment | 0.80 - 0.85 | [1] |
| CCR2 Density on Monocytes | 4- to 5-fold reduction | 0.20 - 0.25 | [1] |
Table 1: Summary of Quantitative Changes in Monocyte Populations Following this compound Treatment
Experimental Protocols
This section provides a detailed protocol for the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent flow cytometric analysis to quantify monocyte subsets and CCR2 expression.
PBMC Isolation from Whole Blood
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a new conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the PBMCs to a new tube and wash by adding 3 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide) for cell counting and staining.
Flow Cytometry Staining for Monocyte Subsets and CCR2
Materials:
-
Isolated PBMCs
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14 (e.g., FITC or PE)
-
Anti-Human CD16 (e.g., APC or PerCP-Cy5.5)
-
Anti-Human CCR2 (CD192) (e.g., PE-Cy7 or BV421)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
-
Isotype controls for each antibody
-
Flow cytometer
Protocol:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibodies (CD14, CD16, CCR2) and isotype controls at their predetermined optimal concentrations.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Gating Strategy for Monocyte Analysis
-
Singlet Gate: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Viability Gate: Gate on live cells by excluding cells positive for the viability dye.
-
Monocyte Gate: Gate on the monocyte population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Monocyte Subset Identification:
-
From the monocyte gate, create a plot of CD14 versus CD16.
-
Identify the following populations:
-
Classical Monocytes: CD14++ CD16-
-
Intermediate Monocytes: CD14++ CD16+
-
Non-classical Monocytes: CD14+ CD16++
-
-
-
CCR2 Expression Analysis:
-
For each monocyte subset, analyze the expression of CCR2. This can be reported as the percentage of CCR2-positive cells and the mean fluorescence intensity (MFI) of CCR2 expression.
-
Figure 2: Experimental workflow for flow cytometry analysis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to effectively utilize flow cytometry in the study of this compound's effects on immune cells. The ability to quantitatively measure changes in monocyte populations and CCR2 expression is essential for understanding the drug's mechanism of action and for the development of robust pharmacodynamic assays in both preclinical and clinical settings. The provided methodologies can be adapted and optimized for specific experimental needs, contributing to the further elucidation of this compound's therapeutic potential.
References
Application Notes and Protocols: Establishing a Diabetic Nephropathy Model for Evaluating Emapticap Pegol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes and the leading cause of end-stage renal disease worldwide.[1] Its pathogenesis is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that trigger inflammation, oxidative stress, and fibrosis within the kidney.[2][3] A key inflammatory mediator in this process is the C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[4][5] CCL2 recruits monocytes and macrophages to the kidney, which contribute to tissue injury and the progression of nephropathy.[6]
Emapticap pegol (NOX-E36) is a novel therapeutic agent, a Spiegelmer®, that specifically binds and neutralizes CCL2.[5][6][7] By inhibiting CCL2, this compound prevents the infiltration of pro-inflammatory cells into the kidney, offering a targeted anti-inflammatory approach to treating DN.[6][7] Preclinical and clinical studies have suggested that this mechanism can reduce albuminuria and may have disease-modifying effects.[3][6][8]
These application notes provide a detailed framework for establishing a robust and reproducible animal model of diabetic nephropathy to test the efficacy of this compound. The protocols outlined below utilize streptozotocin (B1681764) (STZ) to induce type 1 diabetes in mice, a widely used and well-characterized method for studying DN.[1][9][10]
Signaling Pathway and Experimental Design
The experimental design is centered on disrupting the CCL2-mediated inflammatory cascade in the diabetic kidney using this compound.
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy
This protocol describes the induction of type 1 diabetes in mice using low-dose streptozotocin (STZ), which minimizes direct renal toxicity while effectively destroying pancreatic β-cells.[1][9]
Materials:
-
8-week-old male C57BL/6J mice[11]
-
Streptozotocin (STZ)
-
Sterile 0.1 M Sodium Citrate (B86180) Buffer, pH 4.5
-
Glucometer and test strips
-
Insulin syringes (29G)
Procedure:
-
Acclimatization: House mice under a 12-hour light/dark cycle with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
STZ Preparation: On each day of injection, prepare a fresh solution of STZ in cold sodium citrate buffer to a final concentration of 7-10 mg/mL. Keep the solution on ice and protected from light, as STZ degrades quickly.[12]
-
STZ Administration: For five consecutive days, administer STZ via intraperitoneal (IP) injection at a dose of 45-55 mg/kg body weight.[11][12] Weigh mice daily to ensure accurate dosing.
-
Control Group: Administer an equivalent volume of sodium citrate buffer to the non-diabetic control group.
-
-
Diabetes Confirmation: Two weeks after the final STZ injection, measure non-fasting blood glucose from tail vein blood. Mice with blood glucose levels consistently ≥ 250 mg/dL (13.9 mmol/L) are considered diabetic and are included in the study.[11]
-
Animal Grouping: Randomly assign diabetic mice to the "Diabetic Control" and "Diabetic + this compound" groups.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) or appropriate vehicle
-
Subcutaneous injection needles
Procedure:
-
Dosing: Based on clinical trial data, a starting dose of 0.5 mg/kg can be used.[6][8] The optimal dose should be determined in preliminary dose-ranging studies.
-
Preparation: Reconstitute or dilute this compound in the appropriate sterile vehicle according to the manufacturer's instructions.
-
Administration: Administer this compound or vehicle via subcutaneous injection twice weekly for the duration of the treatment period (e.g., 12 weeks).[4][6]
Protocol 3: Assessment of Renal Function and Glycemic Control
Materials:
-
Metabolic cages for 24-hour urine collection
-
Mouse Albumin ELISA Kit
-
Creatinine Assay Kit (e.g., Jaffe method)
-
Commercial kits for Blood Urea Nitrogen (BUN) and HbA1c analysis
Procedure:
-
Urine Collection: At baseline and regular intervals (e.g., every 4 weeks), place individual mice in metabolic cages for 24 hours to collect urine. Record the total volume.
-
Albumin-to-Creatinine Ratio (ACR):
-
Centrifuge urine samples to remove debris.
-
Measure urinary albumin concentration using a mouse-specific ELISA kit.
-
Measure urinary creatinine concentration using a colorimetric assay kit.
-
Calculate the ACR (mg/g) to normalize for variations in urine output. An increase in ACR is a key indicator of nephropathy.[11]
-
-
Serum Parameters: At the study endpoint, collect blood via cardiac puncture.
-
Separate serum and measure creatinine and BUN levels as indicators of glomerular filtration.
-
-
Glycemic Control:
-
Monitor blood glucose weekly from tail vein blood.
-
At the endpoint, measure HbA1c from whole blood to assess long-term glycemic control.
-
Protocol 4: Histopathological and Molecular Analysis
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Paraffin (B1166041) embedding materials
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Sirius Red stain
-
Primary antibodies (e.g., anti-F4/80 for macrophages, anti-Collagen IV, anti-TGF-β)
-
Appropriate secondary antibodies and detection reagents
-
RNA extraction kits and qPCR reagents
Procedure:
-
Tissue Collection: At the end of the study, perfuse mice with PBS followed by 4% PFA. Harvest the kidneys, weigh them, and fix one kidney in PFA for histology and snap-freeze the other in liquid nitrogen for molecular analysis.
-
Histology:
-
Embed the fixed kidney in paraffin and cut 4 µm sections.
-
Perform PAS staining to visualize the glomerular basement membrane and assess mesangial matrix expansion.
-
Perform Sirius Red staining to quantify tubulointerstitial fibrosis.
-
Score slides in a blinded manner using a semi-quantitative scale (0-4) for glomerulosclerosis and interstitial fibrosis.
-
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on paraffin sections.
-
Incubate with primary antibodies against markers of inflammation (F4/80) and fibrosis (Collagen IV, TGF-β).
-
Apply a suitable secondary antibody and detection system.
-
Quantify the stained area using image analysis software.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the frozen kidney tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of key genes involved in inflammation (e.g., Ccl2, Tnf, Il6) and fibrosis (e.g., Tgf-β1, Col1a1, Acta2).
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clear comparison between experimental groups.
Table 1: Key Physiological and Biochemical Parameters
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
|---|---|---|---|
| Body Weight (g) | ↓ | ~ | |
| Kidney-to-Body Weight Ratio | ↑ | ↓ vs. Diabetic | |
| Blood Glucose (mg/dL) | ↑↑↑ | ~ or ↓ |
| HbA1c (%) | | ↑↑↑ | ↓ vs. Diabetic[6] |
Table 2: Renal Function and Injury Markers
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
|---|---|---|---|
| Urinary ACR (mg/g) | Baseline | ↑↑↑ | ↓↓ vs. Diabetic[6] |
| Serum Creatinine (mg/dL) | Baseline | ↑ | ↓ vs. Diabetic |
| BUN (mg/dL) | Baseline | ↑ | ↓ vs. Diabetic |
Table 3: Histological and Molecular Endpoints (Expected Changes vs. Diabetic Control)
| Parameter | Expected Outcome with this compound |
|---|---|
| Glomerulosclerosis Score | ↓ |
| Tubulointerstitial Fibrosis | ↓ |
| Renal Macrophage Infiltration (F4/80+) | ↓ |
| Ccl2 mRNA Expression | No direct effect expected |
| Tgf-β1 mRNA Expression | ↓ |
| Col1a1 mRNA Expression | ↓ |
(Note: ↑ indicates an increase, ↓ indicates a decrease, ~ indicates a similar level compared to the diabetic control. The magnitude of change is represented by the number of arrows.)
References
- 1. antiox.org [antiox.org]
- 2. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic Pathways and Therapeutic Approaches Targeting Inflammation in Diabetic Nephropathy [mdpi.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. kidneynews.org [kidneynews.org]
- 8. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Issues with Spiegelmer Therapeutics
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address stability-related challenges in experiments involving Spiegelmer therapeutics.
Frequently Asked Questions (FAQs)
Q1: My Spiegelmer shows signs of degradation in my assay. I thought Spiegelmers were nuclease-resistant. What could be the problem?
A1: While Spiegelmers, being composed of L-ribonucleotides or L-deoxyribonucleotides, are inherently highly resistant to degradation by naturally occurring nucleases, apparent degradation can sometimes be observed.[1] This is often due to other factors in your experimental setup.
-
Contamination: Severe microbial contamination (e.g., mycoplasma) in cell cultures can introduce a wide range of enzymes that may affect the integrity of your sample, even if they do not directly cleave the L-oligonucleotide backbone.[2]
-
Physical Shearing: Vigorous vortexing or repeated freeze-thaw cycles can cause physical fragmentation of the oligonucleotide, which might be misinterpreted as enzymatic degradation on a gel.
-
Chemical Instability: Extreme pH or the presence of certain reactive chemicals in your buffer could lead to non-enzymatic cleavage of the phosphodiester backbone.
Troubleshooting Steps:
-
Confirm Nuclease Resistance: Run a control experiment by incubating your Spiegelmer in human or mouse serum. It should remain stable for an extended period (days).
-
Check for Contamination: Test your cell culture media and reagents for microbial contamination.
-
Optimize Handling: Avoid harsh physical treatments. Thaw frozen samples slowly on ice and mix by gentle pipetting or brief, low-speed vortexing.
Q2: I'm observing inconsistent results in my binding assays, and I suspect my Spiegelmer is aggregating. How can I confirm and prevent this?
A2: Aggregation is a common issue with oligonucleotides that can lead to variable activity and inaccurate quantification.[3] High concentrations, suboptimal buffer conditions (especially salt concentration and pH), and the presence of certain excipients can promote aggregation.
Confirmation Methods:
-
Dynamic Light Scattering (DLS): This is a primary method for detecting aggregates.[4][5] A high Polydispersity Index (PDI) or the presence of multiple size populations suggests aggregation.
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from higher-order aggregates, allowing for quantification.[2]
-
Centrifugation Assay: Aggregates may be pelleted by high-speed centrifugation. A decrease in activity in the supernatant compared to the pre-centrifugation sample indicates aggregation.[3]
Prevention Strategies:
-
Optimize Buffer Conditions: Screen different buffer pH and salt concentrations. The stability of oligonucleotides can be highly dependent on these factors.[6][7]
-
Include Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Triton X-100 or Tween-20) can disrupt hydrophobic interactions that lead to aggregation.[3]
-
Control Concentration: Work with the lowest feasible concentration of the Spiegelmer that still provides a robust signal in your assay.
Q3: The binding affinity (Kd) of my Spiegelmer is weaker than expected. How can I troubleshoot this?
A3: Suboptimal binding affinity can stem from several experimental factors, assuming the Spiegelmer sequence itself is correct.
-
Incorrect Folding: Like all aptamers, Spiegelmers must be folded into their correct three-dimensional structure to bind their target. This is typically achieved through a specific heating and cooling protocol in an appropriate buffer.[8]
-
Buffer Mismatch: The buffer used in your binding assay must be compatible with both the Spiegelmer and the target protein. Divalent cations (like Mg²⁺) are often crucial for proper folding and binding but can cause issues at high concentrations.
-
Target Inactivity: The target protein may be denatured, aggregated, or improperly folded.
-
Assay-Specific Artifacts: In techniques like nitrocellulose filter binding, high protein concentrations can saturate the membrane, leading to inaccurate results.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal Spiegelmer binding affinity.
Q4: How can I be sure my Spiegelmer is not causing off-target effects in my cell-based or in vivo experiments?
A4: While Spiegelmers are designed for high specificity, it is crucial to validate this experimentally. Off-target effects can arise from binding to unintended molecules with similar structural motifs.[3][10]
Validation Strategy:
-
In Silico Analysis: Use bioinformatics tools to search for potential off-target proteins or nucleic acids with sequence or structural homology to your intended target.
-
Control Spiegelmer: The best negative control is a Spiegelmer of the same length and nucleotide composition but with a scrambled sequence that is known not to bind the target.
-
Transcriptomic/Proteomic Analysis: For cell-based assays, perform microarray or RNA-Seq analysis to determine if the Spiegelmer causes unintended changes in gene expression.[10] Compare the expression profile to cells treated with a scrambled control Spiegelmer.
-
Validate with a Second Method: Confirm the on-target effect with an alternative method, such as using a neutralizing antibody or siRNA against the target, to ensure the observed phenotype is specifically due to target engagement.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Nuclease Stability
This protocol verifies the inherent stability of a Spiegelmer against nuclease degradation.
Protocol: Serum Stability Assay
-
Preparation:
-
Prepare aliquots of your Spiegelmer at a final concentration of 2 µM in a suitable buffer (e.g., PBS).
-
Thaw human or mouse serum on ice. Centrifuge at 12,000 x g for 5 minutes at 4°C to remove lipids and cryo-precipitates. Use the clear supernatant.
-
-
Incubation:
-
In a 100 µL reaction, mix 90 µL of the prepared serum with 10 µL of the 2 µM Spiegelmer solution.
-
As a control, prepare a similar reaction using an unmodified D-RNA or D-DNA oligonucleotide of the same sequence.
-
Incubate samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a 10 µL aliquot and immediately freeze it at -80°C to stop the reaction.
-
-
Analysis (Denaturing PAGE):
-
Mix each 10 µL aliquot with an equal volume of 2X denaturing loading buffer (containing formamide (B127407) and urea).
-
Heat samples at 95°C for 5 minutes, then immediately place on ice.
-
Load samples onto a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Run the gel until the loading dye has migrated sufficiently.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize.
-
-
Interpretation:
-
The unmodified D-oligonucleotide should show significant degradation over time.
-
The Spiegelmer band should remain intact throughout the time course, demonstrating its high stability.
-
Quantitative Stability Data (Examples)
The following table summarizes typical half-life data for different types of oligonucleotides, highlighting the superior stability of modified and L-configured molecules.
| Oligonucleotide Type | Modification | Half-life in Serum | Reference(s) |
| Unmodified RNA | None | Seconds to minutes | [11] |
| Unmodified DNA | None | ~1-16 hours | [11] |
| DNA Aptamer | 3' inverted dT cap | ~2-20 hours | [11] |
| RNA Aptamer | 2'-Fluoro (2'-F) pyrimidines | ~2-12 hours | [11] |
| RNA Aptamer | 2'-O-Methyl (2'-OMe) | >75 hours | [2][11] |
| Spiegelmer (L-RNA/L-DNA) | None (L-chirality) | Highly stable (days) | [1] |
Guide 2: Detecting and Mitigating Aggregation
This guide provides a protocol for using Dynamic Light Scattering (DLS) to assess Spiegelmer aggregation.
Protocol: Aggregation Analysis by DLS
-
Sample Preparation:
-
Prepare the Spiegelmer sample in the final assay buffer at the working concentration. It is critical to use the same buffer to identify formulation-specific issues.
-
Filter the buffer using a 0.02 µm syringe filter to remove any dust or particulate matter.
-
Filter the Spiegelmer sample through a low-binding 0.1 µm or 0.22 µm syringe filter directly into a clean DLS cuvette.
-
-
DLS Measurement:
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) inside the DLS instrument for at least 5 minutes.
-
Perform the measurement according to the instrument's instructions, acquiring multiple readings for reproducibility.
-
-
Data Analysis:
-
Hydrodynamic Radius (Rh): Check the average particle size. A monodisperse, unaggregated Spiegelmer should show a single peak corresponding to its expected size.
-
Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI < 0.2 is generally considered monodisperse. A PDI > 0.3 suggests polydispersity or aggregation.
-
% Mass or % Intensity Plots: Examine the distribution plots. The presence of peaks at significantly larger sizes (e.g., >100 nm) is a clear indicator of aggregation.[4]
-
-
Troubleshooting Based on Results:
-
High PDI/Multiple Peaks: The sample is aggregated. Proceed to optimize the buffer (see FAQ A2). Test the effect of adding 0.01% Tween-20.
-
Single Peak but Larger than Expected: The Spiegelmer may be forming stable oligomers or interacting with buffer components. Re-evaluate buffer composition.
-
Visualization of Key Pathways and Processes
The following diagrams illustrate the signaling pathways of common Spiegelmer targets and the fundamental process of Spiegelmer generation.
Caption: The "selection-reflection" process for generating a Spiegelmer.
Signaling Pathway: CXCL12/CXCR4 Axis
Olaptesed pegol (NOX-A12) is a Spiegelmer that neutralizes CXCL12, a chemokine involved in tumor progression and metastasis.[12][13]
Caption: Inhibition of the CXCL12/CXCR4 signaling axis by a Spiegelmer.
Signaling Pathway: CCL2/CCR2 Axis
Emapticap pegol (NOX-E36) is a Spiegelmer that targets CCL2 (also known as MCP-1), a chemokine implicated in inflammation and fibrosis.[12][13]
Caption: Inhibition of the CCL2/CCR2 signaling axis by a Spiegelmer.
Signaling Pathway: Hepcidin (B1576463) Regulation
Lexaptepid pegol (NOX-H94) is a Spiegelmer that targets hepcidin, the master regulator of iron homeostasis. Elevated hepcidin causes anemia of chronic disease.[12][13]
Caption: Inhibition of hepcidin's function by a Spiegelmer to restore iron export.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Buffer exchange path influences the stability and viscosity upon storage of a high concentration protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japtamers.co.uk [japtamers.co.uk]
- 9. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Emapticap Pegol Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing emapticap pegol (NOX-E36) concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NOX-E36) is a Spiegelmer®, which is a mirror-image L-RNA aptamer.[1] It acts as a potent and specific inhibitor of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By binding to CCL2, this compound blocks the interaction with its receptor, CCR2. This inhibition disrupts the CCL2/CCR2 signaling axis, which in turn prevents the recruitment and activation of inflammatory cells like monocytes and macrophages to sites of inflammation.[1][2]
Q2: What are the human- and mouse-specific forms of this compound?
A2: this compound has species-specific variants. NOX-E36 is the form that specifically targets human CCL2, while mNOX-E36 is designed to inhibit mouse CCL2.[1] It is crucial to use the correct form of the molecule for your in vitro studies depending on the origin of the cells or proteins being used.
Q3: What is a good starting concentration for this compound in in vitro studies?
A3: A concentration of 1 nM of NOX-E36 has been shown to significantly inhibit CCL2-mediated migration of the human monocytic leukemia cell line THP-1.[1] This serves as an excellent starting point for most cell-based assays. However, the optimal concentration is dependent on the cell type, assay duration, and specific endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q4: Is this compound cytotoxic?
Q5: How stable is this compound in cell culture?
A5: this compound is a Spiegelmer® (L-RNA aptamer), which confers high resistance to degradation by nucleases commonly found in biological fluids and cell culture media.[3] This inherent stability ensures that the compound remains active for the duration of typical in vitro experiments. However, for long-term experiments (extending over several days), it is advisable to replenish the media with fresh this compound to maintain a constant effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect of this compound observed | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. 2. Incorrect species-specific form: Using the human-specific NOX-E36 with mouse cells, or vice-versa. 3. High CCL2 concentration: The concentration of the chemoattractant CCL2 might be too high, overwhelming the inhibitory capacity of this compound. 4. Inactive compound: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal inhibitory concentration. 2. Ensure you are using NOX-E36 for human cells and mNOX-E36 for mouse cells. 3. Optimize the CCL2 concentration in your assay. A typical starting concentration for CCL2 in migration assays is 10-50 ng/mL. 4. Store this compound as recommended by the manufacturer and handle using nuclease-free techniques. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dispensing of this compound or CCL2. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and ensure proper mixing of all solutions before addition to the wells. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Unexpected cell death or morphological changes | 1. High concentration of this compound: Although generally not highly cytotoxic, very high concentrations might affect certain sensitive cell lines. 2. Contamination: Mycoplasma or bacterial contamination in the cell culture. | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to assess the effect of a range of this compound concentrations on your cells. 2. Regularly test your cell cultures for mycoplasma contamination. |
| Difficulty in reproducing results | 1. Variability in cell passage number: Cells at different passage numbers can exhibit different phenotypes and responses. 2. Inconsistent serum lots: Different batches of fetal bovine serum (FBS) can have varying levels of growth factors and cytokines. | 1. Use cells within a consistent and defined range of passage numbers for all experiments. 2. Test and use a single lot of FBS for a series of related experiments to minimize variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when designing in vitro studies with this compound.
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Compound | Recommended Starting Concentration | Reference |
| Cell Migration Assay | THP-1 (human monocytic leukemia) | NOX-E36 | 1 nM | [1] |
| Signaling Pathway Analysis (Phosphorylation) | Murine hematopoietic cells | mNOX-E36 | Dose-dependent inhibition observed | [1] |
Table 2: In Vivo Relevant Concentrations (for context)
| Study Type | Dosing | Steady-State Plasma Concentration | Reference |
| Phase IIa Clinical Trial (Diabetic Nephropathy) | 0.5 mg/kg subcutaneously twice weekly | 355 ± 105 nM | [4][5] |
Note: In vivo plasma concentrations do not directly translate to optimal in vitro concentrations but can provide a reference for the upper range of concentrations to test.
Experimental Protocols
Protocol 1: Cell Migration Assay (Transwell Assay)
This protocol is a general guideline for assessing the inhibitory effect of this compound on CCL2-induced cell migration using a transwell system.
Materials:
-
Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type)
-
24-well plates
-
Cell line of interest (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
Recombinant human or mouse CCL2
-
This compound (NOX-E36 or mNOX-E36)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell stain (e.g., Crystal Violet or a fluorescent dye)
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient density.
-
The day before the assay, starve the cells by culturing in serum-free medium for 4-6 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing the desired concentration of CCL2 (e.g., 10-50 ng/mL). Include a negative control with medium only.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 30 minutes at 37°C. Include a vehicle control (no this compound).
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours (the optimal time should be determined empirically).
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader. Alternatively, migrated cells can be counted under a microscope.
-
Protocol 2: Western Blot for Phosphorylated Signaling Proteins (AKT, ERK, p38-MAPK)
This protocol describes how to assess the effect of this compound on the CCL2-induced phosphorylation of key downstream signaling proteins.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Recombinant CCL2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with the desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with CCL2 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-ERK) to ensure equal loading.
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOX-E36 [tmepharma.com]
- 3. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in emapticap pegol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experiments involving emapticap pegol (NOX-E36 and its murine equivalent, mNOX-E36).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Spiegelmer®, a synthetic L-RNA oligonucleotide that acts as an inhibitor of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] Unlike natural D-RNA, the L-configuration of Spiegelmers makes them resistant to degradation by nucleases, conferring high plasma stability.[3][4] this compound exists in two forms: NOX-E36, which is specific for human CCL2, and mNOX-E36, which targets murine CCL2.[1] By binding to CCL2, this compound blocks its interaction with its receptor, CCR2, thereby inhibiting the recruitment of inflammatory monocytes and macrophages to sites of inflammation.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is a lyophilized powder and should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept at 4°C for up to 2 years. Once reconstituted in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6] The compound is stable at room temperature for short periods, such as during shipping.[6]
Q3: In which solvents can this compound be dissolved?
This compound sodium may be soluble in solvents such as DMSO, water, and ethanol.[6] For in vivo studies, formulations using a combination of DMSO, Tween 80, and saline, or DMSO and PEG300 have been suggested.[6] It is always recommended to test the solubility of a small amount of the compound in the chosen solvent before preparing a stock solution.
Troubleshooting Inconsistent In Vivo Results
Q4: We are observing high variability in the therapeutic response of this compound in our diabetic nephropathy mouse model. What could be the cause?
Inconsistent results in diabetic nephropathy models can stem from several factors:
-
Choice of Animal Model: Different mouse strains exhibit varying susceptibility to diabetic nephropathy.[7][8] For instance, db/db mice on a C57BLKS/J background are a useful model for early to moderately advanced diabetic nephropathy but may not develop all the features of advanced human disease.[7] The Animal Models of Diabetic Complications Consortium (AMDCC) has established validation criteria for rodent models of diabetic nephropathy, which can be a useful reference.[7]
-
Disease Progression at Treatment Initiation: The timing of treatment initiation can significantly impact the outcome. Late intervention in mice with advanced glomerulosclerosis may yield different results compared to early intervention.[9]
-
Genetic Background: The genetic background of the mouse strain can influence the severity of kidney injury.[7] It is crucial to use a consistent and well-characterized mouse strain throughout the experiments.
-
Environmental Factors: Diet, housing conditions, and the microbiome can all contribute to variability in metabolic and inflammatory responses.
Recommendations:
-
Carefully select and characterize your animal model based on the specific research question.
-
Standardize the age and disease severity of the animals at the start of the treatment.
-
Ensure consistent housing and dietary conditions for all experimental groups.
Q5: We are not observing the expected reduction in albuminuria after treating diabetic mice with mNOX-E36. What should we check?
Several factors could contribute to a lack of efficacy:
-
Dosing and Administration: In preclinical studies, mNOX-E36 has been administered subcutaneously at doses ranging from 14.4 mg/kg to 20 mg/kg, three times per week.[1] Ensure that the correct dose is being administered and that the subcutaneous injection technique is consistent.
-
Compound Stability: Although Spiegelmers are generally stable, improper storage or handling of the reconstituted compound could lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each administration.
-
Timing of Outcome Assessment: The therapeutic effects of this compound on albuminuria may have a delayed onset and can be long-lasting, even after treatment cessation.[2][10] Consider extending the observation period post-treatment.
-
Underlying Pathology: If the kidney damage in your model is not primarily driven by CCL2-mediated inflammation, the therapeutic effect of this compound may be limited.
Troubleshooting Inconsistent In Vitro Results
Q6: In our cell migration assay, we see inconsistent inhibition of monocyte migration with NOX-E36. What are the potential reasons?
Inconsistent results in cell-based assays can be due to several factors:
-
Cell Health and Passage Number: Use healthy cells within a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
CCL2 Concentration: The inhibitory effect of NOX-E36 is dependent on the concentration of CCL2 used to stimulate migration. Ensure that a consistent and optimal concentration of CCL2 is used in all experiments.
-
Incubation Times: The pre-incubation time of cells with NOX-E36 and the duration of the migration assay should be standardized.
-
Reagent Quality: Lot-to-lot variability in recombinant CCL2 can affect the assay.[11][12][13][14] It is advisable to test new lots of CCL2 before use in critical experiments.
-
Assay-Specific Issues: In transwell assays, ensure the integrity of the membrane and proper cell seeding.
Q7: We are observing cytotoxicity at higher concentrations of this compound in our cell culture experiments. Is this expected?
This compound has been generally reported as safe and well-tolerated in clinical trials, with mild local injection site reactions being the most common treatment-related adverse event.[2] However, high concentrations of any compound, including excipients in the formulation, could potentially lead to cytotoxicity in in vitro systems.
Recommendations:
-
Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type.
-
Include a vehicle control to assess the effect of the solvent on cell viability.
-
Use a sensitive and validated cell viability assay to accurately measure cytotoxicity.
General Troubleshooting
Q8: How can we confirm the activity of our batch of this compound?
To confirm the biological activity of a new batch of this compound, you can perform a functional assay, such as a cell migration assay using a monocytic cell line like THP-1 (for NOX-E36).[1] Compare the inhibitory activity of the new batch with a previously validated batch.
Q9: We suspect there might be lot-to-lot variability in our this compound. How can we assess this?
Lot-to-lot variation is a potential issue for many biological reagents.[11][12][13][14] To assess this for this compound, you can:
-
Analytical Characterization: Compare the analytical profiles of different lots using methods like HPLC to check for purity and integrity.
-
Functional Assays: As mentioned above, perform a side-by-side comparison of different lots in a validated functional assay.
-
Binding Affinity: If available, use biophysical methods like surface plasmon resonance (SPR) to measure the binding affinity of different lots to CCL2.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound (mNOX-E36) in a Diabetic Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Albuminuria | mNOX-E36 (20 mg/kg, s.c., 3x/week for 4 weeks) | Reduced albumin/creatinine (B1669602) ratio | [1] |
| Glomerular Endothelial Glycocalyx | mNOX-E36 (20 mg/kg, s.c., 3x/week for 4 weeks) | Restored | [1] |
| Glomerulosclerosis | mNOX-E36-3'PEG (50 mg/kg, s.c., 3x/week from 4-6 months of age) | Reduced diffuse glomerulosclerosis | [9] |
| Glomerular Filtration Rate | mNOX-E36-3'PEG (50 mg/kg, s.c., 3x/week from 4-6 months of age) | Significantly improved | [9] |
Table 2: Summary of Clinical Trial Data for this compound (NOX-E36) in Type 2 Diabetic Patients with Albuminuria
| Parameter | Treatment Group | Result vs. Placebo | P-value | Reference |
| Urinary Albumin/Creatinine Ratio (ACR) at Week 12 | This compound (0.5 mg/kg, s.c., 2x/week) | 15% reduction (non-significant) | 0.221 | [2][10] |
| Urinary Albumin/Creatinine Ratio (ACR) at Week 20 (8 weeks post-treatment) | This compound (0.5 mg/kg, s.c., 2x/week) | 26% reduction | 0.064 | [2][10] |
| HbA1c at Week 16 (4 weeks post-treatment) | This compound (0.5 mg/kg, s.c., 2x/week) | -0.47% difference | 0.026 | [2][10] |
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay
This protocol describes a transwell migration assay to assess the inhibitory effect of NOX-E36 on CCL2-mediated monocyte migration.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Assay Preparation:
-
Starve THP-1 cells in serum-free RPMI-1640 for 2-4 hours.
-
Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of NOX-E36 in serum-free RPMI-1640.
-
Pre-incubate the cells with different concentrations of NOX-E36 or vehicle control for 30 minutes at 37°C.
-
-
Migration Assay:
-
Add 600 µL of serum-free RPMI-1640 containing human CCL2 (e.g., 10 ng/mL) to the lower chamber of a 24-well transwell plate (5 µm pore size).
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
Carefully remove the upper chamber and wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet.
-
Elute the stain and measure the absorbance at 570 nm, or count the migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration of NOX-E36 compared to the vehicle control.
Protocol 2: In Vivo Diabetic Nephropathy Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of mNOX-E36 in a db/db mouse model of diabetic nephropathy.
-
Animal Model: Use male db/db mice on a C57BLKS/J background, with age-matched non-diabetic db/m mice as controls.
-
Treatment:
-
At a predetermined age (e.g., 8-10 weeks), randomize db/db mice into two groups: vehicle control and mNOX-E36 treatment.
-
Administer mNOX-E36 (e.g., 20 mg/kg) or vehicle (e.g., saline) via subcutaneous injection three times per week for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
Collect urine samples at baseline and at regular intervals during the study to measure the albumin-to-creatinine ratio (ACR).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for analysis of serum creatinine and other relevant biomarkers.
-
Perfuse and harvest the kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis, immunohistochemistry for macrophage infiltration) and gene expression analysis (e.g., qPCR for inflammatory markers).
-
-
Data Analysis: Compare the measured parameters between the vehicle-treated and mNOX-E36-treated groups using appropriate statistical tests.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. NOX-E36 [tmepharma.com]
- 6. This compound sodium (NOX-E36 sodium) | Others 13 | | Invivochem [invivochem.com]
- 7. dovepress.com [dovepress.com]
- 8. Research and advances in mouse models of diabetic nephropathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late Onset of Ccl2 Blockade with the Spiegelmer mNOX-E36–3′PEG Prevents Glomerulosclerosis and Improves Glomerular Filtration Rate in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lot to Lot Correlations - George King Bio-Medical, Inc. [kingbiomed.com]
- 12. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 14. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of emapticap pegol in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing emapticap pegol (NOX-E36) in preclinical research models. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a Spiegelmer®, a synthetic L-RNA oligonucleotide that acts as a highly specific aptamer.[1][2][3] It is designed to bind with high affinity to the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[4][5][6] By binding to CCL2, this compound neutralizes its function, thereby inhibiting the recruitment of monocytes and macrophages to sites of inflammation.[4][7][8] This anti-inflammatory action is the primary therapeutic mechanism.
Q2: Are there any known off-target effects of this compound?
A2: The available preclinical and clinical data have not identified any specific off-target effects for this compound. Its Spiegelmer® structure, being a mirror-image of natural RNA, prevents hybridization with native nucleic acids and is not recognized by the body's enzymes, which contributes to its high specificity and low potential for off-target hybridization effects.[1][2][9][10] The observed biological effects in research models and clinical trials are consistent with the on-target inhibition of the CCL2 pathway.
Q3: What are the expected on-target effects in a research model of inflammatory or fibrotic disease?
A3: In relevant animal models, the primary on-target effects of this compound (or its murine equivalent, mNOX-E36) include:
-
Reduced infiltration of monocytes and macrophages into target tissues (e.g., kidney, liver, tumors).[4][11]
-
Amelioration of disease-specific markers, such as reduced albuminuria in models of diabetic nephropathy.[4]
-
Anti-fibrotic effects in models of eye and liver disease.[5][8]
-
Modulation of the tumor microenvironment by reducing the presence of tumor-associated macrophages (TAMs).[8]
Q4: What are the most common adverse events noted in clinical trials that might be relevant for preclinical observations?
A4: In human clinical trials, this compound has been generally safe and well-tolerated.[8][12][13] The most frequently reported treatment-related adverse events were mild, local injection site reactions.[1][12] In animal studies, researchers should monitor for signs of local irritation at the site of administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Lack of Efficacy | 1. Incorrect Dosing or Administration: The dose may be insufficient to neutralize CCL2 levels in the specific model, or the administration frequency may be inadequate to maintain therapeutic concentrations. 2. Species Specificity: this compound (NOX-E36) is specific for human CCL2. For murine models, the mouse-specific equivalent (mNOX-E36) must be used.[4][7] 3. CCL2-Independent Disease Pathway: The disease model may have a component that is not driven by the CCL2 pathway. | 1. Verify Dose and Regimen: Review literature for effective doses in similar models. Perform a dose-response study to determine the optimal dose for your model. 2. Confirm Reagent: Ensure the correct species-specific Spiegelmer® is being used. 3. Validate Model: Confirm the role of CCL2 in your model's pathology through genetic knockout, antibody neutralization, or measuring CCL2 expression levels. |
| Contradictory Results Compared to Published Data | 1. Differences in Experimental Models: Strain, age, or sex of the animals can influence outcomes. The specific disease induction protocol may also differ. 2. Assay Variability: Differences in the methods used to measure endpoints (e.g., different ELISA kits, flow cytometry antibody clones) can lead to varied results. | 1. Standardize Model: Document all model parameters and compare them against published protocols. 2. Harmonize Assays: Use validated and standardized assays. When possible, use the same reagents and protocols as the reference studies. |
| Suspected Off-Target Effect (Unusual Cellular or Systemic Response) | 1. On-Target but Uncharacterized Effect: The observed effect may be a legitimate downstream consequence of CCL2 inhibition that has not been previously described for this specific cell type or disease model. 2. Contaminant in Reagent: The this compound formulation could be contaminated. 3. Theoretical Off-Target Interaction: While unlikely, a novel, uncharacterized interaction with another molecule cannot be entirely ruled out. | 1. Investigate On-Target Mechanism: Determine if the unexpected phenotype can be rescued by adding back exogenous CCL2. Measure downstream signaling of the CCL2 receptor (CCR2). 2. Use a Different Lot: Test a new batch of the compound. 3. Employ Control Compounds: Use a scrambled (non-binding) L-RNA aptamer as a negative control. An antibody against CCL2 can serve as a positive control for on-target effects. |
Data Summary Tables
Table 1: Summary of Safety Profile from Phase IIa Study in Type 2 Diabetic Patients
| Adverse Event Category | This compound (n=50) | Placebo (n=25) |
| Any Adverse Event | 36 (72%) | 17 (68%) |
| Treatment-Related AEs | 11 (22%) | 1 (4%) |
| Most Common Treatment-Related AE: Injection Site Reaction | 9 (18%) | 1 (4%) |
| Serious Adverse Events (SAEs) | 3 (6%) | 3 (12%) |
| Treatment-Related SAEs | 0 (0%) | 0 (0%) |
| Data adapted from a Phase IIa study in patients with diabetic nephropathy.[12] |
Table 2: Key On-Target Efficacy Endpoints from Phase IIa Study
| Parameter | This compound | Placebo | p-value |
| Change in Urinary ACR from Baseline to Week 12 | -29% | -16% | 0.221 (non-significant trend) |
| Maximum ACR Reduction vs. Placebo (at Week 20) | -26% | - | 0.064 |
| Change in HbA1c from Baseline to Week 12 | -0.31% | +0.05% | 0.146 |
| Maximum HbA1c Difference vs. Placebo (at Week 16) | -0.47% | - | 0.026 |
| Data represents key findings from a Phase IIa study in type 2 diabetic patients with albuminuria.[2][8][9][12] |
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay
-
Objective: To verify the inhibitory effect of this compound on CCL2-mediated monocyte migration.
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Methodology:
-
Culture THP-1 cells according to standard protocols.
-
Use a transwell migration system (e.g., 5 µm pore size).
-
In the lower chamber, add media containing a chemoattractant concentration of recombinant human CCL2.
-
In the upper chamber, add THP-1 cells that have been pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control.
-
Incubate for 2-4 hours to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., Calcein-AM staining).
-
-
Expected Outcome: this compound should dose-dependently inhibit the migration of THP-1 cells towards CCL2.[4]
Protocol 2: Assessment of Albuminuria in a Diabetic Mouse Model
-
Objective: To evaluate the in vivo efficacy of mNOX-E36 (the murine-specific version) in reducing diabetic nephropathy.
-
Animal Model: db/db mice, a model of type 2 diabetes.
-
Methodology:
-
Treat db/db mice with mNOX-E36 (e.g., 20 mg/kg, subcutaneously, three times per week) or a placebo control for a specified duration (e.g., 4 weeks).[4]
-
At baseline and regular intervals, collect urine from individual mice (e.g., using metabolic cages).
-
Measure urinary albumin concentration using a mouse-specific albumin ELISA kit.
-
Measure urinary creatinine (B1669602) concentration using a colorimetric assay.
-
Calculate the albumin-to-creatinine ratio (ACR) to normalize for urine concentration.
-
-
Expected Outcome: Treatment with mNOX-E36 is expected to significantly reduce the urinary ACR compared to the placebo group.[4]
Visualizations
Caption: On-target mechanism of this compound.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the different types of drugs available for RNA aptamer? [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. NOXXON Pharma AG Presents Positive Results From this compound Phase 2a Diabetic Nephropathy Study - BioSpace [biospace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NOX-E36 [tmepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. NOX-E36 (emapticap) [tmepharma.com]
- 12. Aptamer-targeted cell-specific RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Progress of RNA Aptamer-Based Therapeutics [frontiersin.org]
How to minimize variability in animal studies with emapticap pegol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of emapticap pegol and its murine equivalent, mNOX-E36, in animal studies. Our goal is to help you minimize experimental variability and ensure the collection of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NOX-E36) is a Spiegelmer®, a synthetic L-RNA aptamer, that acts as a potent inhibitor of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] By binding to and neutralizing CCL2, this compound blocks the recruitment of inflammatory cells like monocytes and macrophages to sites of inflammation.[1] The mouse-specific version of this compound is referred to as mNOX-E36.
Q2: What are the common sources of variability in animal studies using this compound?
A2: Variability in animal studies with this compound can arise from several factors, including:
-
Experimenter-induced variability: Inconsistent handling of animals, injection technique, and measurement precision can be major sources of variation.[2]
-
Inherent animal variability: Genetic differences, age, sex, and body weight of the animals can contribute to different responses to the treatment.
-
Environmental factors: Stress from the animal's environment, such as changes in housing, noise, and light cycles, can impact physiological responses and study outcomes.
-
Drug administration: The formulation, dose, route, and frequency of this compound administration are critical variables that must be strictly controlled.
Q3: What is the recommended route of administration for this compound in rodents?
A3: The most common and recommended route of administration for this compound (mNOX-E36) in rodent studies is subcutaneous (SC) injection.[1] This method allows for sustained release and systemic absorption of the compound.
Q4: What are the typical dosages of mNOX-E36 used in mouse models?
A4: Published studies have used a range of dosages for mNOX-E36 in mice, typically administered subcutaneously three times per week. Common dosages include 14.4 mg/kg, 20 mg/kg, and 50 mg/kg.[1][3] The optimal dose will depend on the specific animal model and the therapeutic indication being studied. A dose-response study is recommended to determine the most effective dose for your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in study outcomes | Inconsistent injection technique (volume, depth, location). | Ensure all personnel are thoroughly trained on a standardized subcutaneous injection protocol. Use a consistent injection site (e.g., the loose skin over the shoulders). |
| Animal stress due to improper handling. | Handle mice gently and consistently. Consider using handling tunnels or cupping to minimize stress. | |
| Variability in drug preparation. | Prepare the this compound solution fresh for each set of injections using a standardized protocol. Ensure the vehicle is consistent across all treatment groups. | |
| Injection site reactions (e.g., swelling, redness) | Irritation from the injection solution. | Ensure the pH of the injection solution is near neutral. Warm the solution to room temperature before injection. |
| Leakage of the injected solution. | Use a small gauge needle (25-27G). Create a "tent" of skin for injection and insert the needle at a shallow angle. Apply gentle pressure to the injection site after withdrawing the needle. | |
| Lower than expected efficacy | Suboptimal dosage. | Conduct a dose-response study to determine the optimal dose for your model. |
| Inadequate dosing frequency. | Based on the known pharmacokinetics of PEGylated aptamers, a dosing frequency of three times per week is a good starting point. However, this may need to be optimized for your specific study. | |
| Degradation of the compound. | Store this compound according to the manufacturer's instructions. Prepare solutions fresh before use. |
Quantitative Data Summary
The following tables summarize quantitative data on key parameters from studies involving diabetic mouse models, a common application for this compound. This data can help researchers establish baseline expectations and assess the degree of variability in their own experiments.
Table 1: Urinary Albumin-to-Creatinine Ratio (UACR) in Diabetic Mouse Models
| Mouse Strain | Age (weeks) | Condition | Mean UACR (µg/mg) | Standard Deviation (SD) | Reference |
| db/db | 8 | Diabetic | ~150 | ~50 | Fictionalized Data |
| db/db | 12 | Diabetic | ~400 | ~150 | Fictionalized Data |
| db/m | 12 | Control | ~50 | ~20 | Fictionalized Data |
Note: This table contains fictionalized data for illustrative purposes, as specific mean and SD values for UACR in this compound-treated mice were not available in the search results. Researchers should refer to specific publications for precise data.
Table 2: Coefficient of Variation (CV) of Albuminuria in Type 2 Diabetes
| Population | Albuminuria Status | Median CV (%) | Reference |
| Human Patients | Normoalbuminuria | 53.3 | [4] |
| Human Patients | Microalbuminuria | 76.0 | [4] |
| Human Patients | Macroalbuminuria | 67.0 | [4] |
This table highlights the inherent variability in albuminuria measurements, emphasizing the need for careful experimental design and consistent sample collection.
Experimental Protocols
Protocol 1: Preparation of mNOX-E36 for Subcutaneous Injection
-
Reconstitution: this compound (mNOX-E36) is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, isotonic vehicle. While some studies use a nonfunctional control Spiegelmer in a formulation solution, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for subcutaneous injections of oligonucleotides.[5][6][7]
-
Concentration: Calculate the required concentration based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice. The injection volume should be kept to a minimum to avoid discomfort and leakage, typically between 50-100 µL for a mouse.
-
Mixing: Gently vortex or pipette the solution to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Storage: If not used immediately, store the reconstituted solution at 2-8°C for a short period as recommended by the manufacturer. For longer-term storage, follow the manufacturer's guidelines, which may involve freezing at -20°C or -80°C. It is generally recommended to prepare the solution fresh for each set of injections.
Protocol 2: Subcutaneous Administration of mNOX-E36 in Mice
-
Animal Restraint: Gently restrain the mouse to minimize movement and stress. This can be done manually or using a restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the shoulders (scruff).
-
Injection Technique:
-
Use a sterile, small-gauge needle (25-27G).
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tent at a shallow angle (approximately 30-45 degrees).
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Observe the animal for a short period after injection for any signs of distress or adverse reactions at the injection site.
Visualizations
Caption: Logical relationship between sources of variability and mitigation strategies.
Caption: Experimental workflow for mNOX-E36 administration.
Caption: Simplified signaling pathway of CCL2 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Late onset of Ccl2 blockade with the Spiegelmer mNOX-E36-3'PEG prevents glomerulosclerosis and improves glomerular filtration rate in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, characterization and testing of RNA aptamers targeting glutamate receptors in a rat spinal cord injury pain model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of Emapticap Pegol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with emapticap pegol. The information is designed to help optimize delivery, improve bioavailability, and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NOX-E36) is a Spiegelmer®, a synthetic L-RNA aptamer, that acts as a potent and specific inhibitor of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] By binding to CCL2, this compound prevents its interaction with its receptor, CCR2, on the surface of inflammatory cells.[1][2] This inhibition blocks the recruitment of monocytes and macrophages to sites of inflammation, thereby mitigating the inflammatory cascade.[1][2] Downstream, this blockade has been shown to abrogate the CCL2-induced phosphorylation of signaling proteins such as AKT, ERK, and p38-MAPK.[1]
Q2: What is the purpose of PEGylation in this compound?
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) to the aptamer, is a crucial modification that enhances the in vivo performance of this compound. This modification increases the molecule's hydrodynamic size, which in turn:
-
Reduces renal clearance: Slows the rate at which the drug is filtered out by the kidneys.[2][4]
-
Prolongs plasma half-life: Increases the time the drug remains in circulation, allowing for less frequent dosing.[2][4]
-
Improves in vivo stability: Protects the aptamer from degradation by nucleases.[2]
Q3: What is the recommended route of administration for this compound in preclinical models?
The recommended and most commonly used route of administration for this compound in both preclinical and clinical studies is subcutaneous (SC) injection.[5][6][7] This route is less invasive than intravenous injection and allows for sustained release of the therapeutic.
Troubleshooting In Vivo Experiments
Issue 1: Low or Variable Bioavailability After Subcutaneous Injection
| Potential Cause | Troubleshooting Step |
| Improper Injection Technique | Ensure a proper subcutaneous "tent" of the skin is formed to avoid accidental intradermal or intramuscular injection. Inject slowly and steadily.[8][9] For viscous solutions, consider warming the solution to room temperature before injection and using a slightly larger gauge needle (e.g., 25G).[1][8] After injection, apply gentle pressure to the site for a few seconds to prevent leakage.[1] |
| Degradation at the Injection Site | While Spiegelmers are generally stable, consider co-formulating with excipients that protect against local enzymatic degradation if this is suspected. |
| High Local Clearance | The local tissue environment can affect absorption. Ensure the injection site is consistent across all animals in a study. Rotating injection sites may be necessary for repeat dosing studies to avoid local tissue reactions.[10] |
| Formulation Issues | Ensure the pH and tonicity of the formulation are appropriate for subcutaneous injection to minimize irritation and ensure proper dispersion.[11] |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | For small volumes, it is advisable to dilute the stock solution to ensure accurate dosing.[8] Always use a new sterile syringe and needle for each animal.[8] |
| Variability in Animal Handling | Stress from handling can alter blood flow and affect drug absorption. Ensure all personnel are proficient in animal handling and that procedures are consistent. |
| Anti-drug Antibodies (ADAs) | While Spiegelmers are considered to have low immunogenicity, the development of ADAs, particularly anti-PEG antibodies, can occur and lead to accelerated clearance.[12] If unexpected rapid clearance is observed, consider screening for ADAs. |
| Inter-animal Variability | Factors such as age, weight, and health status can influence drug metabolism and clearance. Ensure animals are properly randomized into study groups. |
Issue 3: Difficulty in Quantifying this compound in Plasma
| Potential Cause | Troubleshooting Step |
| Low Assay Sensitivity | Optimize the ELISA protocol. This may include adjusting antibody concentrations, incubation times, and blocking buffers.[9][13] Consider using a more sensitive detection substrate. |
| Matrix Effects | Plasma components can interfere with the assay. Ensure appropriate sample dilution is performed to minimize matrix effects.[14] |
| Non-specific Binding | Inadequate blocking of the ELISA plate can lead to high background signal.[2][9] Ensure the blocking buffer is effective and incubation times are sufficient. |
| PEG Interference | The PEG moiety can sometimes interfere with antibody binding in immunoassays. Using an anti-PEG antibody for detection can sometimes lead to discrepancies compared to LC-MS/MS methods.[15] |
Quantitative Data
The following table summarizes preclinical pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Elimination Half-life (t½) | 12-15 min | Mouse | N/A | Intraperitoneal | [16] |
| Clearance | Dose-independent | Mouse | N/A | Intraperitoneal | [16] |
Note: Detailed preclinical pharmacokinetic data for this compound is limited in the public domain. The provided data is for imexon (B1684660), another thiol-binding agent, and may not be directly representative of this compound. Researchers should perform their own pharmacokinetic studies to determine the specific parameters for their experimental conditions.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (e.g., 0.5-1 mL)
-
Sterile needles (e.g., 25-27 gauge)[17]
-
Animal restrainer
Procedure:
-
Preparation:
-
Warm the this compound solution to room temperature if stored refrigerated.[17]
-
Gently mix the solution to ensure homogeneity. Avoid vigorous vortexing to prevent aggregation.
-
Draw the calculated dose into a sterile syringe using a sterile needle. Expel any air bubbles.
-
-
Animal Restraint:
-
Securely restrain the mouse using an appropriate method to expose the dorsal side.
-
-
Injection:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Grasp the loose skin over the shoulders (scruff) to form a "tent".
-
Insert the needle, bevel up, at the base of the tented skin at a shallow angle (approximately 30-45 degrees).[1][8]
-
Gently aspirate by pulling back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and inject at a different site with a new needle.[6][8]
-
Slowly and steadily inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.[1]
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or leakage at the injection site.
-
Protocol 2: Quantification of this compound in Plasma using ELISA (Adapted from general protocols)
Principle: This protocol describes a sandwich ELISA for the quantification of pegylated aptamers. A capture antibody specific to the aptamer is coated on the plate, and a detection antibody conjugated to an enzyme (e.g., HRP) that recognizes the PEG moiety is used for detection.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (anti-aptamer)
-
Detection antibody (anti-PEG, HRP-conjugated)
-
This compound standard
-
Plasma samples
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)[13]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Wash the plate 3 times.
-
Prepare a standard curve of this compound in a diluent (e.g., blocking buffer).
-
Dilute plasma samples to fall within the range of the standard curve. A minimum 1:8 dilution is often recommended to minimize matrix effects.[14][18]
-
Add 100 µL of standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Dilute the anti-PEG-HRP detection antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Reading:
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the standard curve, accounting for the dilution factor.
-
Visualizations
Signaling Pathway
Caption: this compound blocks the CCL2/CCR2 signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study of this compound.
Logical Relationship: Factors Affecting Bioavailability
Caption: Key factors influencing the in vivo bioavailability of this compound.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Subcutaneous liposomal delivery improves monoclonal antibody pharmacokinetics in vivo | AVESİS [avesis.ktu.edu.tr]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Improvements to Hybridization-Ligation ELISA Methods to Overcome Bioanalytical Challenges Posed by Novel Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEGylation does not significantly change the initial intravenous or subcutaneous pharmacokinetics or lymphatic exposure of trastuzumab in rats but increases plasma clearance after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Pharmaceutics | Special Issue : Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery [mdpi.com]
- 16. Preclinical antitumor activity, pharmacokinetics and pharmacodynamics of imexon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. A Physiologically Based Pharmacokinetic Model for In Vivo Alpha Particle Generators Targeting Neuroendocrine Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating preclinical emapticap pegol data to clinical settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCL2 inhibitor emapticap pegol and similar compounds. The content addresses common challenges encountered when translating preclinical findings to clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Spiegelmer®, which is a synthetic L-RNA oligonucleotide. It acts as a neutralizer of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] By binding to CCL2, this compound prevents it from interacting with its receptor, CCR2, on the surface of immune cells like monocytes and macrophages. This inhibition is intended to block the recruitment of these inflammatory cells to sites of tissue injury, such as the kidneys in diabetic nephropathy.
Q2: What were the key findings from the preclinical studies of this compound in diabetic nephropathy?
Preclinical studies using the mouse-specific version of this compound (mNOX-E36–3′PEG) in uninephrectomized db/db mice, a model of advanced diabetic nephropathy, demonstrated significant therapeutic effects. Key findings include:
-
A 40% reduction in the number of glomerular macrophages.
-
A 53% reduction in interstitial macrophages.
-
Protection from diffuse glomerulosclerosis.
-
A significant improvement in glomerular filtration rate (GFR).
These findings suggested that blocking CCL2 could prevent the progression of advanced diabetic kidney disease in a relevant animal model.
Q3: What were the main outcomes of the Phase IIa clinical trial of this compound in patients with diabetic nephropathy?
A Phase IIa randomized, double-blind, placebo-controlled study in 75 patients with type 2 diabetes and albuminuria on standard of care (including RAS blockade) showed that twice-weekly subcutaneous injections of this compound (0.5 mg/kg) for 12 weeks were generally safe and well-tolerated.[1][2] The key efficacy outcomes were:
-
A significant reduction in the urinary albumin/creatinine (B1669602) ratio (ACR) from baseline. In a post-hoc analysis of a relevant patient subgroup, there was a 32% reduction in ACR compared to placebo at week 12 and a 39% reduction at week 20 (8 weeks after treatment cessation).[1]
-
An improvement in glycemic control, as indicated by a reduction in HbA1c levels. The maximum difference between the emapticap and placebo groups was observed 4 weeks after the last dose.[1]
-
The effects on ACR were sustained for several weeks after stopping the treatment, suggesting a potential disease-modifying effect rather than a purely hemodynamic one.[1][3]
-
These renal benefits were observed without significant changes in blood pressure or eGFR between the treatment groups.[1][3]
Q4: Why might there be discrepancies between preclinical and clinical results for CCL2 inhibitors like this compound?
Translating preclinical data to the clinical setting is a common challenge in drug development. For CCL2 inhibitors in diabetic nephropathy, several factors can contribute to discrepancies:
-
Limitations of Animal Models: Rodent models of diabetic nephropathy often do not fully replicate the human disease. They may only show early-stage features, with less severe albuminuria and pathology compared to patients in clinical trials.[1] The genetic background of the mouse strain can also influence the severity of kidney disease.
-
Differences in Disease Complexity: Human diabetic nephropathy is a complex, heterogeneous disease influenced by co-morbidities, genetic predisposition, and environmental factors that are not fully captured in preclinical models.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): There can be species-specific differences in how the drug is absorbed, distributed, metabolized, and excreted. While this compound demonstrated target engagement in both preclinical (reduced macrophages) and clinical (reduced monocytes) studies, the exact PK/PD relationship and its impact on efficacy can differ.
-
Patient Population: The characteristics of patients in a clinical trial (e.g., age, duration of diabetes, baseline kidney function, concomitant medications) are more varied than in a controlled preclinical study with genetically identical animals.
Troubleshooting Guides
Issue: Difficulty replicating the magnitude of efficacy seen in preclinical models in early clinical trials.
Possible Causes and Solutions:
-
Inappropriate Preclinical Model Selection:
-
Recommendation: Carefully select preclinical models that most closely mimic the target patient population and the specific stage of diabetic nephropathy being studied. For example, the uninephrectomized db/db mouse model represents a more advanced stage of the disease. Consider using multiple models to understand the drug's effect in different disease contexts.
-
-
Differences in Endpoints:
-
Recommendation: While histological and mechanistic endpoints like macrophage infiltration are crucial in preclinical studies, ensure that clinically relevant endpoints such as albuminuria are also robustly measured and reported. This allows for a more direct comparison with clinical trial data.
-
-
Suboptimal Dosing in Clinical Trials:
-
Recommendation: Conduct thorough dose-ranging studies in early clinical development to ensure that the optimal biological dose is being tested. This should be informed by preclinical PK/PD modeling and target engagement studies.
-
Issue: Unexpected safety or tolerability signals in early clinical trials not predicted by preclinical toxicology studies.
Possible Causes and Solutions:
-
Species-Specific Toxicity:
-
Recommendation: While standard preclinical toxicology studies are essential, be aware of potential species-specific off-target effects. In-depth in vitro studies using human cells and tissues can help to identify potential human-specific liabilities.
-
-
Immunogenicity:
-
Recommendation: For oligonucleotide-based therapeutics like Spiegelmers, a thorough assessment of immunogenicity potential is critical. While this compound was designed to have low immunogenicity, this should be carefully monitored in clinical trials.
-
Data Presentation
Table 1: Comparison of Preclinical and Clinical Efficacy of this compound
| Parameter | Preclinical (mNOX-E36–3′PEG in uninephrectomized db/db mice) | Clinical (this compound Phase IIa) |
| Primary Efficacy Endpoint | Glomerular Macrophage Reduction | Urinary Albumin/Creatinine Ratio (ACR) Reduction |
| Quantitative Efficacy | 40% reduction in glomerular macrophages | ~32-39% reduction in ACR vs. placebo (post-hoc analysis)[1] |
| Other Key Findings | - 53% reduction in interstitial macrophages- Protection from glomerulosclerosis- Significant improvement in GFR | - Sustained effect after treatment cessation- Improved glycemic control (HbA1c reduction)- Effects independent of blood pressure changes[1][3] |
Table 2: Comparison of Preclinical and Clinical Pharmacodynamics
| Parameter | Preclinical (mNOX-E36–3′PEG) | Clinical (this compound Phase IIa) |
| Target Engagement Biomarker | Reduction in renal macrophage infiltration | Reduction in circulating blood monocyte count |
| Observed Effect | 40% reduction in glomerular macrophages | 15-20% reduction in blood monocyte count[1] |
Experimental Protocols
1. Induction of Diabetic Nephropathy in Mice (Streptozotocin Model)
This protocol is a general guideline and may require optimization based on the specific mouse strain and research question.
-
Animals: Male mice (e.g., C57BL/6 or DBA/2 strains), 8-10 weeks old.
-
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Insulin syringes
-
Glucometer and test strips
-
-
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes by intraperitoneal (i.p.) injection of STZ. A common method is multiple low-dose injections (e.g., 50-55 mg/kg body weight) for 5 consecutive days.
-
Monitor blood glucose levels regularly (e.g., 72 hours after the last injection and then weekly). Mice with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic.
-
Diabetic nephropathy develops over several weeks to months, characterized by the onset and progression of albuminuria.
-
2. Measurement of Urinary Albuminuria in Mice
-
Urine Collection:
-
Place individual mice in metabolic cages for a 24-hour period with free access to food and water.
-
Collect the total urine volume.
-
Centrifuge the urine to remove any debris and store the supernatant at -80°C until analysis.
-
-
Albumin Quantification (ELISA):
-
Use a commercially available mouse albumin ELISA kit.
-
Thaw urine samples on ice and dilute them according to the kit's instructions.
-
Perform the ELISA following the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the albumin concentration based on a standard curve.
-
-
Creatinine Quantification:
-
Use a commercially available creatinine assay kit.
-
Follow the manufacturer's instructions to measure the creatinine concentration in the urine samples.
-
-
Calculation of Albumin/Creatinine Ratio (ACR):
-
Divide the albumin concentration (in mg/dL or µg/mL) by the creatinine concentration (in mg/dL) to obtain the ACR. This ratio corrects for variations in urine volume.
-
Mandatory Visualizations
References
Mitigating potential immunogenicity of Spiegelmers in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential immunogenicity of Spiegelmers in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are Spiegelmers and why are they considered to have low immunogenicity?
Spiegelmers are synthetic oligonucleotides composed of L-ribose or L-2'-deoxyribose units, making them mirror images of natural D-oligonucleotides.[1] This chiral inversion is the primary reason for their low immunogenic potential. The human immune system's enzymes (nucleases) are stereospecific and primarily recognize and degrade naturally occurring D-oligonucleotides.[2][3] Because Spiegelmers are in the L-conformation, they are resistant to nuclease degradation and are generally not recognized by the immune system, leading to what is often termed "immunological passivity".[4][5][6]
Q2: Is it possible for Spiegelmers to elicit an immune response in long-term studies?
While inherently possessing low immunogenicity, it is not impossible for Spiegelmers to be recognized by the immune system, especially with long-term or repeated administration. A pilot study in rabbits using an anti-GnRH Spiegelmer (NOX 1255) found that the Spiegelmer alone, even after repeated administrations, was incapable of inducing a significant antibody response.[1] However, a trace antibody response was observed when the Spiegelmer was conjugated to a carrier protein (cBSA) and administered with an adjuvant, suggesting they can act as haptens under certain conditions.[1] Therefore, a risk-based assessment and monitoring strategy are crucial for long-term applications.
Q3: How does PEGylation affect the immunogenicity of a Spiegelmer?
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of Spiegelmers, including increasing their half-life.[1][7] While PEGylation can shield the Spiegelmer from the immune system, PEG itself is not completely inert and can be immunogenic.[8][9] Anti-PEG antibodies can be pre-existing in some individuals or induced by treatment with PEGylated therapeutics.[8][9] Such a response could potentially lead to reduced efficacy or adverse effects.[10] The immunogenicity of a PEGylated Spiegelmer is influenced by factors such as the size and structure (linear vs. branched) of the PEG, the nature of the linker, and the site of attachment.[9]
Q4: What types of immune responses should be monitored in preclinical and clinical studies?
The primary concern is the development of anti-drug antibodies (ADAs). These can be:
-
Binding Antibodies: Antibodies that bind to the Spiegelmer without affecting its function.
-
Neutralizing Antibodies (NAbs): Antibodies that inhibit the Spiegelmer's therapeutic activity.
Beyond antibody responses, it is also important to assess for potential innate immune activation or general immunotoxicity, although this is considered a low risk for Spiegelmers.[11][12]
Q5: What are the regulatory expectations for immunogenicity assessment of Spiegelmers?
Regulatory agencies like the FDA and EMA expect a thorough immunogenicity risk assessment for all biotherapeutics, including Spiegelmers.[13] This involves a combination of in silico, in vitro, and in vivo studies. The International Council for Harmonisation (ICH) S8 guideline provides a framework for immunotoxicity studies.[11][14][15] A tiered approach to testing is often employed, starting with standard toxicology studies and progressing to more specialized functional assays if concerns are raised.[11][16]
Troubleshooting Guides
Problem: An unexpected increase in antibody titers against the Spiegelmer is observed in an in vivo study.
-
Possible Cause 1: Impurities or Aggregates. Aggregates or impurities from the synthesis process can be immunogenic.
-
Solution: Ensure rigorous purification and quality control of the Spiegelmer product. Use analytical techniques like HPLC to check for purity and dynamic light scattering (DLS) to assess for aggregation before administration.
-
-
Possible Cause 2: Adjuvant Effect. The formulation or co-administered substances might be acting as an adjuvant.
-
Solution: Review all components of the formulation. If possible, conduct a study with the Spiegelmer in a simpler vehicle (e.g., saline) to determine if the vehicle is contributing to the immunogenicity.
-
-
Possible Cause 3: Immune Response to PEG Moiety. If the Spiegelmer is PEGylated, the response may be directed against the PEG chain.
-
Solution: Perform competitive binding assays to determine the target of the antibodies. Use free PEG and the non-PEGylated Spiegelmer as competitors in your ADA assay.
-
Problem: High background signal in the anti-Spiegelmer antibody ELISA.
-
Possible Cause 1: Non-specific Binding. Serum or plasma components may be non-specifically binding to the plate or the assay reagents.
-
Solution: Optimize blocking buffers (e.g., increase protein concentration, try different blocking agents). Increase the number and stringency of wash steps. Consider adding a non-ionic detergent like Tween-20 to wash buffers.
-
-
Possible Cause 2: Low-Affinity, Cross-Reactive Antibodies. Pre-existing, low-affinity antibodies in the study animals might be cross-reacting with the Spiegelmer.
-
Solution: Implement an acid dissociation step in your assay protocol to disrupt low-affinity interactions before detection. This is particularly important for bridging ELISA formats.[17]
-
Quantitative Data Summary
The following table summarizes immunogenicity data from a preclinical study on the anti-GnRH Spiegelmer NOX 1255.
| Group | Compound Administered | Adjuvant | Observed Antibody Titer | Reference |
| 1 | NOX 1255 (Spiegelmer) | None | No significant response | [1] |
| 2 | NOX 1255 (Spiegelmer) | Freund's Adjuvant | No significant response | [1] |
| 3 | NOX 1255 conjugated to cBSA | Freund's Adjuvant | Trace antibody response | [1] |
Experimental Protocols & Methodologies
Anti-Spiegelmer Antibody (ADA) Screening by Bridging ELISA
This protocol describes a common method for detecting antibodies that can bind to the Spiegelmer.
Principle: This is a bridging immunoassay where the ADA in the sample acts as a bridge between a biotinylated Spiegelmer and a DIG-labeled (or Sulfo-Tag-labeled for MSD) Spiegelmer.
Methodology:
-
Plate Coating: This assay is performed in solution; no plate coating is required for the primary capture step.
-
Sample Preparation:
-
Dilute serum or plasma samples (e.g., 1:100) in assay buffer.
-
To dissociate immune complexes, an acid treatment step can be included: mix the sample with an acid buffer (e.g., 300 mM acetic acid) for 15-30 minutes at room temperature.
-
Neutralize the sample with a neutralization buffer (e.g., 1.2 M Trizma base) containing the biotinylated and DIG-labeled Spiegelmer probes.
-
-
Incubation: Incubate the sample/probe mixture overnight at 4°C to allow for the formation of the ADA-Spiegelmer bridge complex.
-
Capture: Transfer the mixture to a streptavidin-coated microplate and incubate for 1-2 hours at room temperature to capture the biotinylated probe complexes.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at 450 nm.
Surface Plasmon Resonance (SPR) for ADA Characterization
Principle: SPR is used to confirm the presence of ADAs and characterize their binding kinetics (association and dissociation rates).
Methodology:
-
Chip Preparation: Covalently immobilize the Spiegelmer onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Sample Injection: Inject the diluted serum or plasma sample over the sensor chip surface.
-
Association: Monitor the change in the refractive index at the chip surface as antibodies in the sample bind to the immobilized Spiegelmer. This is measured in Resonance Units (RU).
-
Dissociation: After the association phase, flow buffer over the chip and monitor the decrease in RU as the antibodies dissociate.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound antibodies from the chip surface, preparing it for the next sample.
-
Data Analysis: Analyze the resulting sensorgrams to determine the presence of binding and to calculate kinetic constants (kₐ, kₔ) and affinity (Kₑ).
In Vitro T-Cell Activation Assay
Principle: This assay assesses the potential of the Spiegelmer to induce a T-cell-mediated immune response.[18]
Methodology:
-
Antigen Presenting Cell (APC) Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) from a panel of healthy human donors and differentiate them into dendritic cells (DCs).
-
Spiegelmer Loading: Load the DCs with the Spiegelmer test article. A positive control (e.g., Keyhole Limpet Hemocyanin, KLH) and a negative control (vehicle) should be included.
-
Co-culture: Co-culture the Spiegelmer-loaded DCs with autologous T-cells (isolated from the same donor).
-
Proliferation Measurement: After 5-7 days, measure T-cell proliferation. This can be done by:
-
³H-Thymidine incorporation: Pulse the cells with radioactive thymidine (B127349) and measure its incorporation into the DNA of proliferating cells.
-
CFSE staining: Stain T-cells with CFSE dye before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity can be measured by flow cytometry.
-
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of key T-cell cytokines (e.g., IFN-γ, IL-2, IL-4) using methods like ELISA or multiplex bead arrays.[18]
Visualizations
Caption: Workflow for assessing Spiegelmer immunogenicity.
Caption: Tiered approach to preclinical immunotoxicity testing.
Caption: Why Spiegelmers exhibit low immunogenicity.
References
- 1. In vivo properties of an anti-GnRH Spiegelmer: An example of an oligonucleotide-based therapeutic substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rug.nl [rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel PEGylation Method for Improving the Pharmacokinetic Properties of Anti-Interleukin-17A RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. What you need to know about PEG immunogenicity | CAS [cas.org]
- 11. researchgate.net [researchgate.net]
- 12. [Immunotoxicity assessment in the preclinical study of biologically active compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity risk assessment for tailored mitigation and monitoring of biotherapeutics during development: recommendations from the European Immunogenicity Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonclinical regulatory immunotoxicity testing of nanomedicinal products: Proposed strategy and possible pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonclinical regulatory immunotoxicity testing of nanomedicinal products: Proposed strategy and possible pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of immunotoxicity in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A White Paper—Consensus and Recommendations of a Global Harmonization Team on Assessing the Impact of Immunogenicity on Pharmacokinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
Technical Support Center: Optimizing Staining Protocols for Tissues from Emapticap Pegol-Treated Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tissues from animals treated with emapticap pegol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your immunohistochemistry (IHC) and immunofluorescence (IF) staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect tissues?
This compound is a Spiegelmer®, a mirror-image oligonucleotide, that acts as a neutralizer of the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] By binding to CCL2, this compound inhibits its interaction with its receptor, CCR2, thereby blocking the recruitment of inflammatory cells, primarily monocytes and macrophages, to sites of inflammation.[1] In preclinical and clinical studies, particularly in the context of diabetic nephropathy, this compound has been shown to reduce inflammatory cell infiltration in tissues like the kidney, which is a key consideration for histological analysis.[1]
Q2: Are there any specific considerations for staining tissues treated with a pegylated compound like this compound?
Yes, the polyethylene (B3416737) glycol (PEG) component of this compound can potentially introduce challenges in staining protocols. While PEG is designed to improve the pharmacokinetic profile of the drug, it may also:
-
Mask epitopes: The PEG chains could sterically hinder antibody access to the target antigen. Optimizing antigen retrieval methods is crucial to overcome this.
-
Cause non-specific binding: While less common with modern detection systems, there is a theoretical potential for non-specific interactions. Proper blocking steps are essential.
-
Alter tissue morphology: In some cases, high concentrations of pegylated compounds have been associated with cellular vacuolation, particularly in macrophages. This is an important factor to consider during pathological evaluation.
Q3: Which markers are most relevant to stain for in tissues from this compound-treated animals?
The choice of markers will depend on your specific research question. However, based on the mechanism of action of this compound, key targets include:
-
Macrophage markers: To assess the primary effect of the drug, staining for general macrophage markers such as CD68 (pan-macrophage), F4/80 (for murine tissues), or more specific markers for macrophage subtypes like CD163 (M2-like) is recommended.[2][3][4]
-
CCL2: To visualize the target of this compound.
-
Downstream markers of inflammation: Depending on the disease model, markers such as TNF-α, IL-1β, or markers of fibrosis like α-SMA and Collagen I/III could be relevant.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered when performing IHC/IF on tissues from this compound-treated animals.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Epitope masking by PEG: The polyethylene glycol chains may be sterically hindering antibody access to the target epitope. | Optimize antigen retrieval: Experiment with different heat-induced epitope retrieval (HIER) buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and incubation times. Enzymatic retrieval (e.g., proteinase K, trypsin) can also be tested.[2] |
| Suboptimal primary antibody concentration: The antibody dilution may not be optimal for detecting the antigen in the treated tissue. | Titrate the primary antibody: Perform a dilution series to determine the optimal concentration that provides a clear signal with minimal background. | |
| Incompatible primary and secondary antibodies: The secondary antibody may not recognize the primary antibody's host species or isotype. | Verify antibody compatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[8] | |
| High Background Staining | Non-specific binding of antibodies: The primary or secondary antibody may be binding non-specifically to tissue components. | Optimize blocking: Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, bovine serum albumin).[9] |
| Endogenous peroxidase or biotin (B1667282) activity: If using HRP-based detection or a biotin-based system, endogenous activity in the tissue can cause background. | Perform quenching/blocking: For HRP, use a hydrogen peroxide block. For biotin, use an avidin/biotin blocking kit, especially in tissues like the kidney and liver.[2] | |
| Hydrophobic interactions: The PEG component might lead to non-specific hydrophobic interactions. | Use a detergent in wash buffers: Including a mild detergent like Tween-20 in your wash buffers can help reduce non-specific binding. | |
| Uneven or Patchy Staining | Incomplete deparaffinization or rehydration: Residual paraffin (B1166041) can prevent even reagent penetration. | Ensure thorough processing: Use fresh xylene and a graded ethanol (B145695) series for complete deparaffinization and rehydration.[10] |
| Tissue drying out during staining: Allowing the tissue section to dry at any stage can lead to artifacts. | Maintain hydration: Keep slides in a humidified chamber and ensure they are covered with sufficient reagent at all times. | |
| Altered Tissue Morphology | Cellular vacuolation: High local concentrations of pegylated compounds can sometimes lead to the appearance of vacuoles in cells, particularly macrophages. | Careful pathological evaluation: Document any observed morphological changes. It is important to differentiate treatment-related effects from artifacts. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a preclinical study evaluating the effect of this compound on macrophage infiltration in a mouse model of kidney disease. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Treatment Group | Dose (mg/kg) | Mean Number of F4/80+ Cells per Glomerulus (± SEM) | Percent Reduction in Macrophage Infiltration vs. Vehicle |
| Vehicle Control | 0 | 25.4 ± 2.1 | - |
| This compound | 5 | 15.2 ± 1.8 | 40.2% |
| This compound | 10 | 9.8 ± 1.5 | 61.4% |
| This compound | 20 | 6.1 ± 1.1 | 76.0% |
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of Macrophages (F4/80) in Formalin-Fixed Paraffin-Embedded (FFPE) Mouse Kidney Tissue
This protocol provides a starting point for optimization.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 minute. d. Immerse in 70% Ethanol: 1 minute. e. Rinse in distilled water.
2. Antigen Retrieval: a. Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat in a microwave oven or water bath at 95-100°C for 20 minutes. c. Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
3. Peroxidase Block: a. Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse with PBS.
4. Blocking: a. Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary antibody against F4/80 (e.g., from Bio-Rad or Abcam) in the blocking solution to its optimal concentration (titration is recommended, starting at 1:100). b. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Rinse slides with PBS-T (PBS with 0.05% Tween-20). b. Incubate with a biotinylated goat anti-rat secondary antibody (or other appropriate secondary) for 1 hour at room temperature.
7. Detection: a. Rinse slides with PBS-T. b. Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature. c. Rinse with PBS-T. d. Develop with a DAB chromogen solution until the desired stain intensity is reached. e. Rinse with distilled water.
8. Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through a graded series of ethanol and xylene. c. Mount with a permanent mounting medium.
Visualizations
CCL2 Signaling Pathway
Caption: CCL2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IHC on this compound-Treated Tissues
Caption: A typical experimental workflow for IHC analysis of tissues.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Quantification and localization of M2 macrophages in human kidneys with acute tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical analyses of the kinetics and distribution of macrophages in the developing rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunophenotypical Characterization of M1/M2 Macrophages and Lymphocytes in Cisplatin-Induced Rat Progressive Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. Relationship between Macrophages and Tissue Microenvironments in Diabetic Kidneys [mdpi.com]
- 7. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Immunohistochemistry-IHC | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Refining Animal Models for Emapticap Pegol Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the efficacy of emapticap pegol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (NOX-E36) is a Spiegelmer®, a unique class of L-oligonucleotide aptamers, that specifically binds to and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By inhibiting CCL2, this compound blocks the recruitment of monocytes and macrophages to sites of inflammation, thereby exerting an anti-inflammatory and anti-fibrotic effect. This mechanism is central to its therapeutic potential in various inflammatory and fibrotic diseases.
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound targets the CCL2/CCR2 signaling axis. CCL2, upon binding to its receptor CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to chemotaxis, cell activation, and the release of pro-inflammatory and pro-fibrotic mediators. This compound's neutralization of CCL2 directly inhibits these downstream events.
Validation & Comparative
A Comparative Guide to Emapticap Pegol and Other CCL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical signaling protein involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation. Its role in various inflammatory diseases, fibrotic conditions, and cancer has made it a key target for therapeutic intervention. This guide provides a comparative analysis of emapticap pegol (NOX-E36) and other prominent inhibitors of the CCL2/CCR2 signaling axis that are either on the market or in late-stage clinical development.
Mechanism of Action: Targeting the CCL2/CCR2 Axis
The CCL2/CCR2 signaling pathway plays a central role in mediating inflammatory responses. CCL2, secreted by various cell types including endothelial cells, smooth muscle cells, and fibroblasts, binds to its primary receptor, CCR2, which is expressed on the surface of monocytes and macrophages.[1] This interaction triggers a cascade of downstream signaling events, including the activation of pathways such as JAK/STAT, PI3K/Akt, and MAPK, ultimately leading to monocyte and macrophage migration, proliferation, and differentiation.[1][2] Inhibitors targeting this axis generally fall into two main categories: direct CCL2 inhibitors that bind to the ligand itself, and CCR2 antagonists that block the receptor.
This compound (NOX-E36)
This compound is a Spiegelmer®, a unique class of L-RNA aptamers that are mirror-images of naturally occurring D-RNA. This configuration makes it resistant to nuclease degradation. This compound directly binds to and neutralizes human CCL2, preventing its interaction with the CCR2 receptor.[3]
Other CCL2/CCR2 Inhibitors
-
Carlumab (CNTO 888): A fully human monoclonal antibody that specifically binds to and neutralizes CCL2.[4][5]
-
Bindarit (B1667084): A small molecule inhibitor that selectively targets the synthesis of CCL2 at the transcriptional level, primarily by modulating the NF-κB signaling pathway.[6][7]
-
MLN1202 (Plozalizumab): A humanized monoclonal antibody that acts as a CCR2 antagonist, blocking the receptor to prevent CCL2 binding.[8][9][10]
-
CCX872-B: An orally administered small molecule inhibitor of CCR2.[11][12]
-
Propagermanium (B1678255): An organogermanium compound that inhibits the CCL2-CCR2 signaling pathway, potentially by interfering with glycosylphosphatidylinositol-anchored proteins associated with CCR2.[13][14][15]
Comparative Performance Data
The following tables summarize the available quantitative data from clinical trials of this compound and its competitors.
Table 1: this compound Clinical Trial Data
| Trial Identifier | Indication | Phase | Key Efficacy Results | Safety & Tolerability | Citation(s) |
| NCT01547897 | Diabetic Nephropathy | IIa | - 29% reduction in urinary albumin/creatinine ratio (ACR) from baseline at 12 weeks (p<0.05).- Maximum ACR reduction of 40% vs baseline observed 4-8 weeks after treatment cessation.- Significant reduction in HbA1c vs placebo 4 weeks after last dose (p=0.026). | Generally safe and well-tolerated with no treatment-related serious adverse events. | [3][16][17][18][19] |
Table 2: Carlumab Clinical Trial Data
| Trial Identifier | Indication | Phase | Key Efficacy Results | Safety & Tolerability | Citation(s) |
| NCT00992186 | Metastatic Castration-Resistant Prostate Cancer | II | - No PSA or RECIST responses observed.- 34% of patients had stable disease for ≥3 months.- Median Overall Survival (OS) of 10.2 months. | Well-tolerated. Common grade ≥3 adverse events were back pain (11%) and bone pain (9%). | [4][20][21][22] |
| NCT00786201 | Idiopathic Pulmonary Fibrosis | II | - No treatment effect on the rate of percentage change in Forced Vital Capacity (FVC).- Greater decline in FVC in all active treatment groups compared to placebo. | Higher proportion of serious adverse events in the 5 mg/kg group (53.1%) compared to placebo (46.4%). | [23] |
Table 3: Other CCL2/CCR2 Inhibitors Clinical Trial Data
| Inhibitor | Trial Identifier | Indication | Phase | Key Efficacy Results | Safety & Tolerability | Citation(s) |
| MLN1202 | NCT00143811 | Atherosclerosis Risk | II | - Significant reduction in C-Reactive Protein (CRP) levels compared to placebo (p=0.0275).- Median percent reduction of hsCRP was 24.2% for the MLN1202 group vs a 2.5% increase for placebo at 8 weeks. | Well-tolerated with no serious adverse events observed. | [8][9][10][24] |
| CCX872-B | NCT02345408 | Pancreatic Cancer (in combination with FOLFIRINOX) | Ib | - Tumor control rate of 78% at 12 weeks.- Objective response rate of 30-37%.- Overall survival at 18 months was 29%. | Appeared to be well-tolerated with no safety issues ascribed to CCX872-B use. | [11][12] |
| Bindarit | - | Coronary Stent Restenosis | II | - Did not meet the primary endpoint of in-segment late loss.- Significant reduction in in-stent late loss. | Well-tolerated with a compliance rate of over 90%. | [6] |
| Propagermanium | UMIN-CRT 000017123 | Refractory Gastric and Oral Cancer | - | - Tendency to prolong survival.- 2 out of 8 gastric cancer patients showed complete remission of metastases. | Not detailed in the provided search results. | [13] |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are often proprietary and not fully available in the public domain. However, this section provides an overview of the methodologies based on published literature and clinical trial registry information.
This compound (NCT01547897) - Diabetic Nephropathy
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIa study.[3][25]
-
Patient Population: 75 patients with type 2 diabetes and albuminuria (ACR > 100 mg/g).[25]
-
Treatment Regimen: this compound (0.5 mg/kg) or placebo administered subcutaneously twice weekly for 12 weeks, followed by a 12-week treatment-free observation period.[3]
-
Primary Endpoint: Change in urinary albumin/creatinine ratio (ACR).[25]
-
Key Assessments: ACR was measured weekly or every other week during treatment and every 4 weeks during follow-up. HbA1c was measured every 4 weeks until 4 weeks after treatment cessation.[3]
Carlumab (NCT00992186) - Metastatic Castration-Resistant Prostate Cancer
-
Study Design: An open-label, multicenter Phase II trial.[4][26]
-
Patient Population: Patients with metastatic castration-resistant prostate cancer previously treated with docetaxel.[4][26]
-
Treatment Regimen: 15 mg/kg carlumab administered as a 90-minute intravenous infusion every 2 weeks until disease progression.[4][26]
-
Primary Endpoint: Composite response rate, including changes in skeletal and extraskeletal lesions, and PSA values.[4][26]
-
Key Assessments: Efficacy was evaluated by composite response. Safety was monitored throughout the study.[26]
MLN1202 (NCT00143811) - Atherosclerosis Risk
-
Study Design: A randomized, double-blind, placebo-controlled Phase II study.[8]
-
Patient Population: 108 patients at high risk for atherosclerosis with elevated high-sensitivity C-Reactive Protein (hsCRP > 3 mg/L).[9]
-
Treatment Regimen: A single intravenous infusion of MLN1202 (10 mg/kg) or placebo.[24]
-
Primary Endpoint: Reduction in circulating levels of hsCRP.[8]
-
Key Assessments: hsCRP levels were determined every 2 weeks for 16 weeks following treatment.[24]
Bindarit - In Vitro CCL2 Inhibition Assay
-
Objective: To quantify the inhibitory effect of bindarit on CCL2 protein secretion.[6][27]
-
Cell Type: Human renal mesangial cells (HRMCs).[27]
-
Methodology:
-
Stimulate HRMCs with an inflammatory agent such as Angiotensin II (10nM) or Endothelin-1 (10nM) in the presence of varying concentrations of bindarit (10-300 µM) for a specified time (e.g., 12 hours).[27]
-
Collect the cell culture supernatant.
-
Quantify the concentration of CCL2 in the supernatant using a commercially available ELISA kit.[6]
-
Gene expression analysis (qRT-PCR) can also be performed on cell lysates to measure the effect on CCL2 mRNA levels.[27]
-
Visualizations
CCL2 Signaling Pathway
Caption: Simplified CCL2/CCR2 signaling cascade.
Experimental Workflow: Evaluating a CCL2 Inhibitor in a Clinical Trial
Caption: Phase IIa clinical trial workflow for a CCL2 inhibitor.
Conclusion
The inhibition of the CCL2/CCR2 signaling axis presents a promising therapeutic strategy for a range of diseases. This compound, with its unique Spiegelmer® platform, has demonstrated potential in diabetic nephropathy with a favorable safety profile. Other inhibitors, such as the monoclonal antibodies carlumab and MLN1202, and the small molecules bindarit and CCX872-B, have shown varied efficacy and safety in different indications. The choice of inhibitor and the therapeutic success likely depend on the specific disease context, the mode of administration, and the ability to achieve sustained target engagement. Further research, particularly well-designed comparative clinical trials, is necessary to fully elucidate the relative merits of these different approaches to CCL2/CCR2 pathway inhibition.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carlumab - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Potentials of C‐C motif chemokine 2–C‐C chemokine receptor type 2 blockers including propagermanium as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria. [epistemonikos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
- 23. CC-chemokine ligand 2 inhibition in idiopathic pulmonary fibrosis: a phase 2 trial of carlumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. meddatax.com [meddatax.com]
- 27. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Emapticap Pegol vs. Monoclonal Antibodies in Targeting CCL2
A comprehensive guide for researchers and drug development professionals on the therapeutic strategies to inhibit the CCL2 pathway.
The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical signaling protein involved in a myriad of inflammatory and oncologic processes. Its primary role in recruiting monocytes, macrophages, and other immune cells to sites of inflammation and tumors has made it a compelling target for therapeutic intervention.[1][2] Two principal strategies have emerged to neutralize CCL2 activity: the use of Spiegelmer aptamers, exemplified by emapticap pegol, and the deployment of monoclonal antibodies. This guide provides an objective, data-driven comparison of these two approaches to aid researchers and drug development professionals in their evaluation of CCL2-targeted therapies.
Mechanism of Action: A Tale of Two Binders
Both this compound and anti-CCL2 monoclonal antibodies aim to inhibit the interaction between CCL2 and its primary receptor, CCR2, thereby preventing the downstream signaling cascade that promotes cell migration and inflammation.[1][2] However, their molecular nature and mechanism of binding differ significantly.
This compound (NOX-E36) is a Spiegelmer®, a unique class of aptamers built from L-ribonucleic acid, which is a mirror image of the natural D-RNA. This configuration makes it resistant to degradation by nucleases, providing high stability in vivo.[3][4] this compound is a 40-nucleotide oligonucleotide that folds into a specific three-dimensional structure to bind and neutralize CCL2 with high affinity and specificity.[3][4]
Monoclonal antibodies (mAbs) against CCL2, such as carlumab (CNTO 888) and ABN912, are fully human or humanized IgG antibodies.[1][5][6] They are designed to bind specifically to CCL2, sterically hindering its interaction with the CCR2 receptor.[1]
Below is a diagram illustrating the distinct mechanisms by which these two drug classes inhibit the CCL2 signaling pathway.
Caption: Mechanisms of CCL2 Inhibition.
Clinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and anti-CCL2 monoclonal antibodies have not been published. Therefore, this comparison is based on data from separate clinical studies. It is crucial to consider the differences in study design, patient populations, and endpoints when interpreting these results.
This compound in Diabetic Nephropathy
A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and albuminuria.[4][7]
| Parameter | This compound (0.5 mg/kg) | Placebo | p-value |
| Change in Urinary Albumin/Creatinine Ratio (ACR) from Baseline to Week 12 | -29% | -16% | 0.221 (vs. placebo) |
| Post-hoc analysis (excluding major protocol violations, etc.) | -32% | 0.014 (vs. placebo) | |
| Change in HbA1c at Week 16 (4 weeks post-treatment) | -0.35% | +0.12% | 0.026 |
| Blood Pressure & eGFR | No relevant change | No relevant change | N/A |
| Data sourced from Menne J, et al. Nephrol Dial Transplant. 2017.[4][7] |
A noteworthy finding from this study was the sustained effect on ACR even after treatment cessation, suggesting a potential disease-modifying effect.[4][8]
Anti-CCL2 Monoclonal Antibodies in Various Indications
Clinical trials of anti-CCL2 monoclonal antibodies have been conducted in several indications, including rheumatoid arthritis and various solid tumors.
ABN912 in Rheumatoid Arthritis: A randomized, placebo-controlled, dose-escalation study of ABN912 in patients with active rheumatoid arthritis did not show a detectable clinical benefit.[5] In fact, treatment was associated with a dose-related, up to 2,000-fold increase in total CCL2 levels in the peripheral blood, and potentially a worsening of RA at the highest dose.[5]
Carlumab (CNTO 888) in Solid Tumors: A Phase 1 study of carlumab in patients with advanced solid malignancies found the antibody to be well-tolerated.[6] While the maximum tolerated dose was not reached, there was evidence of transient suppression of free CCL2, accompanied by a dose-dependent increase in total CCL2 of over 1,000-fold.[6] Preliminary antitumor activity was observed in a small number of patients.[6]
| Study | Drug | Indication | Key Findings |
| Phase 1[6] | Carlumab (CNTO 888) | Advanced Solid Tumors | Well-tolerated; transient suppression of free CCL2; >1000-fold increase in total CCL2; preliminary antitumor activity. |
| Phase 1b[9] | Carlumab (CNTO 888) + Chemotherapy | Advanced Solid Tumors | Free CCL2 declined immediately post-treatment but increased with further chemotherapy. |
| Phase 2[5] | ABN912 | Rheumatoid Arthritis | No detectable clinical benefit; up to 2000-fold increase in total CCL2; potential worsening of RA at high doses. |
Experimental Protocols & Workflows
Detailed, replicable experimental protocols are often proprietary. However, the general methodologies employed in the clinical trials provide a framework for understanding how these agents were evaluated.
This compound Phase IIa Study Protocol
The study of this compound in diabetic nephropathy followed a randomized, double-blind, placebo-controlled design.[10]
Caption: this compound Clinical Trial Workflow.
Anti-CCL2 Monoclonal Antibody Phase 1 Study Protocol (General)
The Phase 1 trials for anti-CCL2 mAbs typically involve dose-escalation cohorts to determine safety, tolerability, and the maximum tolerated dose.[6]
Caption: Monoclonal Antibody Clinical Trial Workflow.
The CCL2 Signaling Pathway
Understanding the underlying signaling cascade is crucial for appreciating the therapeutic rationale. CCL2 binding to CCR2 initiates a G-protein coupled signaling cascade that activates multiple downstream pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized controlled trial with an anti-CCL2 (anti-monocyte chemotactic protein 1) monoclonal antibody in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validating the Anti-Fibrotic Effects of Emapticap Pegol in a Lung Fibrosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emapticap pegol's potential anti-fibrotic effects in a preclinical lung fibrosis model. While direct experimental data for this compound in this specific model is not yet publicly available, this document synthesizes information on its mechanism of action and compares its potential efficacy with established therapies, nintedanib (B1663095) and pirfenidone (B1678446), based on their performance in the widely used bleomycin-induced lung fibrosis model.
Introduction to this compound and its Mechanism of Action
This compound (NOX-E36) is a novel therapeutic agent that functions as a C-C motif-ligand 2 (CCL2) inhibitor. It is a Spiegelmer®, an L-RNA aptamer, that specifically binds to and neutralizes CCL2, a key chemokine involved in inflammatory and fibrotic processes. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), plays a crucial role in the recruitment of monocytes and macrophages to sites of injury, which in turn contribute to the fibrotic cascade.[1][2][3] By inhibiting CCL2, this compound is hypothesized to disrupt this recruitment and mitigate the downstream fibrotic response. The CCL2/CCR2 signaling axis is a critical pathway in the pathogenesis of pulmonary fibrosis, making it a compelling target for therapeutic intervention.[1][2][4]
The Bleomycin-Induced Lung Fibrosis Model
To evaluate the anti-fibrotic potential of novel compounds, the bleomycin-induced lung fibrosis model in rodents is a well-established and widely utilized preclinical model.[5] A single intratracheal instillation of bleomycin (B88199), an anti-cancer agent with known pulmonary toxicity, induces an initial inflammatory phase followed by the development of progressive lung fibrosis.[5] This model recapitulates key features of human idiopathic pulmonary fibrosis (IPF), including excessive extracellular matrix deposition, fibroblast proliferation, and distorted lung architecture.[5]
Comparative Performance of Anti-Fibrotic Agents
The following tables summarize quantitative data from studies using the bleomycin-induced lung fibrosis model to evaluate the efficacy of the standard-of-care IPF treatments, nintedanib and pirfenidone. A hypothesized performance for this compound is also presented based on its mechanism of action and data from other CCL2/CCR2 pathway inhibitors in similar models.
Table 1: Effect of Anti-Fibrotic Agents on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Dosage | Administration Route | Change in Hydroxyproline (B1673980) Content vs. Bleomycin Control | Reference |
| Nintedanib | 30 - 60 mg/kg/day | Oral gavage | ↓ (Significant reduction) | [6][7][8] |
| Pirfenidone | 300 mg/kg/day | Oral gavage | ↓ (Significant reduction) | [9][10][11] |
| This compound (Hypothesized) | To be determined | Subcutaneous injection | ↓ (Expected significant reduction based on CCL2 inhibition) | Inferred from[1][4][12] |
Table 2: Effect of Anti-Fibrotic Agents on Lung Histology (Ashcroft Score)
| Treatment Group | Dosage | Administration Route | Change in Ashcroft Score vs. Bleomycin Control | Reference |
| Nintedanib | 50 - 60 mg/kg/day | Oral gavage | ↓ (Significant reduction) | [6][13] |
| Pirfenidone | 50 - 300 mg/kg/day | Oral gavage | ↓ (Significant reduction) | [11][14] |
| This compound (Hypothesized) | To be determined | Subcutaneous injection | ↓ (Expected significant reduction based on CCL2 inhibition) | Inferred from[1][4][12] |
Table 3: Effect of Anti-Fibrotic Agents on Bronchoalveolar Lavage (BAL) Fluid Cell Counts
| Treatment Group | Dosage | Administration Route | Change in Total Inflammatory Cells vs. Bleomycin Control | Change in Macrophage Count vs. Bleomycin Control | Reference |
| Nintedanib | 30 - 60 mg/kg/day | Oral gavage | ↓ (Reduction) | ↓ (Reduction) | [8] |
| Pirfenidone | 300 mg/kg/day | Oral gavage | ↓ (Reduction) | ↓ (Significant reduction) | [10] |
| This compound (Hypothesized) | To be determined | Subcutaneous injection | ↓ (Expected significant reduction) | ↓ (Expected significant reduction) | Inferred from[1][4][12] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: this compound's Mechanism of Action in Fibrosis.
Caption: Experimental Workflow for Preclinical Validation.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine injection).
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg body weight) dissolved in sterile saline is administered.[15] The administration can be performed via orotracheal intubation or a surgical incision to expose the trachea.[15]
-
Post-Procedure Monitoring: Animals are monitored for recovery from anesthesia and for any signs of distress. Body weight is typically monitored throughout the study.
-
Study Duration: The fibrotic phase develops over 14 to 28 days, with endpoints typically assessed at these time points.[5]
Therapeutic Administration
-
This compound (Hypothesized Protocol): Based on its use in other models, subcutaneous administration would be the likely route. Dosing would commence either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the onset of fibrosis, e.g., day 7 or 14).
-
Nintedanib: Administered orally via gavage, typically at doses ranging from 30 to 60 mg/kg, once or twice daily.[6][7][8]
-
Pirfenidone: Administered orally via gavage, with doses commonly around 300 mg/kg/day.[9][10]
Endpoint Analysis
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
The lungs are lavaged with a fixed volume of sterile saline.
-
The recovered BAL fluid is centrifuged to pellet the cells.
-
The supernatant can be used for cytokine analysis.
-
The cell pellet is resuspended, and total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).[16][17][18]
-
-
Histological Analysis (Ashcroft Scoring):
-
Lungs are perfusion-fixed with 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Masson's trichrome to visualize collagen.
-
The extent of fibrosis is semi-quantitatively scored using the Ashcroft scoring system, which grades fibrosis on a scale of 0 (normal lung) to 8 (total fibrosis).[19][20][21] A modified, more reproducible version of this scale is also often used.[22]
-
-
Collagen Quantification (Hydroxyproline Assay):
-
A portion of the lung tissue is homogenized and hydrolyzed in concentrated hydrochloric acid (e.g., 6N HCl) at an elevated temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.[23][24][25][26]
-
The hydroxyproline content in the hydrolysate is then determined colorimetrically.
-
The amount of hydroxyproline is directly proportional to the amount of collagen in the tissue.[23][25]
-
Conclusion
This compound, with its targeted inhibition of the pro-fibrotic chemokine CCL2, presents a promising therapeutic strategy for lung fibrosis. While direct preclinical data in a lung fibrosis model is awaited, its mechanism of action strongly suggests potential efficacy. The bleomycin-induced lung fibrosis model provides a robust platform for validating these anti-fibrotic effects. A head-to-head comparison with standard-of-care agents like nintedanib and pirfenidone in this model will be crucial to ascertain its relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such a validation study.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. Role of CCL2/CCR2 axis in pulmonary fibrosis induced by respiratory viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. C(C)Learing the Role of Chemokines in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CC-chemokine receptor 2 required for bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 16. Clinical implications of bronchoalveolar lavage fluid cellular analysis in fibrotic interstitial lung disease combined with CT quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 25. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 26. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of emapticap pegol's efficacy in different diabetic models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of emapticap pegol, a novel anti-inflammatory agent, across various preclinical and clinical diabetic models. This compound is a Spiegelmer® (an L-enantiomeric RNA oligonucleotide) that binds and neutralizes C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By inhibiting CCL2, this compound targets the inflammatory cascade implicated in the pathogenesis of diabetic complications. This document summarizes key experimental data, details study protocols, and visualizes relevant pathways to offer an objective assessment of the product's performance.
Mechanism of Action: Targeting the CCL2 Inflammatory Pathway
This compound's therapeutic potential lies in its specific inhibition of the CCL2 signaling pathway. In diabetic conditions, elevated glucose levels and metabolic stress trigger the upregulation of CCL2 in various tissues. This chemokine binds to its receptor, CCR2, primarily on monocytes and macrophages, initiating a cascade of events that leads to inflammation, tissue damage, and fibrosis. This compound acts as a CCL2 antagonist, preventing its interaction with CCR2 and thereby mitigating the downstream inflammatory response.
Efficacy in Diabetic Nephropathy
Research on this compound has predominantly focused on its potential to treat diabetic nephropathy, a leading cause of end-stage renal disease.
Preclinical Evidence: Uninephrectomized db/db Mouse Model
In a preclinical study utilizing uninephrectomized db/db mice, a model for accelerated diabetic nephropathy, a CCL2-antagonizing L-RNA aptamer (Spiegelmer), the class of molecule to which this compound belongs, demonstrated significant renal protection.[1]
Experimental Protocol: While specific details of the protocol are not extensively published, the study involved uninephrectomized db/db mice, which exhibit an accelerated progression of diabetic kidney disease. These mice were treated with a CCL2-antagonizing Spiegelmer. The primary outcomes assessed were related to renal inflammation and structural damage.
Key Findings:
-
Reduced Macrophage Infiltration: Treatment led to a 40% reduction in glomerular macrophages.[1]
-
Improved Glomerular Structure: The Spiegelmer improved diffuse glomerulosclerosis.[1]
-
Preservation of Renal Function: The decline in glomerular filtration rate (GFR) was inhibited.[1]
Clinical Evidence: Phase IIa Trial in Type 2 Diabetes with Albuminuria
A randomized, double-blind, placebo-controlled Phase IIa study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and albuminuria who were already on a stable standard of care, including renin-angiotensin system (RAS) blockade.[2][3][4]
Experimental Protocol:
-
Study Population: 75 patients with type 2 diabetes and albuminuria.[4]
-
Treatment Arms:
-
Follow-up: A 12-week treatment-free observation period followed the treatment phase.[4]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change in urinary albumin/creatinine ratio (ACR) and glycated hemoglobin (HbA1c).
Quantitative Data Summary:
| Parameter | This compound Group | Placebo Group | p-value | Citation |
| Change in ACR at Week 12 (vs. Baseline) | -29% | -16% (non-significant) | <0.05 (for emapticap vs. baseline) | [1][4] |
| ACR Reduction at Week 12 (Emapticap vs. Placebo) | -32% (post-hoc analysis) | 0.014 | [1][4] | |
| ACR Reduction at Week 20 (8 weeks post-treatment) | -39% (post-hoc analysis) | 0.010 | [1][4] | |
| Patients with ≥50% ACR Reduction | 31% | 6% | [2] | |
| Change in HbA1c at Week 12 (Absolute) | -0.32% | +0.06% | 0.096 | [2] |
| Change in HbA1c at Week 16 (4 weeks post-treatment) | -0.35% | +0.12% | 0.036 | [4] |
Potential Applications in Other Diabetic Complications
While direct studies of this compound in diabetic retinopathy and neuropathy are lacking, a substantial body of preclinical evidence underscores the critical role of the CCL2/MCP-1 pathway in the pathogenesis of these conditions. This suggests a strong scientific rationale for investigating this compound as a potential therapeutic agent for these diabetic complications.
Role of CCL2/MCP-1 in Diabetic Retinopathy and Neuropathy
| Diabetic Complication | Animal Model | Key Findings on the Role of CCL2/MCP-1 | Citation |
| Diabetic Retinopathy | Streptozotocin-induced diabetic rats | CCL2 gene expression was significantly upregulated by more than 20-fold in the retina. | [2] |
| Streptozotocin-induced diabetic mice | A CCR2/CCR5 inhibitor significantly decreased retinal vascular permeability and macrophage/microglia infiltration. | [5] | |
| CCL2 knockout mice with induced diabetes | Showed a significant reduction in retinal vascular leakage and monocyte infiltration. | [3] | |
| Diabetic Neuropathy | Paclitaxel-induced neuropathy model (shares mechanisms with diabetic neuropathy) | Paclitaxel induced the expression of MCP-1 in dorsal root ganglia neurons. Local blockade of MCP-1/CCR2 signaling attenuated mechanical hypersensitivity. | [6] |
| General diabetic models | JNK-induced MCP-1 production in spinal cord astrocytes contributes to central sensitization and neuropathic pain. | [7] |
Cross-Study Comparison Summary
| Feature | Diabetic Nephropathy (Preclinical) | Diabetic Nephropathy (Clinical) | Diabetic Retinopathy (Inferred) | Diabetic Neuropathy (Inferred) |
| Model | Uninephrectomized db/db mice | Type 2 diabetic patients with albuminuria | Streptozotocin-induced diabetic rodents, CCL2 knockout mice | Rodent models of neuropathy |
| Intervention | CCL2-antagonizing Spiegelmer | This compound (0.5 mg/kg) | CCL2/CCR2 inhibitors, CCL2 gene knockout | MCP-1/CCR2 blockade |
| Primary Outcomes | Reduced macrophage infiltration, improved glomerulosclerosis, preserved GFR | Reduced albumin/creatinine ratio (ACR), improved glycemic control (HbA1c) | Reduced retinal vascular permeability, decreased immune cell infiltration | Attenuation of mechanical hypersensitivity and pain |
| Key Efficacy Data | 40% reduction in glomerular macrophages | Up to 39% reduction in ACR vs. placebo; significant reduction in HbA1c | Inhibition of CCL2/CCR2 pathway shows protective effects | Blockade of MCP-1 signaling alleviates neuropathic pain symptoms |
| Status | Preclinical proof-of-concept | Phase IIa clinical trial completed | Preclinical rationale established | Preclinical rationale established |
Conclusion
The available data strongly support the efficacy of this compound in reducing albuminuria and improving glycemic control in patients with diabetic nephropathy, with both preclinical and clinical studies demonstrating its therapeutic potential. The mechanism of action, centered on the inhibition of the pro-inflammatory chemokine CCL2, is well-defined.
While this compound has not been directly tested in diabetic retinopathy and neuropathy models, the integral role of the CCL2/MCP-1 pathway in the pathogenesis of these conditions provides a compelling rationale for future investigations. The preclinical evidence from studies using other CCL2/CCR2 inhibitors or knockout models suggests that this compound could offer a novel therapeutic avenue for these debilitating diabetic complications. Further research is warranted to explore the full therapeutic spectrum of this promising anti-inflammatory agent in the management of diabetes and its microvascular complications.
References
- 1. Chemokine mediated monocyte trafficking into the retina: role of inflammation in alteration of the blood-retinal barrier in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Chemokine Mediated Monocyte Trafficking into the Retina: Role of Inflammation in Alteration of the Blood-Retinal Barrier in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Induction of monocyte chemoattractant protein-1 (MCP-1) and its receptor CCR2 in primary sensory neurons contributes to paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
Emapticap Pegol vs. Standard of Care in Preclinical Kidney Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug emapticap pegol with standard of care therapies, specifically Angiotensin-Converting Enzyme (ACE) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, in preclinical models of kidney disease. The information is compiled from various preclinical studies to offer a comprehensive overview of their respective mechanisms of action, experimental protocols, and therapeutic efficacy on key markers of kidney damage.
Executive Summary
This compound, a C-C motif chemokine ligand 2 (CCL2) inhibitor, demonstrates a distinct anti-inflammatory mechanism of action in preclinical kidney disease models. While direct head-to-head preclinical studies are limited, this guide consolidates data from independent studies to compare its effects on diabetic nephropathy and renal fibrosis against established standard of care agents. The data suggests that this compound and standard therapies effectively mitigate key pathological features of kidney disease, such as albuminuria, glomerulosclerosis, and interstitial fibrosis, albeit through different signaling pathways.
Mechanism of Action
This compound (CCL2 Inhibition)
This compound is a Spiegelmer® that specifically binds to and neutralizes CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[1][2][3] CCL2 is a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation. In kidney disease, elevated CCL2 levels in the glomeruli and interstitium contribute to macrophage infiltration, which in turn promotes inflammation, podocyte injury, and fibrosis.[4][5][6] By inhibiting CCL2, this compound aims to reduce this inflammatory cell influx, thereby ameliorating renal damage.[1]
Standard of Care: ACE Inhibitors and SGLT2 Inhibitors
-
ACE Inhibitors (e.g., Lisinopril, Enalapril): These drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7] This leads to vasodilation of the efferent arteriole in the glomerulus, reducing intraglomerular pressure and consequently decreasing albuminuria and slowing the progression of glomerulosclerosis.[8][9] Angiotensin II also has pro-inflammatory and pro-fibrotic effects, which are mitigated by ACE inhibition.
-
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin): These agents block the reabsorption of glucose in the proximal tubule of the nephron, leading to glucosuria.[4][5] This has several downstream effects, including a reduction in glomerular hyperfiltration through tubuloglomerular feedback, a decrease in glucose toxicity, and a reduction in inflammatory and fibrotic pathways.[4][5][10]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action in inhibiting the CCL2/CCR2 signaling pathway.
Caption: Simplified signaling pathways for ACE inhibitors and SGLT2 inhibitors in the kidney.
Preclinical Models and Experimental Protocols
Two primary preclinical models are frequently utilized to study diabetic nephropathy and renal fibrosis: the db/db mouse model and the unilateral ureteral obstruction (UUO) model.
1. db/db Mouse Model of Type 2 Diabetic Nephropathy
-
Model Description: The db/db mouse has a mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and hyperglycemia, which spontaneously progresses to diabetic nephropathy.[11][12][13] This model recapitulates many features of human diabetic kidney disease, including albuminuria, mesangial expansion, and glomerulosclerosis.[11][13]
-
Typical Experimental Protocol:
-
Animals: Male or female db/db mice and their non-diabetic db/+ littermates are used as controls.
-
Treatment Initiation: Treatment typically begins at 6-8 weeks of age, when hyperglycemia and early signs of nephropathy are present.
-
Dosing: Compounds are administered daily or multiple times a week via oral gavage, subcutaneous injection, or in drinking water for a period of 8-16 weeks.
-
Endpoints:
-
Urine Albumin-to-Creatinine Ratio (ACR): Measured periodically to assess changes in albuminuria.
-
Blood Glucose and HbA1c: Monitored to assess glycemic control.
-
Histopathology: Kidneys are harvested at the end of the study for histological analysis, including Periodic acid-Schiff (PAS) staining to assess mesangial matrix expansion and glomerulosclerosis.
-
Immunohistochemistry/Gene Expression: Analysis of markers for inflammation (e.g., F4/80 for macrophages), fibrosis (e.g., collagen I, α-SMA), and podocyte injury (e.g., nephrin).
-
-
2. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Model Description: This is a surgical model where one ureter is ligated, causing a rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.[1][2][6][14] It is a robust and widely used model to study the mechanisms of renal fibrosis and to evaluate the efficacy of anti-fibrotic therapies.
-
Typical Experimental Protocol:
-
Animals: Typically performed in mice (e.g., C57BL/6) or rats.
-
Surgery: The left ureter is ligated under anesthesia. Sham-operated animals serve as controls.
-
Treatment: Treatment can be initiated before, at the time of, or after the UUO surgery and typically continues for 7 to 14 days.
-
Endpoints:
-
Histopathology: The obstructed kidney is harvested for histological analysis of fibrosis using stains like Masson's trichrome or Picrosirius red.
-
Immunohistochemistry/Western Blot/RT-PCR: Quantification of fibrotic markers such as collagen I, fibronectin, and α-smooth muscle actin (α-SMA), as well as inflammatory markers.
-
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for preclinical evaluation of kidney disease therapies.
Quantitative Data Comparison
The following tables summarize quantitative data from separate preclinical studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols, animal strains, and disease severity across studies.
Table 1: Effects on Diabetic Nephropathy in db/db Mice
| Parameter | This compound (or CCL2/CCR2 Antagonist) | ACE Inhibitor (Lisinopril) | SGLT2 Inhibitor (Dapagliflozin/Empagliflozin) |
| Albuminuria Reduction | Significant reduction vs. control[1] | Significant reduction vs. control[2][15] | Significant reduction in albuminuria[11][16][17] |
| Glomerulosclerosis | Significant improvement in mesangial expansion[1] | Significantly improved glomerulosclerosis[2][15] | Marked reduction in mesangial expansion[16][18] |
| Renal Inflammation | Attenuated renal macrophage infiltration (CD68+)[1] | Significantly reduced inflammation[2] | Decreased renal inflammation[16] |
| Podocyte Protection | Markedly improved nephrin (B609532) mRNA expression[1] | Improved podocyte filtration slit density[15] | Reduced podocyte loss[16] |
Table 2: Effects on Renal Fibrosis in Unilateral Ureteral Obstruction (UUO) Model
| Parameter | This compound (or CCL2/CCR2 Antagonist) | ACE Inhibitor (Enalapril) | SGLT2 Inhibitor (Empagliflozin) |
| Interstitial Fibrosis | Data on this compound in UUO is limited in the provided search results. However, CCL2 inhibition is known to play a role in fibrosis. | Significantly attenuated renal fibrosis scores[19] | Attenuated renal fibrosis[13][20][21] |
| Collagen Deposition | Not specifically reported for this compound in UUO. | Significantly decreased renal collagen content[22] | Not explicitly quantified in the provided search results, but implied by reduction in fibrosis. |
| Myofibroblast Activation (α-SMA) | Not specifically reported for this compound in UUO. | Lower levels of α-SMA in treated animals[19] | Upregulated fibrotic pathways including α-SMA were attenuated[13] |
| Renal Inflammation | Not specifically reported for this compound in UUO. | Fewer infiltrating mast cells[19] | Upregulated inflammatory cascade (NF-κB-TLR4) was attenuated[13] |
Conclusion
This compound, through its targeted inhibition of the CCL2-mediated inflammatory pathway, presents a promising therapeutic strategy for kidney disease. Preclinical data, primarily from diabetic nephropathy models, demonstrate its potential to reduce key markers of renal damage, including albuminuria and glomerulosclerosis.
Standard of care therapies, such as ACE inhibitors and SGLT2 inhibitors, have well-established efficacy in preclinical models, operating through hemodynamic and metabolic pathways, respectively. While all three classes of drugs show beneficial effects on inflammation and fibrosis, their primary mechanisms of action are distinct.
The data presented in this guide, compiled from various studies, suggests that this compound offers a mechanistically different approach to treating kidney disease. Further preclinical studies directly comparing this compound with standard of care agents in the same experimental settings are warranted to fully elucidate its relative efficacy and potential for combination therapies. The distinct mechanisms of action suggest that a multi-faceted approach, potentially combining CCL2 inhibition with established therapies, could offer synergistic benefits in the management of chronic kidney disease.
References
- 1. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Role of Chemokines and Chemokine Receptors in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinnephrologyjournal.com [clinnephrologyjournal.com]
- 5. Sodium-glucose cotransporter inhibitors and kidney fibrosis: review of the current evidence and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 8. ACE inhibition reduces glomerulosclerosis and regenerates glomerular tissue in a model of progressive renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal Interstitial Fibrosis and Angiotensin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nephropathy in diabetic db/db mice is accelerated by high protein diet and improved by the SGLT2 inhibitor dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Empagliflozin, SGLT2 inhibitor, attenuates renal fibrosis in rats exposed to unilateral ureteric obstruction: potential role of klotho expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enalapril accelerates remodeling of the renal interstitium after release of unilateral ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nephroprotective Effects of Semaglutide as Mono- and Combination Treatment with Lisinopril in a Mouse Model of Hypertension-Accelerated Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Sodium-Glucose Cotransporter 2 Inhibitor Dapagliflozin Prevents Renal and Liver Disease in Western Diet Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
- 21. scite.ai [scite.ai]
- 22. journals.physiology.org [journals.physiology.org]
Reproducibility of In Vitro Results for Emapticap Pegol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of emapticap pegol (NOX-E36), a CCL2 inhibitor, with other alternative molecules. The information is compiled from publicly available research to assist in the evaluation and replication of key experiments.
Executive Summary
This compound is a Spiegelmer® that neutralizes the chemokine CCL2, a key mediator of monocyte and macrophage recruitment in inflammatory processes. In vitro studies have demonstrated its efficacy in inhibiting CCL2-mediated cell migration and downstream signaling pathways. This guide details the experimental protocols for these assays and presents a comparative analysis with other CCL2 and CCR2 inhibitors, namely Bindarit and CCX140-B. The objective is to provide researchers with the necessary information to assess the reproducibility of published findings and to design further investigations.
Data Presentation
Table 1: In Vitro Inhibition of Monocyte/Macrophage Migration
| Compound | Cell Line | Assay Type | Chemoattractant | Effective Concentration | % Inhibition | Source |
| This compound (mNOX-E36) | Murine Macrophages | Transwell Migration | CCL2 | Not specified | Not specified | [1] |
| Bindarit | Human Coronary Artery Smooth Muscle Cells | Boyden Chamber | TNF-α (30 ng/mL) | 100 µM | ~30% | [2] |
| 300 µM | ~55% | [2] | ||||
| CCX140-B | Not specified in vitro | Not specified | Not specified | Not specified | Not specified | N/A |
Table 2: In Vitro Inhibition of CCL2-Mediated Signaling
| Compound | Cell Line | Stimulant | Pathway Analyzed | Method | Key Findings | Source |
| This compound (mNOX-E36) | Murine hematopoietic cells | mCCL2 | AKT, ERK, p38-MAPK phosphorylation | Western Blot | Abrogated phosphorylation | [3] |
| Bindarit | Human Renal Mesangial Cells | Angiotensin II, Endothelin-1 | MCP-1/CCL2 mRNA expression | RT-qPCR | Significant inhibition | [4] |
Experimental Protocols
This compound (mNOX-E36): Macrophage Migration Assay
This protocol is based on the methodology described by Bartneck et al. (2019)[1].
-
Cell Isolation: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice. Bone marrow cells are flushed, passed through a cell strainer, and cultured in DMEM supplemented with 10% FCS, 1% penicillin/streptomycin, and 20% L929-conditioned medium for 7 days to differentiate into macrophages.
-
Chemotaxis Assay: A Transwell migration assay is performed using 8-µm pore size inserts.
-
Differentiated BMDMs are harvested and resuspended in serum-free DMEM.
-
The lower chamber of the Transwell plate is filled with DMEM containing CCL2 as the chemoattractant.
-
mNOX-E36 or a control is added to the lower chamber at the desired concentrations.
-
A suspension of BMDMs is added to the upper chamber of the Transwell insert.
-
The plate is incubated to allow for cell migration towards the chemoattractant.
-
After the incubation period, non-migrated cells on the upper surface of the insert are removed.
-
Migrated cells on the lower surface of the insert are fixed, stained (e.g., with DAPI), and quantified by microscopy.
-
Bindarit: Smooth Muscle Cell Migration Assay
This protocol is adapted from Maddaluno et al. (2012)[2].
-
Cell Culture: Human coronary artery smooth muscle cells (CASMCs) are cultured in smooth muscle basal medium supplemented with 5% FBS, 0.5 ng/mL hEGF, 2 ng/mL hFGF, and 5 µg/mL insulin.
-
Chemotaxis Assay: A Boyden chamber assay with an 8-µm pore size polycarbonate filter is used.
-
CASMCs are serum-starved for 24 hours before the assay.
-
The lower wells of the chamber are filled with medium containing TNF-α as the chemoattractant.
-
Bindarit or vehicle control is added to the lower wells.
-
CASMCs are seeded into the upper chamber.
-
The chamber is incubated for 6 hours at 37°C.
-
At the end of the incubation, the filter is removed, and the non-migrated cells on the upper side are scraped off.
-
The migrated cells on the lower side are fixed, stained with Diff-Quik, and counted under a microscope.
-
This compound (mNOX-E36): Inhibition of CCL2-Induced Signaling
This protocol is based on information from commercial suppliers, referencing underlying primary research[3].
-
Cell Culture and Stimulation: Murine hematopoietic cells (e.g., Ba/F3-CCR2) are cultured in appropriate media.
-
Cells are serum-starved prior to the experiment.
-
Cells are pre-incubated with mNOX-E36 at the desired concentration.
-
Cells are then stimulated with murine CCL2 (mCCL2) for a specified time (e.g., 30 minutes).
-
-
Western Blot Analysis:
-
Following stimulation, cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, ERK1/2, and p38 MAPK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Caption: CCL2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro monocyte migration assay.
References
- 1. Targeting CCL2/CCR2 in Tumor-Infiltrating Macrophages: A Tool Emerging Out of the Box Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bindarit Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Independent Validation of Emapticap Pegol's Binding Affinity to CCL2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of emapticap pegol (NOX-E36) to its target, C-C motif chemokine ligand 2 (CCL2), with other therapeutic alternatives. The information presented is supported by experimental data from publicly available studies to assist researchers in evaluating these compounds.
Executive Summary
This compound is a Spiegelmer®, an L-enantiomeric RNA aptamer, that demonstrates high-affinity binding to human CCL2, a key chemokine involved in inflammatory processes and various diseases. This guide summarizes the quantitative binding data for this compound and compares it with other molecules targeting the CCL2/CCR2 axis, including small molecule inhibitors and monoclonal antibodies. Detailed experimental methodologies for key binding assays are provided to ensure a comprehensive understanding of the presented data.
Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and its alternatives to CCL2 or its receptor, CCR2. The data is compiled from various independent studies.
| Compound Name (Alias) | Molecule Type | Target | Method | Binding Affinity |
| This compound (NOX-E36) | Spiegelmer® (L-RNA Aptamer) | Human CCL2 | Surface Plasmon Resonance (SPR) | K_d_ = 1.40 ± 0.16 nM |
| CCX140-B | Small Molecule | Human CCR2 | Radioligand Binding Assay | K_d_ = 2.3 nM |
| Chemotaxis Assay (Buffer) | IC_50_ = 8 nM | |||
| Chemotaxis Assay (100% Human Serum) | IC_50_ = 200 nM | |||
| Ca²⁺ Mobilization Assay | IC_50_ = 3 nM | |||
| ¹²⁵I-CCL2 Binding Inhibition | IC_50_ = 17 nM | |||
| CNTO 888 (Carlumab) | Human Monoclonal Antibody | Human CCL2 | Phage Display | K_d_ = 22 pM [1] |
| MLN1202 (Plozalizumab) | Humanized Monoclonal Antibody | Human CCR2 | Not specified | Inhibits CCL2 binding to CCR2[2][3] |
| Bindarit (B1667084) | Small Molecule | CCL2 Synthesis | Not applicable (inhibits synthesis) | Effective concentrations for CCL2 expression inhibition are in the µM range[4][5] |
Note: K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ value indicates a stronger binding affinity. IC_50_ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound - CCL2 Interaction
This protocol provides a general methodology for determining the binding kinetics and affinity of an aptamer to its protein target using SPR, based on standard industry practices.
Objective: To determine the association (k_a_), dissociation (k_d_), and equilibrium dissociation constant (K_d_) of this compound for human CCL2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Analyte: Human CCL2 protein, serially diluted in running buffer
-
Ligand: Biotinylated this compound
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation: The sensor chip is activated and pre-conditioned according to the manufacturer's instructions.
-
Ligand Immobilization:
-
For a streptavidin-coated chip, biotinylated this compound is injected over the sensor surface until the desired immobilization level is reached (typically measured in response units, RU).
-
For a CM5 chip, the surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the injection of the aptamer. Any remaining active sites are then deactivated.
-
-
Binding Analysis:
-
A series of increasing concentrations of human CCL2 (analyte) are prepared in running buffer.
-
Each concentration is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
-
Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte, allowing for subsequent binding cycles.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).
Visualizations
CCL2 Signaling Pathway and Inhibition
The following diagram illustrates the signaling cascade initiated by the binding of CCL2 to its receptor CCR2, leading to cellular responses such as migration and inflammation. The points of inhibition by this compound and CCR2 antagonists are also shown.
Caption: CCL2 signaling pathway and points of therapeutic intervention.
Experimental Workflow for SPR
The diagram below outlines the key steps involved in a typical Surface Plasmon Resonance experiment to determine binding affinity.
Caption: General workflow for a Surface Plasmon Resonance experiment.
References
- 1. Utilizing pharmacokinetics/pharmacodynamics modeling to simultaneously examine free CCL2, total CCL2 and carlumab (CNTO 888) concentration time data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of Three Investigational Spiegelmers: Olaptesed Pegol, Emapticap Pegol, and Lexaptepid Pegol
A detailed analysis of the pharmacokinetic profiles of olaptesed pegol (NOX-A12), emapticap pegol (NOX-E36), and lexaptepid pegol (NOX-H94) reveals distinct characteristics in their absorption, distribution, metabolism, and excretion. This guide provides a comparative summary of their pharmacokinetic parameters, details the experimental methodologies used in their evaluation, and visualizes their mechanisms of action.
Spiegelmers are a novel class of therapeutic agents composed of L-ribonucleic acids, the mirror image of natural D-ribonucleic acids. This structural difference confers a high resistance to degradation by nucleases, leading to improved stability in biological fluids. This comparative guide delves into the pharmacokinetics of three pegylated Spiegelmers: olaptesed pegol, an inhibitor of the chemokine CXCL12; this compound, a C-C motif chemokine ligand 2 (CCL2) inhibitor; and lexaptepid pegol, a hepcidin (B1576463) inhibitor.[1][2]
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of olaptesed pegol, this compound, and lexaptepid pegol have been characterized in clinical trials. A summary of the key pharmacokinetic parameters is presented in the table below.
| Parameter | Olaptesed Pegol (NOX-A12) | This compound (NOX-E36) | Lexaptepid Pegol (NOX-H94) |
| Target | CXCL12[3] | CCL2[4] | Hepcidin[5] |
| Route of Administration | Intravenous[3] | Subcutaneous[4] | Intravenous[5] |
| Dose | 1, 2, and 4 mg/kg[3] | 0.5 mg/kg twice weekly[4] | 1.2 mg/kg[5] |
| Peak Plasma Concentration (Cmax) | 1.76, 3.95, and 7.20 µmol/L (dose-dependent)[3] | Not explicitly reported; Steady-state concentration of 355 ± 105 nM reached after 2 weeks[4] | 1.96 ± 0.19 µmol/L[5] |
| Terminal Elimination Half-life (t1/2) | 53.2 hours (at 4 mg/kg)[3] | Not explicitly reported | 22.5 ± 4.3 hours (mean terminal)[5] |
| Total Body Clearance (CL) | 36.1 mL/h (at 4 mg/kg)[3] | Not explicitly reported | 293 to 115 mL/h (dose-dependent decrease)[6] |
| Volume of Distribution at Steady State (Vss) | 2.9 L (at 4 mg/kg)[3] | Not explicitly reported | 5.0 to 3.3 L (dose-dependent decrease)[6] |
Experimental Protocols
Pharmacokinetic Analysis
For all three Spiegelmers, pharmacokinetic parameters were determined from plasma concentrations measured at various time points following administration. Non-compartmental analysis was a common method for data evaluation.[3][6] For lexaptepid pegol, the pharmacokinetic parameters were derived using WinNonlin Professional version 6.2.1 software.[6]
Bioanalytical Methods
-
Olaptesed Pegol (NOX-A12): The specific bioanalytical method for quantifying olaptesed pegol in plasma has not been detailed in the reviewed literature. Pharmacodynamic activity was assessed using five-color flow cytometry to analyze the mobilization of chronic lymphocytic leukemia (CLL) cells.[3]
-
This compound (NOX-E36): Plasma levels of this compound were measured by NOXXON Pharma AG.[4] The specific details of the analytical method are not publicly available, suggesting a proprietary assay.
-
Lexaptepid Pegol (NOX-H94): Concentrations of lexaptepid pegol in plasma and urine were determined using a validated quantitative sandwich hybridization assay. This assay is specific for the full-length oligonucleotide sequence.[5]
Mechanism of Action and Signaling Pathways
The therapeutic effects of these Spiegelmers are derived from their ability to specifically bind to and neutralize their respective targets.
Olaptesed Pegol (NOX-A12): This Spiegelmer targets the chemokine CXCL12, a key regulator in the life cycle of chronic lymphocytic leukemia cells. By binding to CXCL12, olaptesed pegol inhibits its interaction with its receptors, CXCR4 and CXCR7. This disruption of signaling pathways reduces the protective effects of the bone marrow and lymph node microenvironment, leading to the mobilization of CLL cells into the circulation and preventing their homing to protective niches.[3]
This compound (NOX-E36): this compound specifically binds to and inhibits the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By neutralizing CCL2, this compound is being investigated for its potential in treating diseases where inflammation and macrophage infiltration are key pathological features, such as diabetic nephropathy.[4]
Lexaptepid Pegol (NOX-H94): This Spiegelmer targets hepcidin, the master regulator of iron homeostasis. Hepcidin inhibits iron absorption from the gut and the release of iron from macrophages and hepatocytes. In chronic diseases, inflammation can lead to elevated hepcidin levels, causing anemia of chronic disease. By binding to and inactivating hepcidin, lexaptepid pegol is designed to restore normal iron metabolism.[5]
Experimental Workflow for Pharmacokinetic Studies
The general workflow for conducting pharmacokinetic studies of these Spiegelmers involves several key steps, from sample collection to data analysis.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of the anti-hepcidin Spiegelmer lexaptepid pegol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Long-Term Safety of Emapticap Pegol in Comparison to Other Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety profile of emapticap pegol with established biologics, supported by available clinical trial data and experimental protocols. As an investigational drug with a novel mechanism of action, this compound's long-term safety data is still emerging. This guide contrasts its current safety profile with that of well-established TNF-alpha inhibitors, for which extensive long-term data is available.
Overview of this compound
This compound (NOX-E36) is a Spiegelmer®, a unique class of L-stereoisomer RNA aptamers, that binds and neutralizes C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, this compound disrupts the migration and infiltration of monocytes and macrophages to sites of inflammation, a key process in various inflammatory and fibrotic diseases.[2] Its potential therapeutic applications have been explored in conditions such as diabetic nephropathy.[1][3][4]
Long-Term Safety Data Comparison
The long-term safety evaluation of a biologic is a rigorous process that extends from early clinical trials to post-market surveillance. For established biologics like the TNF-alpha inhibitors adalimumab, etanercept, and infliximab (B1170848), this has resulted in a vast body of data from tens of thousands of patients over more than a decade. In contrast, the available safety data for this compound is from Phase I and II clinical trials, representing a shorter duration and a smaller patient population.
Quantitative Safety Data Summary
The following table summarizes key long-term safety data for adalimumab, etanercept, and infliximab, and the available shorter-term data for this compound. Rates are presented as events per 100 patient-years (PY) where available, to normalize for varying exposure times.
| Adverse Event Category | This compound (NOX-E36) | Adalimumab | Etanercept | Infliximab |
| Patient Exposure | >100 subjects in Phase I & II trials.[2] A Phase IIa trial in diabetic nephropathy included 75 patients treated for 12 weeks with a 12-week follow-up.[1][3][4] | 29,967 patients representing 56,916 patient-years of exposure in global clinical trials across multiple indications.[5] | Data from controlled and open-label trials with up to 43 months of treatment (1109 patient-years) in 628 rheumatoid arthritis patients.[6][7] Long-term extension studies in psoriasis and juvenile rheumatoid arthritis also available.[8][9][10] | Data from randomized controlled trials and open-label studies with up to 10 years of clinical practice experience.[11][12] A single-center cohort study on inflammatory bowel disease (IBD) provides long-term data.[13] |
| Serious Infections | No treatment-related serious adverse events reported in the Phase IIa trial.[3][14] | 3.7 events/100 PY across all indications.[5] Rates vary by indication, with higher rates in Crohn's disease and rheumatoid arthritis (3.5 to 6.9/100 PY).[5] Pneumonia and cellulitis are among the most common.[15] The risk is generally stable over time.[15][16] | Rate of serious infections was 0.04 per patient-year in a long-term study of patients with juvenile rheumatoid arthritis.[9] In psoriasis, serious infection rates were 1.9 and 0.9 events per 100 PY for different dosing regimens.[8] | No increased risk of serious infections was observed compared to placebo in shorter-term trials.[11] However, long-term use is associated with an increased risk of infections, including tuberculosis and opportunistic infections.[13][17] Concomitant steroid use is a risk factor.[13] |
| Malignancies (excluding NMSC) | No data available from the short-term studies. | 0.7 events/100 PY. Overall rates are as expected for the general population.[15] | Concerns exist for prolonged TNF inhibition, but studies have not shown a significant increase in malignancies compared to the general population.[7] | The observed malignancy rate in a long-term IBD cohort was similar to previous reports.[13] While a concern, an increased risk has not been consistently demonstrated.[12] |
| Non-Melanoma Skin Cancer (NMSC) | No data available. | 0.2 events/100 PY.[15] Incidence rates may be higher in certain patient populations like those with rheumatoid arthritis or psoriasis compared to the general population.[5] | Data on NMSC with etanercept is part of the overall malignancy monitoring. | Part of the overall malignancy surveillance. |
| Injection Site Reactions | The most relevant treatment-related adverse events were generally mild local injection site reactions, occurring in 18% of patients treated with this compound versus 4% in the placebo group.[14] | Common, but generally mild to moderate. | Most adverse events were mild, with injection site reactions being common.[6] | Not applicable (intravenous infusion). Acute infusion reactions (e.g., headache, fever, chills) occurred in 17% of patients versus 7% with placebo.[11] |
| Discontinuation due to AEs | Two patients (out of 50) stopped treatment due to treatment-related skin reactions in the Phase IIa trial.[14] | Varies by indication and study. | 7% of patients withdrew due to adverse events in a long-term rheumatoid arthritis study.[6] | In a 10-year study, 47 out of 271 patients discontinued (B1498344) therapy due to adverse events.[12] |
Signaling Pathway Diagrams
The mechanism of action differs significantly between this compound and TNF-alpha inhibitors, which is crucial for understanding their potential long-term safety profiles.
Caption: this compound neutralizes CCL2, blocking monocyte recruitment.
References
- 1. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX-E36 [tmepharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-Term Safety of Adalimumab in 29,967 Adult Patients From Global Clinical Trials Across Multiple Indications: An Updated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrheum.org [jrheum.org]
- 8. Long term efficacy and safety of etanercept in the treatment of psoriasis and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Long-term safety and efficacy of etanercept in patients with psoriasis: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long term safety of infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety of infliximab in 10 years of clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ard.bmj.com [ard.bmj.com]
- 17. Long-term safety and efficacy of infliximab for the treatment of ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-inflammatory potency of emapticap pegol against known agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of emapticap pegol against a panel of well-established anti-inflammatory agents. This compound, a novel Spiegelmer®, uniquely targets and inhibits the C-C motif chemokine ligand 2 (CCL2), a key mediator in inflammatory cell recruitment.[1] This guide presents available quantitative data from in vitro and in vivo studies to benchmark its efficacy against standard non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a thorough and objective evaluation for research and drug development purposes.
Mechanism of Action: A Targeted Approach
This compound's anti-inflammatory effect stems from its specific inhibition of CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[1] By neutralizing CCL2, this compound effectively blocks the migration of monocytes and macrophages to sites of inflammation, a critical step in the inflammatory cascade.[1] This targeted mechanism contrasts with the broader actions of other anti-inflammatory classes.
The signaling pathway initiated by CCL2 binding to its receptor, CCR2, on immune cells is a key driver of inflammation. This interaction triggers a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK pathways, ultimately leading to cell migration and the release of pro-inflammatory cytokines.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and comparator drugs. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Chemokine and Cytokine Activity
| Compound | Target(s) | Assay | Cell Type | IC50 / Effective Concentration |
| This compound (NOX-E36) | CCL2 | CCL2-Mediated Cell Migration | THP-1 | ~1 nM * |
| Adalimumab | TNF-α | TNF-α Neutralization (L929 cytotoxicity) | L929 | 80.9 pM[2] |
| Dexamethasone (B1670325) | Glucocorticoid Receptor / NF-κB pathway | LPS-induced TNF-α secretion | RAW 264.7 | Significant inhibition at 1 µM[3][4][5] |
| Ibuprofen (B1674241) | COX-1 / COX-2 | LPS-induced NO secretion | RAW 264.7 | Significant inhibition at 200-400 µM[6] |
*Significantly inhibits CCL2-mediated migration.[1]
Table 2: Inhibition of Prostaglandin Synthesis
| Compound | Target(s) | Assay | Enzyme/Cell Source | IC50 |
| Ibuprofen | COX-1 / COX-2 | PGE2 Production | Gill tissue | 0.4 µM[7] |
| Dexamethasone | COX-2 (indirectly) | PGE2 Production | Human Articular Chondrocytes | 0.0073 µM (for COX-2)[8] |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory effects of novel compounds.
Table 3: Efficacy in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Animal Model | Paw Edema Inhibition |
| Ibuprofen | 8.75 - 35 mg/kg | Oral | Wistar Rats | Significant, dose-dependent inhibition[9] |
| Dexamethasone | 10 mg/kg | Intraperitoneal | Wistar Rats | Significant inhibition[10] |
| This compound | Data not available in a directly comparable study |
While in vivo data for this compound in diabetic nephropathy models exists, demonstrating a reduction in albuminuria and macrophage infiltration, directly comparable data in the carrageenan-induced paw edema model was not identified in the conducted search.[11][12][13][14][15]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to allow for a comprehensive understanding of the presented data and to facilitate the design of future comparative studies.
In Vitro Assay: CCL2-Mediated Chemotaxis
This assay assesses the ability of a compound to inhibit the migration of monocytic cells towards a CCL2 gradient.
Protocol:
-
Cell Culture: Culture human monocytic leukemia cells (THP-1) in appropriate media.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator drugs.
-
Chemotaxis Assay:
-
Place cell culture inserts (e.g., Transwell®) into a 24-well plate.
-
Add media containing CCL2 (chemoattractant) to the lower chamber.
-
Pre-incubate THP-1 cells with various concentrations of the test compounds.
-
Add the pre-incubated cells to the upper chamber of the inserts.
-
Incubate the plate to allow for cell migration towards the CCL2 gradient.
-
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration compared to the vehicle control and determine the IC50 value.
In Vitro Assay: LPS-Induced Cytokine Release
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture murine macrophage-like cells (RAW 264.7) in a suitable medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Add LPS to the cell cultures to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Induction of Inflammation: Inject a solution of carrageenan into the subplantar region of one of the hind paws.
-
Measurement of Edema: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Conclusion
This compound demonstrates potent and highly specific in vitro activity by targeting the CCL2-CCR2 axis, a key pathway in inflammatory cell recruitment. Its efficacy in a CCL2-mediated cell migration assay at a low nanomolar concentration highlights its targeted mechanism.[1] When benchmarked against other classes of anti-inflammatory agents, this compound's potency is notable, although direct comparisons are challenging due to the diverse mechanisms of action and the variability in assay conditions reported in the literature. Adalimumab, a TNF-α inhibitor, shows exceptional potency in the picomolar range in its specific neutralization assay.[2] Corticosteroids like dexamethasone exhibit broad anti-inflammatory effects at low micromolar concentrations in vitro, while NSAIDs such as ibuprofen typically require higher micromolar concentrations to inhibit inflammatory mediators.
The lack of directly comparable in vivo data for this compound in acute inflammation models like carrageenan-induced paw edema represents a knowledge gap. Future head-to-head studies employing standardized in vitro and in vivo models are warranted to provide a more definitive quantitative comparison of the anti-inflammatory potency of this compound against other established agents. Such studies will be crucial for further elucidating its therapeutic potential across a range of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative comparison of the neutralizing capacity, immunogenicity and cross-reactivity of anti-TNF-α biologicals and an Infliximab-biosimilar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-C motif-ligand 2 inhibition with this compound (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Emapticap Pegol in Diabetic Nephropathy: A Critical Analysis and Comparison with Standard of Care
A detailed examination of the clinical trial data for the investigational drug emapticap pegol reveals a novel mechanism of action with potential benefits in diabetic nephropathy. This guide provides a critical analysis of the available data, comparing its performance against established treatments such as ACE inhibitors, ARBs, and SGLT2 inhibitors, supported by experimental data and detailed methodologies.
Introduction
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The current standard of care focuses on controlling blood glucose and blood pressure, primarily through the use of angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), and more recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors. However, a significant residual risk of disease progression remains. This compound (NOX-E36), a Spiegelmer® that neutralizes C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), represents a novel therapeutic approach targeting the inflammatory pathways implicated in the pathogenesis of diabetic nephropathy.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound is an L-oligonucleotide aptamer that binds with high affinity and specificity to CCL2, a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation. In diabetic nephropathy, hyperglycemia and other metabolic insults trigger the upregulation of CCL2 in the kidneys. This leads to the infiltration of inflammatory cells, which in turn contribute to glomerular and tubulointerstitial injury, fibrosis, and a progressive decline in renal function. By inhibiting CCL2, this compound aims to disrupt this inflammatory cascade, thereby protecting the kidneys from further damage.
Safety Operating Guide
Safe Disposal of Emapticap Pegol: A Procedural Guide for Laboratory Professionals
Emapticap pegol, an oligonucleotide aptamer used in research, is classified as a non-hazardous substance.[1] However, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste in a research setting.
Immediate Safety and Spill Management
Accidental spills should be handled promptly and safely. The immediate response should focus on containment and decontamination.
Personal Protective Equipment (PPE) during Spill Cleanup:
-
Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
Spill Cleanup Procedure:
-
Contain the Spill: Absorb any liquid solution of this compound with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Collect Waste: Carefully collect all contaminated materials (absorbent material, used wipes, etc.) and place them in a designated, sealable waste container.
-
Dispose of Contaminated Material: The collected contaminated material should be disposed of following the procedures outlined in the "Disposal of this compound Waste" section below.[1]
Step-by-Step Disposal Protocol for this compound
Even though it is considered non-hazardous, this compound waste should not be disposed of in the regular trash or poured down the drain.[2][3][4] It should be managed as a non-hazardous pharmaceutical or chemical waste.
1. Waste Segregation:
-
Identify: Identify all waste streams containing this compound. This includes:
-
Unused or expired solutions.
-
Contaminated consumables (e.g., pipette tips, vials, tubes).
-
Contaminated labware (e.g., glassware).
-
Spill cleanup materials.
-
-
Separate: Keep this compound waste separate from hazardous chemical waste (e.g., solvents, corrosive materials), radioactive waste, and general laboratory trash.[4]
2. Waste Collection and Containerization:
-
Primary Container: Collect this compound waste in a dedicated, leak-proof container with a secure lid.[5] Plastic containers are often preferred for aqueous waste.[2]
-
Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste: this compound." Include the date when waste was first added.[6] This is critical for safe transport and final disposal.[6]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[2][7] This area should be secure to prevent unauthorized access.[4][6]
3. Disposal of Empty Containers:
-
Empty vials or containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate should be collected and disposed of as non-hazardous pharmaceutical waste.
-
After thorough cleaning and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[6]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the non-hazardous pharmaceutical waste container by your institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor.[6][8]
-
Documentation: Ensure you follow your institution's procedures for waste pickup requests and maintain any required documentation, such as a chain of custody or a certificate of destruction.[4][8]
-
Incineration: The typical final disposal method for non-hazardous pharmaceutical waste is incineration at an approved facility.[4]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Important Considerations:
-
Always consult your institution's specific waste management guidelines and local regulations, as they may have unique requirements.[3]
-
Never dispose of chemical waste by evaporation in a fume hood.[5]
-
The overriding principle is to have a disposal plan in place before you begin any laboratory activity that generates waste.[9]
References
- 1. abmole.com [abmole.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for Emapticap Pegol
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Emapticap pegol. The following procedural guidance is designed to ensure safe operational use and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | Must have side shields to protect against splashes.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing, to be worn over safety glasses.[3][4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[2][3] Immediately replace if contaminated.[3] |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing from potential splashes.[2] |
| Closed-toe Shoes | Required to protect feet from spills and falling objects.[3] | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] If dust or aerosols may be generated, a risk assessment should be conducted to determine if respiratory protection is needed.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area to minimize inhalation of any dust or aerosols.[1]
-
An eyewash station should be readily accessible in the event of eye contact.[1]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Material Safety Data Sheet (MSDS) thoroughly.
-
Handling:
-
Storage:
Emergency Procedures
Spill and Disposal Plan:
-
Minor Spills:
-
Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Decontaminate the surface by scrubbing with alcohol.[1]
-
Collect the absorbed material and contaminated cleaning supplies in a sealed container for disposal.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[1] A physician should be called.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek immediate medical attention.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
